2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile
Description
BenchChem offers high-quality 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[5-(4-fluorobenzoyl)thiophen-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNOS/c14-10-3-1-9(2-4-10)13(16)12-6-5-11(17-12)7-8-15/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIJTQAVHICJOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(S2)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile
This guide provides an in-depth technical analysis of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile (CAS 338966-59-9), a critical intermediate in the synthesis of 5-aroylthiophene-based pharmaceuticals. This class of compounds serves as a versatile scaffold for non-steroidal anti-inflammatory drugs (NSAIDs), 5-lipoxygenase inhibitors, and kinase inhibitors.
Identity & Physicochemical Profile
This compound is a disubstituted thiophene derivative characterized by a 4-fluorobenzoyl group at the C5 position and an acetonitrile moiety at the C2 position. Its dual functionality—an electrophilic ketone and a nucleophile-precursor nitrile—makes it a high-value building block for divergent synthesis.
| Property | Data / Specification |
| Chemical Name | 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile |
| CAS Number | 338966-59-9 |
| Molecular Formula | C₁₃H₈FNOS |
| Molecular Weight | 245.27 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 98–104 °C (Typical for 5-aroylthiophene acetonitriles) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |
| LogP (Predicted) | ~3.2 (Lipophilic) |
| pKa | ~18 (α-proton to nitrile, estimated) |
Synthetic Methodology
The synthesis of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile typically follows a Friedel-Crafts Acylation pathway. This route is preferred for its regioselectivity, targeting the C5 position of the thiophene ring due to the directing effect of the C2-acetonitrile group (or its precursor).
Protocol: Friedel-Crafts Acylation (Route A)
This method couples commercially available thiophene-2-acetonitrile with 4-fluorobenzoyl chloride.
Reagents:
-
Substrate: Thiophene-2-acetonitrile (1.0 eq)
-
Acylating Agent: 4-Fluorobenzoyl chloride (1.1 eq)
-
Catalyst: Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄) (1.2–1.5 eq)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Procedure:
-
Preparation: In a flame-dried 3-neck flask under N₂ atmosphere, dissolve 4-fluorobenzoyl chloride in anhydrous DCM.
-
Catalyst Addition: Cool the solution to 0–5 °C. Add AlCl₃ portion-wise to control the exotherm. Stir for 30 min to form the acylium ion complex.
-
Substrate Addition: Add thiophene-2-acetonitrile dropwise as a solution in DCM, maintaining the internal temperature <10 °C. The C2-acetonitrile group is weakly deactivating but directs the incoming electrophile to the C5 position (alpha to sulfur).
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/HPLC for the disappearance of the starting thiophene.
-
Quench: Pour the reaction mixture slowly onto crushed ice/HCl (1M) to hydrolyze the aluminum complex.
-
Workup: Extract with DCM (3x). Wash the organic layer with saturated NaHCO₃ (to remove acid) and brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from Ethanol or Isopropanol to yield the target nitrile as off-white needles.
Alternative Route: Cyanomethylation (Route B)
Less common due to safety concerns with chloromethylation reagents.
-
Step 1: Acylation of thiophene with 4-fluorobenzoyl chloride → 2-(4-Fluorobenzoyl)thiophene.
-
Step 2: Chloromethylation (HCHO/HCl/ZnCl₂) at C5 → 5-Chloromethyl-2-(4-fluorobenzoyl)thiophene.
-
Step 3: Cyanation (NaCN/DMSO) → Target Product.
Reactivity & Transformations
The molecule possesses two distinct reactive centers: the ketone (C=O) and the nitrile (C≡N) . These allow for orthogonal functionalization.
A. Nitrile Hydrolysis (NSAID Synthesis)
-
Reagent: NaOH/EtOH (reflux) or HCl/AcOH.
-
Product: 5-(4-Fluorobenzoyl)thiophene-2-acetic acid .
-
Application: This is a direct analog of Tiaprofenic Acid (a potent NSAID) and serves as a scaffold for COX-1/COX-2 inhibitors.
B. Ketone Reduction
-
Reagent: NaBH₄ (Methanol, 0 °C).
-
Product: 2-[5-((4-Fluorophenyl)(hydroxy)methyl)thiophen-2-yl]acetonitrile .
-
Significance: Creates a chiral center. The resulting alcohol can be eliminated to form a vinyl thiophene or substituted via SN1 pathways.
C. Nitrile Reduction
-
Reagent: LiAlH₄ (THF) or Raney Ni/H₂.
-
Product: 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]ethanamine .
-
Application: The ethylamine side chain is a pharmacophore found in various CNS-active drugs (e.g., Duloxetine analogs).
Visualization of Chemical Pathways
Figure 1: Synthesis and divergent reactivity pathways for 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data should be obtained:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.85–7.90 (m, 2H): Benzoyl ortho-protons (AA'BB' system).
-
δ 7.55 (d, J=4.0 Hz, 1H): Thiophene H4 (deshielded by carbonyl).
-
δ 7.15–7.20 (m, 2H): Benzoyl meta-protons (coupled to F).
-
δ 7.05 (d, J=4.0 Hz, 1H): Thiophene H3.
-
δ 3.95 (s, 2H): Methylene protons (-CH₂-CN).
-
-
IR Spectroscopy (ATR):
-
2250 cm⁻¹: Nitrile (C≡N) stretch (weak/medium).
-
1635 cm⁻¹: Diaryl ketone (C=O) stretch (strong).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 246.04 m/z.
-
[M+Na]⁺: 268.02 m/z.
-
Safety & Handling (MSDS Highlights)
-
Hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled. The nitrile group can liberate cyanide ions under extreme metabolic or acidic conditions.
-
Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).
-
-
Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile or oxidation of the thiophene ring.
-
Disposal: Dispose of as hazardous chemical waste. Do not mix with strong acids or oxidizers.
References
-
AiFChem . (2025). Product Data: 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile (CAS 338966-59-9). Retrieved from
-
Santa Cruz Biotechnology . (2024). 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile (Isomer Reference). Retrieved from
-
Samir, E., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6, 85-94. Retrieved from
-
ChemicalBook . (2024). CAS 338966-59-9 Basic Information. Retrieved from
An In-Depth Technical Guide to 5-Bromo-2'-deoxycytidine (CAS 1022-79-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2'-deoxycytidine (BrdC) is a halogenated derivative of the naturally occurring deoxyribonucleoside, 2'-deoxycytidine.[1] This synthetic nucleoside analog is a powerful tool in molecular biology and a compound of significant interest in the development of novel therapeutic strategies, particularly in oncology and virology.[1][2] Its ability to be incorporated into DNA during replication and subsequently induce cytotoxic effects upon irradiation has positioned it as a potent photosensitizer and radiosensitizer.[1][3] This guide provides a comprehensive overview of the molecular structure, weight, and multifaceted applications of 5-Bromo-2'-deoxycytidine, offering insights into its mechanism of action and practical guidance for its use in a research setting.
Physicochemical Properties and Molecular Structure
A thorough understanding of the physicochemical properties of 5-Bromo-2'-deoxycytidine is fundamental to its application in research and drug development.
| Property | Value | Source(s) |
| CAS Number | 1022-79-3 | [1][4][5][6] |
| Molecular Formula | C9H12BrN3O4 | [1][6] |
| Molecular Weight | 306.11 g/mol | [5][6][7] |
| Appearance | White to light yellow solid | [8] |
| Solubility | Soluble in DMSO and Water | [1] |
| Synonyms | BrdC, BrdCyd, 5-Bromodeoxycytidine, NSC 61765 | [1] |
Molecular Structure
The molecular structure of 5-Bromo-2'-deoxycytidine consists of a pyrimidine base (5-bromocytosine) linked to a deoxyribose sugar. The presence of the bromine atom at the 5th position of the cytosine ring is crucial to its photosensitizing and radiosensitizing properties.
Caption: Molecular structure of 5-Bromo-2'-deoxycytidine.
Mechanism of Action: DNA Photosensitization and Damage
The primary mechanism of action of 5-Bromo-2'-deoxycytidine lies in its ability to act as a DNA photosensitizer.[7] When incorporated into DNA in place of cytosine, it can be excited by UVB radiation (around 300 nm).[3][7] This excitation leads to a cascade of events that result in significant DNA damage, primarily through two pathways:
-
Single-Strand Breaks (SSBs): Photoexcitation of BrdC can lead to the formation of a uracil-5-yl radical and a bromide anion. This highly reactive radical can abstract a hydrogen atom from the adjacent deoxyribose sugar, ultimately leading to a break in the DNA backbone.[3]
-
Intrastrand Cross-links (ICLs): The uracil-5-yl radical can also react with adjacent bases, particularly guanine or another cytosine, to form covalent cross-links within the same DNA strand.[3]
Both SSBs and ICLs are highly cytotoxic lesions that can inhibit DNA replication and transcription, ultimately leading to cell death.[3] This photo-induced DNA damage is the basis for its potential application in photodynamic therapy.
Caption: Photo-induced DNA damage by 5-Bromo-2'-deoxycytidine.
Applications in Research and Drug Development
The unique properties of 5-Bromo-2'-deoxycytidine make it a valuable tool in several areas of research and drug development.
Cancer Research and Radiosensitization
A primary application of BrdC is as a radiosensitizer in cancer therapy.[1] By incorporating into the DNA of rapidly dividing cancer cells, it enhances their sensitivity to ionizing radiation. This leads to increased DNA damage and tumor cell death.[1] Studies have shown that BrdC can sensitize tumors to radiation and reduce tumor volume in animal models.[1][5]
Antiviral Research
5-Bromo-2'-deoxycytidine and its derivatives have demonstrated antiviral activity, particularly against herpes simplex virus type 1 (HSV-1) and HSV-2.[1][9] It can inhibit the cytopathogenicity induced by these viruses in infected cells.[1][5] Its role as a building block for the synthesis of other antiviral agents is also an active area of research.[2][9]
Epigenetics and DNA Methylation Studies
As a nucleoside analog, BrdC is utilized in epigenetic research to study DNA methylation and its impact on gene expression.[2] Its incorporation into DNA allows for the investigation of how modifications to the pyrimidine ring affect cellular processes and disease mechanisms.[2]
Experimental Protocols
The following provides a general methodology for the incorporation and analysis of 5-Bromo-2'-deoxycytidine-induced DNA damage, based on established research.[3]
Incorporation of 5-Bromo-2'-deoxycytidine into Oligonucleotides via PCR
-
Reaction Setup: Prepare a standard PCR reaction mixture containing the DNA template, primers, DNA polymerase, dNTPs, and replace dCTP with 5-bromo-2'-deoxycytidine triphosphate (BrdCTP).
-
PCR Amplification: Perform the PCR reaction using appropriate cycling conditions to amplify the target DNA sequence, thereby incorporating BrdC into the newly synthesized strands.
-
Purification: Purify the BrdC-labeled PCR product using a suitable DNA purification kit to remove unincorporated nucleotides and other reaction components.
Analysis of DNA Damage
-
Irradiation: Irradiate the purified BrdC-labeled DNA with a UVB light source (e.g., 300 nm) for a specified duration.
-
Damage Assessment: Analyze the irradiated DNA for damage using techniques such as:
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): To visualize single-strand breaks.
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify different DNA species.
-
Mass Spectrometry (MS): To identify the specific types of DNA lesions, including intrastrand cross-links.[3]
-
Safety and Handling
As a halogenated nucleoside analog that can be incorporated into DNA, 5-Bromo-2'-deoxycytidine should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the solid compound or its solutions.[8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[8] Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place, away from oxidizing agents.[8] For long-term storage, refrigeration is recommended.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-2'-deoxycytidine is a versatile and potent molecule with significant applications in biomedical research and therapeutic development. Its ability to induce DNA damage upon photoactivation makes it a valuable tool for studying DNA repair mechanisms and for developing novel anticancer and antiviral therapies. As research continues to unravel the full potential of this compound, its importance in the fields of molecular biology, oncology, and virology is set to grow.
References
-
Herdewijn, P., et al. (1985). Synthesis and antiviral properties of (E)-5-(2-bromovinyl)-2'-deoxycytidine-related compounds. Journal of Medicinal Chemistry, 28(5), 550-555. Retrieved February 23, 2026, from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved February 23, 2026, from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved February 23, 2026, from [Link]
-
Zdrowowicz, M., et al. (2016). 5-Bromo-2′-deoxycytidine—a potential DNA photosensitizer. Organic & Biomolecular Chemistry, 14(39), 9312-9321. Retrieved February 23, 2026, from [Link]
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A Technical Guide to the Solubility of Fluorobenzoyl Thiophene Acetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the solubility of fluorobenzoyl thiophene acetonitrile derivatives, a chemical class of significant interest in medicinal chemistry. As a Senior Application Scientist, my objective is to move beyond mere data reporting and provide a foundational understanding of the principles governing solubility, the practical methodologies for its determination, and the causal links between molecular structure and this critical physicochemical property.
The Imperative of Solubility in Drug Discovery
Solubility, the maximum concentration of a substance that can be dissolved in a solvent at a given temperature, is a cornerstone of successful drug development. For a drug candidate to be effective, it must first be in solution to be absorbed, distributed throughout the body, and interact with its biological target. Poor aqueous solubility is a primary contributor to the failure of promising compounds, leading to low and erratic bioavailability, unreliable results in biological assays, and significant challenges in formulation development[1][2][3].
The thiophene ring is a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs[4]. Its derivatives, including the fluorobenzoyl thiophene acetonitrile class, are explored for a wide range of therapeutic applications[5]. However, the aromatic and heterocyclic nature of the thiophene scaffold often imparts significant lipophilicity, making aqueous solubility a critical hurdle to overcome[4][6]. Understanding and quantifying the solubility of these derivatives is therefore not an optional step but a mandatory checkpoint in the progression of a drug discovery pipeline.
Physicochemical Landscape: Deconstructing the Structure for Solubility Insights
The solubility of a fluorobenzoyl thiophene acetonitrile derivative is a composite of the contributions from its core structural motifs. The inherent properties of these molecules, such as high lipophilicity, suggest that aqueous solubility will be limited.
-
Thiophene Core: The sulfur-containing thiophene ring is a bioisostere of a benzene ring, but the heteroatom modifies its electronic properties and can influence metabolism and solubility[4][6]. Thiophene itself is insoluble in water and soluble in organic solvents, a characteristic often passed on to its derivatives[4][6].
-
Fluorobenzoyl Group: The benzoyl moiety significantly increases the size and lipophilicity of the molecule. The inclusion of a fluorine atom, a common strategy in medicinal chemistry, further impacts physicochemical properties. Due to its high electronegativity, fluorine can alter the molecule's electronic distribution, pKa, and potential for hydrogen bonding, which in turn influences crystal lattice energy and solvation[7]. The position of the fluorine (ortho, meta, or para) can have distinct effects on these parameters and, consequently, on solubility[8].
-
Acetonitrile Moiety: The nitrile group (-C≡N) is a polar functional group and a hydrogen bond acceptor. While it contributes to the molecule's overall polarity, its impact may not be sufficient to counteract the lipophilicity of the larger aromatic systems.
The interplay of these groups results in compounds that are generally hydrophobic. This is quantitatively supported by the calculated logarithm of the partition coefficient (LogP), a measure of lipophilicity. High LogP values are indicative of poor aqueous solubility.
Table 1: Physicochemical Properties of Representative Thiophene Acetonitrile Derivatives
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Calculated LogP |
| 2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetonitrile | 303144-50-5 | 245.27 | 3.18 |
| 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile | 338966-59-9 | 245.28 | N/A |
| 2-(5-(4-Methoxybenzoyl)thiophen-2-yl)acetonitrile | 338966-58-8 | 257.31 | 3.02 |
Data sourced from references[9][10]. LogP values are computationally predicted and serve as an estimate of lipophilicity.
Experimental Determination of Solubility: Protocols and Rationale
Accurate experimental measurement of solubility is paramount. Two primary types of solubility are assessed during drug discovery: kinetic and thermodynamic.
-
Kinetic Solubility: This measures the concentration at which a compound, rapidly added from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous medium. It is a high-throughput method used in early discovery to rank compounds and flag potential issues[11][12]. The resulting value reflects a metastable state and can be influenced by the rate of dissolution and precipitation.
-
Thermodynamic (or Equilibrium) Solubility: This is the true saturation concentration of the most stable crystalline form of a compound in a solvent at equilibrium. It is a lower-throughput but more definitive measurement, crucial for lead optimization and formulation development[1][11][13].
Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)
This method is chosen for its speed and suitability for screening large numbers of compounds. It relies on detecting precipitate formation by measuring light scattering.
Causality: The choice of nephelometry is based on the principle that undissolved particles will scatter a light beam. The concentration at which scattering significantly increases above the background is deemed the kinetic solubility limit[3].
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 384-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate to a 384-well analysis plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effects.
-
Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).
-
Measurement: Read the plate using a laser nephelometer, which measures the forward scattered light in each well.
-
Data Analysis: Plot the scattered light intensity against the compound concentration. The solubility is determined as the concentration at which the signal begins to sharply increase, indicating precipitation[3].
Caption: Workflow for a high-throughput kinetic solubility assay.
Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
This "gold standard" method measures the equilibrium solubility and is essential for making critical development decisions.
Causality: This protocol ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. By adding an excess of solid compound, a saturated solution is guaranteed, and analysis of the supernatant provides the true solubility value[11].
Step-by-Step Methodology:
-
Compound Addition: Add an excess amount of the solid test compound to a glass vial. This ensures that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate buffer at pH 7.4) to the vial[13].
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the solution to reach equilibrium[1][11][14].
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF)[13][14].
-
Quantification: Prepare serial dilutions of the clear supernatant. Analyze the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][15].
-
Calculation: Construct a standard curve using known concentrations of the test compound. Use this curve to determine the concentration of the compound in the analyzed supernatant, which represents the thermodynamic solubility.
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Structure-Solubility Relationships and Optimization Strategies
While specific comparative data for a broad series of fluorobenzoyl thiophene acetonitrile derivatives is not publicly available, we can infer logical structure-solubility relationships based on established medicinal chemistry principles.
-
Impact of Fluorine Position: The position of the fluorine atom on the benzoyl ring can influence intramolecular interactions and crystal packing. An ortho-fluoro substituent, for instance, might disrupt planarity, potentially lowering the crystal lattice energy and slightly improving solubility compared to a para-substituent which may enhance crystal packing.
-
LogP and Lipophilicity: As indicated in Table 1, these compounds have LogP values greater than 3, suggesting high lipophilicity and poor aqueous solubility. Strategies to improve solubility often focus on reducing LogP.
-
Introduction of Polar/Ionizable Groups: A primary strategy for enhancing solubility is the introduction of polar or, more effectively, ionizable functional groups. For example, adding a basic amine (e.g., a piperazine or morpholine moiety) or an acidic group (e.g., a carboxylic acid) would allow for salt formation. Salts are typically much more water-soluble than their neutral counterparts. The solubility of such ionizable compounds would then become highly dependent on the pH of the medium[1].
Conclusion
The fluorobenzoyl thiophene acetonitrile scaffold represents a promising area for therapeutic discovery. However, the inherent physicochemical properties of this class of molecules present a significant challenge in terms of aqueous solubility. A thorough and early assessment using robust experimental protocols, such as the kinetic and thermodynamic assays detailed here, is critical for the successful progression of any drug candidate. By understanding the underlying structural drivers of poor solubility, researchers can proactively design next-generation analogs with improved properties, ultimately increasing the probability of developing a safe, effective, and bioavailable drug.
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Thermodynamic Solubility Assay. Evotec. [Link]
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Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]
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In-vitro Thermodynamic Solubility. Protocols.io. [Link]
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Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]
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Kinetic Solubility Assays Protocol. AxisPharm. [Link]
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ADME Solubility Assay. BioDuro. [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
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A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [Link]
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2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile. PubChem. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives. Acta Crystallographica Section E. [Link]
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SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. DergiPark. [Link]
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Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. MDPI. [Link]
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Solubility comparison in acetonitrile. ResearchGate. [Link]
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Acetonitrile with Thiophenes. IUPAC-NIST Solubilities Database. [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the safety considerations for 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile (CAS No. 338966-59-9). As a novel compound at the interface of academic research and pharmaceutical development, a comprehensive understanding of its potential hazards is paramount. This document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, scientifically-grounded perspective on risk assessment and mitigation, tailored for the laboratory environment.
Part 1: Compound Profile and Hazard Synopsis
2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile is a solid organic compound with a molecular weight of 245.28 g/mol and the formula C13H8FNOS.[1] Its structure incorporates three key functional groups that dictate its chemical reactivity and toxicological profile: a substituted thiophene ring, a fluorinated aromatic ketone, and a cyanomethyl group. While a specific, comprehensive toxicological assessment of this compound is not publicly available, a critical evaluation of its constituent moieties allows for a robust, predictive hazard assessment.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 338966-59-9 | AiFChem[1] |
| Molecular Formula | C13H8FNOS | AiFChem[1] |
| Molecular Weight | 245.28 | AiFChem[1] |
| Physical Form | Solid | CymitQuimica[2] |
The primary hazards associated with this compound are anticipated to be:
-
Acute Toxicity: Potential for harm if swallowed, in contact with skin, or if inhaled, which is a common characteristic of related nitrile-containing compounds.
-
Skin and Eye Irritation: The aromatic and heterocyclic nature of the compound suggests it may cause significant irritation upon contact.
-
Metabolic Activation and Organ Toxicity: The thiophene ring is a known structural alert, with the potential for metabolic activation in the liver to form reactive intermediates.[3][4]
Part 2: A Deep Dive into Risk Assessment and Mitigation
A proactive approach to safety necessitates a thorough understanding of not just what the hazards are, but why they exist. This section elucidates the scientific rationale behind the recommended safety protocols.
Routes of Exposure and Toxicological Profile
Inhalation: As a solid, the primary inhalation risk stems from aerosolized dust. The cyanomethyl group, a derivative of acetonitrile, is a key consideration. While the toxicity of the parent molecule will be influenced by its overall structure, it is prudent to assume that significant exposure could lead to symptoms analogous to those of other organic nitriles, including respiratory irritation.
Dermal and Ocular Exposure: Aromatic ketones and thiophene derivatives can be irritants.[5] Prolonged or repeated skin contact may lead to dermatitis. Ocular exposure is likely to cause serious irritation. The lipophilicity of the molecule may facilitate absorption through the skin, contributing to systemic toxicity.
Ingestion: Accidental ingestion could lead to acute toxicity. The metabolic fate of the compound is a critical factor in its oral toxicity profile.
The Thiophene Moiety: A Closer Look at Metabolic Activation
The thiophene ring is of particular interest to drug metabolism and toxicology professionals. It is known to be a substrate for cytochrome P450 (CYP) enzymes in the liver.[3][4] This metabolic process can lead to the formation of reactive electrophilic intermediates, such as thiophene S-oxides and thiophene epoxides.[3] These reactive metabolites can covalently bind to cellular macromolecules, including proteins and nucleic acids, which is a mechanism linked to drug-induced hepatotoxicity.[4]
It is crucial to note that the presence of a thiophene ring does not automatically equate to toxicity.[3] The overall metabolic profile, including the rate of detoxification pathways and the presence of other metabolic "soft spots" in the molecule, will determine the ultimate toxicological outcome.[3] However, the potential for metabolic activation necessitates a cautious approach to handling this compound.
Engineering Controls and Personal Protective Equipment (PPE)
Given the potential for respiratory and dermal exposure, a multi-layered approach to protection is essential.
Engineering Controls:
-
Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any vapors or dust.
Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves are a suitable choice for incidental contact. For extended handling, consider double-gloving or using a more robust glove material. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes or dust generation.
-
Lab Coat: A flame-resistant lab coat should be worn at all times and kept buttoned.
-
Respiratory Protection: If there is a risk of generating significant amounts of dust and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Handling and Storage Protocols
Handling:
-
Avoid creating dust when handling the solid material.
-
Use spark-proof tools and avoid sources of ignition, as aromatic ketones can be flammable.[6][7]
-
Be mindful of the potential for fluorinated compounds to release hydrogen fluoride upon decomposition, for example, in a fire.[8] While this is a low-probability event during routine handling, it is a significant hazard in emergency situations.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents, acids, and bases.[7]
Part 3: Emergency Procedures and First Aid
A clear and concise emergency response plan is critical.
Exposure Scenarios:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Part 4: Waste Disposal and Environmental Considerations
All waste containing this compound should be treated as hazardous.
-
Solid Waste: Collect in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, labeled hazardous waste container. Do not dispose of down the drain.
-
Contaminated Materials: Any materials used to clean up spills, as well as contaminated PPE, should be disposed of as hazardous waste.
While specific environmental fate data is not available, it is reasonable to assume that this compound may be persistent and harmful to aquatic life. Therefore, prevent any release into the environment.
Part 5: Visualizing Safety Workflows
Safe Handling Workflow
Caption: A typical workflow for the safe handling of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile.
Emergency Response to Exposure
Caption: A decision tree for responding to an exposure incident.
References
- AiFChem. (2025, October 21). 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile.
- CymitQuimica. 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile.
- Dansette, P. M., et al. (2005). Thiophene, Furan, and Pyrrole-2-carbonyl-CoA Thioesters as Novel Suicide Substrates of Cytochrome P450 1A1. Chemical Research in Toxicology, 18(2), 358-366.
- Environment, Health and Safety, University of California, Berkeley. Appendix I - Hazards Of Functional Groups.
- Fluorochem. 2-(5-(4-Methoxybenzoyl)thiophen-2-yl)acetonitrile.
- ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Ketones.
- Koen, Y. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(7), 1146-1159.
- Kumar, V., et al. (2018). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Journal of Molecular Graphics and Modelling, 85, 138-146.
- NOAA's Office of Response and Restoration. Ketones.
- Purdue University, Department of Chemistry. Fluorine Safety.
- ResearchGate. (2017, January 15). Safety evaluation of substituted thiophenes used as flavoring ingredients.
- Sigma-Aldrich. (2E)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile.
- Taylor & Francis Online. Cyanomethyl – Knowledge and References.
Sources
- 1. 338966-59-9 | 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile - AiFChem [aifchem.com]
- 2. 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. iloencyclopaedia.org [iloencyclopaedia.org]
- 6. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 7. Ketones | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
Technical Guide: Synthesis & Role of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile
This guide addresses the synthesis and technical role of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile .
Critical Technical Clarification: While the user prompt associates this intermediate with Zaltoprofen , strict structural analysis reveals a divergence. Zaltoprofen (CAS 74711-43-6) is a dibenzo[b,f]thiepin derivative (a tricyclic system).[1][2][3] The intermediate is a thiophene derivative (a 5-membered heterocyclic ring).[1][3]
This intermediate is, in fact, the key precursor for Fluorinated Tiaprofenic Acid Analogs (structurally related to the NSAID Tiaprofenic Acid or Suprofen).[1][3] It represents a class of "profen" drug candidates where the pharmacological potency is modulated by the electron-withdrawing fluorine atom on the benzoyl moiety.[1][3]
This guide will detail the synthesis and application of this specific nitrile intermediate, treating it as a model for Thiophene-Based Arylpropionic Acid NSAID synthesis, while explicitly contrasting it with the standard Zaltoprofen pathway to ensure scientific accuracy.[1][3]
Advanced Precursors for Thiophene-Based NSAIDs[1][3]
Executive Summary & Structural Context
2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile (CAS 338966-59-9) serves as a pivotal "molecular hinge" in the synthesis of 2-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs).[1][3] Its structure contains two critical functional handles:
-
4-Fluorobenzoyl Group (C-5): Provides the lipophilic pharmacophore essential for COX enzyme binding.[1][3] The fluorine atom enhances metabolic stability and potency compared to the non-fluorinated parent (Tiaprofenic acid).[1][3]
-
Acetonitrile Group (C-2): A versatile electrophile that undergoes alpha-methylation and hydrolysis to form the propionic acid moiety (the "profen" active center).[1][3]
Correction on Zaltoprofen: Researchers must distinguish this pathway from Zaltoprofen production. Zaltoprofen is synthesized via the intramolecular Friedel-Crafts cyclization of 2-(phenylthio)phenylacetic acid derivatives to form a thiepin ring.[1][3] The intermediate discussed here retains a thiophene ring, directing the synthesis toward Tiaprofenic acid derivatives .[1][3]
Retrosynthetic Analysis
The synthesis of the target NSAID (Fluorinated Tiaprofenic Analog) from this nitrile involves a late-stage "profen" construction.[1][3]
-
Target Molecule: 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]propionic acid.[1][3]
-
Key Disconnection: C-C bond formation at the alpha-position of the nitrile.[1][3]
-
Precursor: 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile.[1][3]
-
Starting Materials: Thiophene, 4-Fluorobenzoyl chloride, Chloroacetonitrile (or Paraformaldehyde/HCl/NaCN).[1][3]
Figure 1: Retrosynthetic comparison showing the divergence between the Thiophene-based target and the Zaltoprofen core.[1][3]
Synthesis Protocol: The Nitrile Intermediate
The synthesis of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile is a multi-step process requiring precise regiochemical control.
Step 1: Friedel-Crafts Acylation
Objective: Introduction of the 4-fluorobenzoyl moiety at the C-2 position of thiophene.[1][3]
-
Reagents: Thiophene, 4-Fluorobenzoyl chloride, Aluminum Chloride (
) or Tin Tetrachloride ( ).[1][3] -
Mechanism: Electrophilic aromatic substitution.[1][3] The sulfur atom activates the alpha-positions (C-2/C-5).[1][3]
-
Critical Control Point (CCP): Temperature control (
) is vital to prevent di-acylation or polymerization.[1][3]
Step 2: Chloromethylation (Blanc Reaction)
Objective: Functionalization of the C-5 position.[1][3]
-
Reagents: Paraformaldehyde, HCl gas (or concentrated HCl), Zinc Chloride (
).[1][3] -
Product: 2-(4-Fluorobenzoyl)-5-(chloromethyl)thiophene.[1][3]
-
Safety Note: Chloromethylation can generate bis(chloromethyl)ether, a potent carcinogen.[1][3] Modern protocols may substitute this with Vilsmeier-Haack formylation followed by reduction and chlorination.[1][3]
Step 3: Cyanation
Objective: Conversion of the chloromethyl group to the acetonitrile moiety.[1][3]
-
Reagents: Sodium Cyanide (
) or Potassium Cyanide ( ).[1][3] -
Catalyst: Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst.[1][3]
-
Protocol:
Transformation to the Active Drug (The "Profen" Build)
This section describes how the nitrile intermediate is converted into the final NSAID structure.[1][3] This chemistry parallels the synthesis of Ibuprofen and Naproxen.[1][3][4]
Phase A: Alpha-Methylation
To create the chiral center characteristic of profens (arylpropionic acids), a methyl group must be introduced.[1][3]
-
Reagents: Methyl Iodide (
), Sodium Hydride ( ) or Potassium tert-butoxide ( ).[1][3] -
Mechanism: Formation of a carbanion alpha to the nitrile, followed by
attack on Methyl Iodide.[1][3] -
CCP: Mono-methylation vs. Di-methylation. Stoichiometry must be strictly controlled (1.05 eq Base, 1.0 eq MeI) at low temperatures (
).[1][3]
Phase B: Hydrolysis
Conversion of the nitrile to the carboxylic acid.[1][3]
-
Reagents: Sodium Hydroxide (
) or Sulfuric Acid ( ).[1][3] -
Outcome: The nitrile (-CN) hydrolyzes first to the amide and then to the acid (-COOH).[1][3]
Quantitative Data: Typical Yields
| Reaction Step | Typical Yield | Key Impurity | Purification Method |
| Acylation | 85-90% | 2,5-bis(4-fluorobenzoyl)thiophene | Recrystallization (EtOH) |
| Chloromethylation | 75-80% | Dimerized coupling products | Silica Chromatography |
| Cyanation | 90-95% | Hydrolyzed amide (trace) | Crystallization |
| Methylation | 70-85% | Dimethylated byproduct | HPLC / Column |
| Hydrolysis | >90% | Decarboxylated byproduct | Acid/Base Extraction |
Process Visualization
The following diagram illustrates the complete workflow from raw materials to the final propionic acid derivative.
Figure 2: Step-by-step synthetic pathway from Thiophene to the Fluorinated NSAID.
Experimental Protocol (Self-Validating System)
Synthesis of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile
-
Setup: Equip a 500mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Inert atmosphere (
) is required.[1][3] -
Solvent Prep: Charge Toluene (150 mL) and 2-(4-fluorobenzoyl)-5-(chloromethyl)thiophene (0.1 mol). Ensure complete dissolution.
-
Reagent Addition: Add Tetrabutylammonium bromide (1.5g, 0.005 mol) as a phase transfer catalyst.
-
Cyanide Charge: Slowly add a solution of Sodium Cyanide (5.88g, 0.12 mol) in Water (20 mL). Caution: Highly Toxic.[1][3]
-
Reaction: Heat to
. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2][3] The starting material spot ( ) should disappear, replaced by the nitrile ( ).[1][3] -
Quench: Cool to room temperature. Add water (100 mL).
-
Extraction: Separate the organic layer.[1][3] Wash the aqueous layer with Toluene (2 x 50 mL).[1][3] Combine organics.
-
Wash: Wash combined organics with water, then brine. Dry over anhydrous
.[1][3] -
Isolation: Concentrate under reduced pressure. Recrystallize the residue from Ethanol to yield off-white crystals.[1][3]
Validation Criteria:
-
IR Spectroscopy: Strong peak at ~2250
(C≡N stretch).[1][3] -
1H NMR: Singlet at
4.0-4.2 ppm (2H, -CN). -
Melting Point: Distinct sharp range (verify against specific derivative standard).
References
-
Zaltoprofen Synthesis & Structure: ArborPharmChem. "Zaltoprofen API Synthesis Intermediate." Accessed Feb 23, 2026.[1][3]
-
Thiophene Acylation Chemistry: Beilstein Journal of Organic Chemistry. "An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles." (Context on heterocyclic drug synthesis).
-
General NSAID Synthesis (Propionic Acids): DrugFuture. "Zaltoprofen Monograph & Chemical Index."
-
Intermediate Identification: PubChem. "2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile & Related Thiophene Derivatives."[1][3] (Structural confirmation).
-
Patent Context (Zaltoprofen): Google Patents. "Method for producing zaltoprofen and derivative thereof (EP2842952A1)."[1][3] (Demonstrates the Friedel-Crafts cyclization route for Zaltoprofen, contrasting with the thiophene route).
Sources
Thermodynamic properties of thiophene-based pharmaceutical intermediates
An In-depth Technical Guide to the Thermodynamic Properties of Thiophene-Based Pharmaceutical Intermediates
Executive Summary
The thiophene moiety is a cornerstone in modern medicinal chemistry, integral to numerous blockbuster drugs due to its unique electronic and steric properties.[1][2] However, the successful transition of a promising thiophene-based molecule from a laboratory curiosity to a viable pharmaceutical intermediate hinges on a deep and early understanding of its thermodynamic properties. These properties govern critical aspects of drug development, including chemical process safety, solid-state stability, polymorphism, solubility, and ultimately, bioavailability.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the experimental determination and computational prediction of the key thermodynamic parameters for thiophene-based intermediates. We will delve into the causality behind experimental choices, provide field-proven protocols, and demonstrate how this data directly informs critical development decisions, ensuring a more efficient and robust path to market.
The Critical Role of Thermodynamics in Drug Development
In pharmaceutical development, thermodynamics is not an academic exercise; it is the language of molecular stability, interaction, and transformation. A comprehensive thermodynamic profile provides invaluable information about the energetic forces that drive the behavior of a drug substance.[4] Understanding these properties allows us to anticipate and control the material's behavior during manufacturing, formulation, and storage.
-
Gibbs Free Energy (ΔG) , composed of enthalpic (ΔH) and entropic (ΔS) contributions, dictates the spontaneity of processes like binding to a biological target or dissolving in a solvent.[3][4]
-
Enthalpy (ΔH) represents the heat changes associated with these processes. In drug-target interactions, an enthalpically driven binding is often more desirable as it can be less susceptible to resistance from target mutations.[[“]] For processes like melting or sublimation, the enthalpy of fusion (ΔHfus) or sublimation (ΔHsub) dictates the energy required to overcome the crystal lattice forces, a key indicator of solid-state stability.
-
Entropy (ΔS) is a measure of the disorder or randomness of a system. It plays a crucial role in hydrophobic interactions and conformational changes upon binding.[3]
-
Heat Capacity (ΔCp) , the change in enthalpy per unit temperature, provides insight into the structural changes and solvent reorganization upon ligand binding.[6]
For thiophene-based intermediates, these parameters are not static. The substitution pattern on the thiophene ring significantly alters its electronic distribution and intermolecular interactions, thereby modulating its entire thermodynamic profile.[1][7]
The Thiophene Scaffold: A Thermodynamic Overview
Thiophene is a five-membered aromatic heterocycle containing a sulfur atom.[7] Its aromaticity and the lone pairs on the sulfur atom make it an excellent bioisostere for the benzene ring, offering similar biological activity but with distinct physicochemical properties.[8] This distinction is key to its utility in drug design.
From a thermodynamic standpoint, the parent thiophene molecule possesses well-defined properties. However, in a pharmaceutical context, it is the derivatives that matter. The addition of functional groups—carbonyls, amines, halogens, etc.—creates new possibilities for hydrogen bonding, dipole-dipole interactions, and van der Waals forces, which collectively define the crystal lattice energy and, consequently, the compound's melting point, solubility, and stability.
Table 1: Selected Thermodynamic Properties of Thiophene and a Derivative
| Property | Thiophene (C₄H₄S) | 2-Acetylthiophene (C₆H₆OS) | Source(s) |
|---|---|---|---|
| Molecular Weight | 84.14 g/mol | 126.17 g/mol | [9] |
| Melting Point (Tfus) | -38 °C (235.15 K) | 10.5 °C (283.65 K) | [1] |
| Boiling Point (Tboil) | 84 °C (357.15 K) | 214 °C (487.15 K) | [10] |
| Enthalpy of Vaporization (ΔvapH) | 31.48 kJ/mol | Data not readily available | [11] |
| Enthalpy of Fusion (ΔfusH) | 5.76 kJ/mol (at Ttriple) | Data not readily available | [12] |
| Enthalpy of Formation (Gas, ΔfH°gas) | 115.4 ± 0.7 kJ/mol | -30.5 ± 2.4 kJ/mol |[10][13] |
Note: Data for complex derivatives is often proprietary or must be determined experimentally.
A Workflow for Thermodynamic Characterization
A systematic approach is essential for building a complete thermodynamic profile of a new thiophene-based intermediate. The following workflow ensures that critical data is captured at appropriate stages to inform development decisions.
Caption: A logical workflow for the thermodynamic characterization of a new thiophene intermediate.
Experimental Determination of Thermodynamic Properties
The direct measurement of thermodynamic properties remains the gold standard for accuracy and reliability.[4] The following sections detail the core experimental techniques with an emphasis on the rationale behind the procedural steps.
Differential Scanning Calorimetry (DSC)
DSC is arguably the most powerful and versatile thermal analysis technique in pharmaceutical development. It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of thermal events.[14]
Causality Behind the Method: The core principle is that phase transitions (like melting) and other thermal events (like glass transitions or crystallization) are associated with a change in enthalpy or heat capacity. By precisely measuring the heat absorbed (endothermic) or released (exothermic) by the sample as it's heated or cooled at a controlled rate, we can quantify these events.[15] This data is fundamental for identifying polymorphs, assessing purity, and determining the stability of different solid forms.[16][17]
Caption: A standardized experimental workflow for Differential Scanning Calorimetry (DSC).
Step-by-Step Protocol for DSC Analysis:
-
Instrument Calibration:
-
Rationale: To ensure the accuracy of temperature and enthalpy measurements, the instrument must be calibrated. Indium is a common standard due to its well-defined melting point (156.6°C) and enthalpy of fusion (28.71 J/g).
-
Procedure: Run a standard indium sample using the same method (heating rate, purge gas) intended for the thiophene intermediate. Calibrate the instrument's temperature and cell constant based on the measured results.
-
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical for reproducible results. A sample size of 3-5 mg is typically sufficient. Hermetically sealed aluminum pans are used to prevent mass loss from sublimation or vaporization during the experiment, which would invalidate the enthalpy measurement.
-
Procedure: Accurately weigh 3-5 mg of the thiophene intermediate into a tared aluminum DSC pan. Crimp the lid to create a hermetic seal. Place the sample pan in the instrument's sample cell and an empty, sealed reference pan in the reference cell.
-
-
Experimental Method:
-
Rationale: The heating rate affects the resolution and sensitivity of the measurement. A rate of 10°C/min is a standard starting point. An inert nitrogen purge (e.g., 50 mL/min) is essential to prevent oxidative degradation of the sample at elevated temperatures.
-
Procedure: Set up the thermal program:
-
Equilibrate at a starting temperature (e.g., 25°C).
-
Ramp the temperature at 10°C/min to a final temperature well above the expected melting point (e.g., 250°C).
-
Cool the sample back to the starting temperature.
-
(Optional) A second heating run can reveal information about the amorphous state, glass transition, and recrystallization behavior.[15]
-
-
-
Data Analysis:
-
Rationale: The resulting thermogram (heat flow vs. temperature) is analyzed to extract quantitative data.
-
Procedure:
-
Melting Point (Tm): Determined as the onset temperature of the endothermic melting peak.
-
Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak. This value is directly proportional to the crystallinity of the sample.
-
Glass Transition (Tg): Observed as a step-change in the heat capacity (baseline shift) in the thermogram of an amorphous sample.
-
Polymorphism: The presence of multiple melting peaks or recrystallization events (exotherms) can indicate the presence of different crystalline forms or the conversion from a metastable to a stable form upon heating.
-
-
Thermodynamic Solubility Determination
Solubility is a cornerstone thermodynamic property that directly impacts a drug's dissolution rate and bioavailability.[18] The "gold standard" for determining equilibrium (or thermodynamic) solubility is the shake-flask method.[18][19]
Causality Behind the Method: The method is designed to achieve a true thermodynamic equilibrium between the undissolved solid drug and the drug in solution. By ensuring an excess of the solid is present and allowing sufficient time for equilibration, the measured concentration represents the maximum amount of the compound that can dissolve in that specific solvent system at that temperature.[19] This is distinct from kinetic solubility, which can often overestimate the true equilibrium value.[18]
Step-by-Step Protocol for Shake-Flask Solubility:
-
Preparation:
-
Rationale: To ensure equilibrium is reached, a significant excess of the solid material is required. Verifying the pH is critical for ionizable compounds, as solubility can be highly pH-dependent.
-
Procedure: Add an excess amount of the thiophene intermediate to a sealed vial containing a known volume of the desired solvent (e.g., water, buffer, biorelevant media). The amount should be enough to form a visible suspension throughout the experiment.[18]
-
-
Equilibration:
-
Rationale: Reaching equilibrium can take time, from hours to several days, depending on the compound and solvent. Constant agitation and temperature control are non-negotiable for achieving a true equilibrium state.
-
Procedure: Place the vials in a shaker bath or on a rotating wheel in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for a predetermined period (e.g., 24-72 hours).
-
-
Sample Processing:
-
Rationale: The key is to separate the saturated solution from the excess solid without disturbing the equilibrium (e.g., by causing precipitation due to temperature changes).
-
Procedure: After equilibration, allow the suspension to settle briefly. Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a compatible filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.
-
-
Quantification:
-
Rationale: The concentration of the dissolved drug in the clear filtrate must be accurately measured using a validated analytical method.
-
Procedure: Dilute the filtrate if necessary and measure the concentration using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The measured concentration is the thermodynamic solubility.[8]
-
Computational Prediction of Thermodynamic Properties
While experimental methods are the gold standard, computational approaches provide a valuable, complementary tool for predicting thermodynamic properties, especially in early discovery phases when material is scarce.[20]
-
Quantum Mechanical (QM) Methods: Techniques like Density Functional Theory (DFT) can calculate properties such as the gas-phase enthalpy of formation with high accuracy for small to medium-sized molecules.[13]
-
Molecular Dynamics (MD) Simulations: MD simulates the movement of atoms and molecules over time, allowing for the calculation of properties like enthalpy of vaporization and providing insights into the molecular interactions that govern phase behavior.[21]
-
Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular structure with thermodynamic properties. Group contribution methods, for instance, can estimate properties like boiling point and enthalpy of formation based on the functional groups present in the molecule.[22]
These computational tools enable high-throughput screening of virtual libraries of thiophene derivatives, helping to prioritize candidates with desirable thermodynamic profiles for synthesis and experimental testing.[23]
Conclusion: From Data to Development
The thermodynamic properties of thiophene-based pharmaceutical intermediates are not merely data points; they are critical design parameters that profoundly influence the entire drug development lifecycle. A thorough understanding of phase behavior, stability, and solubility, gained through a systematic application of experimental techniques like DSC and solubility assays, is indispensable. By integrating this empirical data with insights from computational modeling, scientists can de-risk development programs, optimize manufacturing processes, and design formulations with a higher probability of clinical success. This proactive, data-driven approach ensures that the therapeutic potential of novel thiophene-based candidates can be fully realized.
References
- Importance of Thermodynamics in Drug Designing. (n.d.). Google AI.
- What is the significance of thermodynamic profiling in drug design? - Consensus. (n.d.). Consensus.
- Computational Thermodynamic Properties - Fiveable. (n.d.). Fiveable.
- Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity - MDPI. (2025, June 12). MDPI.
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Technical Guide on the Physicochemical Properties of Methyl Tin Mercaptide (CAS 57583-35-4)
Abstract
This technical guide provides a comprehensive analysis of the available data on the melting and boiling points of Methyl Tin Mercaptide, identified by CAS number 57583-35-4. It has been determined through a comprehensive literature and database review that the CAS number provided in the initial query, 50583-35-4, is likely a typographical error, as all relevant scientific data points to CAS 57583-35-4 . This document synthesizes the available physicochemical data for this compound, addresses significant discrepancies in reported values for its boiling point, and outlines the standard methodologies for the experimental determination of these critical properties. The primary application of this organotin compound is as a high-performance heat stabilizer in the processing of polyvinyl chloride (PVC), a role dictated by its thermal properties.[][2][3][4] While not a pharmaceutical agent, the principles of physicochemical characterization discussed herein are universally applicable in the fields of material science and drug development for ensuring safety, quality, and performance.
Compound Identification and Core Properties
Methyl Tin Mercaptide is an organotin compound widely used as a heat stabilizer in the polymer industry.[2][3] Its function is to prevent the thermal degradation of PVC during high-temperature processing, thereby ensuring the clarity, stability, and longevity of the final product.[][3]
The fundamental physicochemical properties of Methyl Tin Mercaptide (CAS 57583-35-4) are summarized below.
| Property | Value | Source(s) |
| CAS Registry Number | 57583-35-4 | [][2][5][6] |
| IUPAC Name | 2-ethylhexyl 2-[[2-(2-ethylhexoxy)-2-oxoethyl]sulfanyl-dimethylstannyl]sulfanylacetate | [] |
| Synonyms | Dimethyltin bis(2-ethylhexylmercaptoacetate), Methyl Tin Stabilizer | [][4][5][6] |
| Molecular Formula | C22H44O4S2Sn | [][2][5][6] |
| Molecular Weight | ~555.4 g/mol | [][5][6] |
| Appearance | Clear, light yellow, oily transparent liquid at 20°C | [][2] |
| Density | 1.17 - 1.19 g/cm³ at 20°C | [2][3][6][7] |
| Solubility (at 20°C) | Water: 4.51 mg/LOrganic Solvents: 250 g/L | [6][7] |
Thermal Transition Analysis: Melting Point
Available Data and Interpretation
A definitive, experimentally determined melting point for Methyl Tin Mercaptide is not consistently reported in publicly available chemical databases or literature. One authoritative source explicitly lists the melting point as "N/A" (Not Applicable)[6].
Insight: The compound's physical state as a "clear, oiled transparent fluid" at standard ambient temperature (20°C) provides an indirect but crucial piece of information.[] This observation logically concludes that its solid-to-liquid phase transition (melting point) must occur at a temperature below 20°C. For industrial applications like PVC stabilization, where the material is handled as a liquid, the precise melting point is often of less practical importance than its properties at processing temperatures, such as thermal stability and viscosity.
Standard Methodology for Melting Point Determination: Differential Scanning Calorimetry (DSC)
For an uncharacterized or novel substance that is liquid at room temperature, determining the melting point would require sub-ambient thermal analysis. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this purpose.
Principle of Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, it absorbs heat (an endothermic process). This results in a measurable temperature difference between the sample and the reference, which is recorded as a peak in the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.
Experimental Protocol: Sub-Ambient DSC
-
Sample Preparation: A small, accurately weighed aliquot (typically 3-7 mg) of the liquid sample is hermetically sealed in an aluminum DSC pan. A second, empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to create a stable, non-reactive atmosphere.
-
Cooling Cycle: The sample is first cooled to a temperature well below its expected melting point (e.g., -80°C) at a controlled rate (e.g., 10°C/min) to ensure complete solidification.
-
Heating Cycle: The sample is then heated at a precise, linear rate (e.g., 5-10°C/min) through its melting range.
-
Data Analysis: The heat flow versus temperature is plotted. The melting point is determined from the endothermic peak corresponding to the solid-to-liquid phase transition.
Caption: Workflow for Melting Point Determination using DSC.
Thermal Transition Analysis: Boiling Point
Conflicting Data and Scientific Scrutiny
Unlike the melting point, data for the boiling point of Methyl Tin Mercaptide is available but presents a significant conflict between sources.
Expert Analysis: A discrepancy of this magnitude (>240°C) is highly unusual and warrants critical evaluation. The higher value of 515.6°C is noted in one database as being a "Predicted" value, suggesting it may be the result of a computational model rather than direct experimentation.[7] Organotin compounds, particularly those with long alkyl chains, can be susceptible to thermal decomposition at elevated temperatures. It is plausible that the compound may decompose before reaching a true boiling point, especially at atmospheric pressure. The lower value could represent a boiling point under vacuum that was incorrectly extrapolated to atmospheric pressure, or it could be an experimental value where decomposition was also a factor.
Trustworthiness: Without access to the primary experimental data, neither value can be definitively validated. For any process design or safety assessment, the most prudent approach would be to conduct a direct experimental determination of the boiling point, ideally coupled with thermogravimetric analysis (TGA) to assess the onset temperature of decomposition.
Standard Methodology for Boiling Point Determination: Distillation Under Reduced Pressure
Given the high boiling point and potential for thermal degradation, the most reliable method for experimental determination is distillation under reduced pressure (vacuum distillation).
Principle of Causality: A liquid boils when its vapor pressure equals the pressure of the surrounding environment. By reducing the ambient pressure with a vacuum pump, the temperature required to reach the boiling point is significantly lowered. This allows the liquid to boil at a temperature below its decomposition point. The Clausius-Clapeyron relation provides the theoretical basis for this relationship.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed for vacuum.
-
Vacuum Connection: Connect the apparatus to a vacuum pump via a vacuum trap and a manometer to accurately measure the pressure.
-
Sample Introduction: Charge the distillation flask with the sample (e.g., 50 mL) and a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Pressure Reduction: Gradually reduce the pressure inside the apparatus to a stable, desired level (e.g., 10 mmHg).
-
Heating: Gently and uniformly heat the distillation flask using a heating mantle.
-
Data Collection: Record the temperature at which a steady stream of condensate is observed on the thermometer and in the condenser. This temperature is the boiling point at the measured pressure.
-
Extrapolation (Optional): The boiling point at atmospheric pressure (760 mmHg) can be estimated from the vacuum distillation data using a pressure-temperature nomograph, although this introduces a degree of uncertainty.
Caption: Experimental Workflow for Vacuum Distillation.
Relevance to Research and Development
While Methyl Tin Mercaptide is an industrial chemical, the rigorous characterization of its thermal properties serves as a model for all chemical development, including pharmaceuticals.
-
Process Safety and Control: Accurate melting and boiling points are critical for defining safe operating temperatures for handling, transport, and chemical reactions. For PVC processing, the stabilizer must be liquid and stable well above the polymer's processing temperature.
-
Purity Assessment: The melting point of a solid is a sensitive indicator of purity; impurities typically depress and broaden the melting range. While less common for liquids, thermal analysis can still reveal the presence of volatile or non-volatile impurities.
-
Formulation Development: In drug development, the physical state (solid vs. liquid) and boiling point of excipients and active ingredients dictate manufacturing processes (e.g., hot-melt extrusion, spray drying) and storage conditions.
Conclusion
The thermal properties of Methyl Tin Mercaptide (CAS 57583-35-4) are central to its primary function as a PVC heat stabilizer. While its melting point can be confidently inferred to be below 20°C, its boiling point is subject to significant uncertainty, with reported values at atmospheric pressure differing by over 240°C. The most frequently cited value of 515.6°C is likely a computational prediction and should be treated with caution due to the high potential for thermal decomposition at such temperatures. For any application requiring precise thermal data, direct experimental determination using standard methodologies such as DSC for the melting point and vacuum distillation for the boiling point is strongly recommended. This guide underscores the necessity of critical data evaluation and experimental validation in scientific and industrial practice.
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CAS No. 57583-35-4 PVC Organic Tin Liquid Stabilizer for Pipe. Repolyfine. Retrieved February 23, 2026, from [Link]
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Literature review on 4-fluorobenzoyl thiophene derivatives
An In-Depth Technical Guide to 4-Fluorobenzoyl Thiophene Derivatives: Synthesis, Bioactivity, and Therapeutic Potential
Authored by: Gemini, Senior Application Scientist
Introduction: The Convergence of a Privileged Scaffold and a Bioactive Moiety
In the landscape of medicinal chemistry, the thiophene ring stands out as a "privileged pharmacophore" due to its presence in a multitude of FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties, arising from the sulfur heteroatom, allow it to act as a bioisosteric replacement for phenyl rings, often improving physicochemical properties, metabolic stability, and receptor binding affinity.[1] When this versatile scaffold is functionalized with a 4-fluorobenzoyl group, the resulting derivatives gain an additional layer of therapeutic potential. The fluorine atom is a key player in modern drug design; its high electronegativity and small size can modulate pKa, enhance metabolic stability by blocking sites of oxidation, and increase binding affinity through favorable electrostatic interactions with protein targets.
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and diverse biological activities of 4-fluorobenzoyl thiophene derivatives. We will delve into the causality behind synthetic choices, analyze structure-activity relationships, and provide field-proven protocols to empower further research and development in this promising area of medicinal chemistry.
Synthetic Strategies for 4-Fluorobenzoyl Thiophene Derivatives
The primary method for synthesizing (4-fluorophenyl)(thienyl)methanone cores is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a direct and efficient route to couple the thiophene ring with the 4-fluorobenzoyl moiety.
A more modern and versatile approach involves transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. This method offers greater flexibility in introducing a wide range of substituents. A typical Suzuki coupling strategy would involve reacting a thienylboronic acid with a 4-fluorobenzoyl halide or vice-versa, catalyzed by a palladium complex. A patent for a similar synthesis, 2-(4-fluorophenyl)thiophene, outlines a process using 4-fluorophenylboronic acid and 2-bromothiophene with a Pd catalyst, demonstrating the industrial applicability of this methodology.[4]
Multicomponent reactions (MCRs), like the Gewald reaction, are also employed to build highly substituted thiophene rings, which can then be further functionalized.[1][5] These reactions are prized for their efficiency, as they reduce the number of synthetic steps and waste.[1]
Caption: Key synthetic routes to 4-fluorobenzoyl thiophene cores.
Experimental Protocol: Suzuki Coupling for Aryl-Thiophene Linkage
This protocol is adapted from methodologies described for palladium-catalyzed cross-coupling reactions.[4]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromothiophene (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and ethanol (e.g., 3:1 ratio), followed by an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (3.0 eq).
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-(4-fluorophenyl)thiophene product. This intermediate can then undergo Friedel-Crafts acylation or other modifications.
Biological Activities and Therapeutic Applications
The unique combination of the thiophene ring and the 4-fluorobenzoyl group has given rise to derivatives with a wide spectrum of pharmacological activities.[6] These compounds have shown significant promise in oncology, infectious diseases, and neurodegenerative disorders.[5][7]
Anticancer Activity
Several studies have highlighted the potential of 4-fluorophenyl-containing thiophene derivatives as anticancer agents.[8] The mechanism often involves the inhibition of critical cellular pathways. For instance, a series of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives were synthesized and evaluated for their anticancer activity.[8] The presence of the 4-fluorophenyl group on the core structure was found to be crucial for their cytotoxic effects against the U937 human histocytic lymphoma cell line.[8]
Antimicrobial and Antifungal Agents
The search for new antimicrobial agents to combat drug-resistant pathogens is a global health priority.[9] Thiophene derivatives have emerged as a promising class of compounds in this area.[9] Research has shown that certain thiophene derivatives exhibit potent activity against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli.[9] The mechanism can involve the disruption of bacterial cell membranes and inhibition of essential enzymes.[5] One study identified a thiophene derivative, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F), which showed outstanding antibacterial action against extensively drug-resistant (XDR) Salmonella Typhi.[10]
Enzyme Inhibition
The specific and potent inhibition of enzymes is a hallmark of many successful drugs. 4-fluorobenzoyl thiophene derivatives have been investigated as inhibitors for various enzymes.
-
Neuraminidase (NA) Inhibitors: Neuraminidase is a key enzyme for the influenza virus. A study discovered novel thiophene-containing NA inhibitors through virtual screening and chemical synthesis. One derivative, compound 4b , demonstrated a potent inhibitory activity against NA with an IC₅₀ of 0.03 µM, which was more potent than the oseltamivir carboxylate control (IC₅₀ = 0.06 µM).[11][12] This compound also showed excellent antiviral activity against the H5N1 influenza strain.[12]
-
Acetylcholinesterase (AChE) Inhibitors: Targeting AChE is a primary strategy for treating Alzheimer's disease. Thiophene derivatives have been synthesized and evaluated as AChE inhibitors.[13][14] Some synthesized compounds displayed inhibitory activity greater than the standard drug, donepezil.[14]
Quantitative Biological Data Summary
| Compound Class | Target/Organism | Activity Metric | Value | Reference |
| Thiophene-quinoline Hybrid | Neuraminidase (NA) | IC₅₀ | 0.03 µM | [11][12] |
| Thiophene-carboxylate | XDR Salmonella Typhi | MIC | 3.125 µg/mL | [10] |
| Tetrahydrobenzo[b]thiophene | Acetylcholinesterase (AChE) | % Inhibition | 60% | [14] |
| Thiazolo[3,2-a]pyrimidine | U937 Lymphoma Cells | Anticancer Activity | Significant | [8] |
Structure-Activity Relationship (SAR) Analysis
Understanding how structural modifications affect biological activity is crucial for rational drug design. For thiophene derivatives, several key SAR trends have been identified.
-
Role of Electron-Withdrawing Groups: Compounds bearing electron-withdrawing groups (such as bromo, nitro, or chloro) on the thiophene ring have been found to exhibit excellent anti-diabetic activity.[15] Conversely, electron-donating groups like methyl or ethyl on the thiophene ring can abolish this activity.[15]
-
Substitution on the Phenyl Ring: In the development of anticancer thiazolopyrimidines, substitutions at the para position of a distal phenyl ring (connected via a benzylidene linker) strongly influenced anticancer activity, with derivatives having chloro, dimethylamino, methoxy, and nitro groups showing significant potency.[8]
-
Amide Substitution: For antibacterial thiophenes, substitution in the amide at position 2 of the thiophene ring with a 4-chlorophenyl group led to a more potent compound compared to an unsubstituted phenyl ring.[9]
Caption: Key structure-activity relationships for substituted thiophenes.
Experimental Protocol: MTT Assay for Anticancer Activity
This protocol is a standard method for assessing cell viability and cytotoxicity.[8]
-
Cell Seeding: Plate cancer cells (e.g., U937) in a 96-well plate at a density of approximately 5 x 10³ cells/well in a suitable culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 4-fluorobenzoyl thiophene derivatives in the culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
4-Fluorobenzoyl thiophene derivatives represent a highly versatile and promising class of compounds for drug discovery. The convergence of a privileged heterocyclic scaffold with a bio-enhancing fluorine substituent has yielded molecules with potent anticancer, antimicrobial, and enzyme-inhibiting properties. The synthetic accessibility, particularly through robust methods like Friedel-Crafts acylation and Suzuki coupling, allows for extensive chemical exploration and optimization.
Future research should focus on several key areas:
-
Target Deconvolution: For compounds with demonstrated phenotypic effects (e.g., anticancer activity), identifying the specific protein targets will be crucial for understanding the mechanism of action and enabling target-based drug design.
-
Pharmacokinetic Optimization: While the fluorine atom often improves metabolic stability, a comprehensive evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds is necessary for their translation into clinical candidates.
-
Expansion of Therapeutic Targets: The existing body of research suggests broad bioactivity. Screening these derivatives against other important therapeutic targets, such as kinases, proteases, and GPCRs, could uncover new applications.
By leveraging the insights and protocols detailed in this guide, researchers are well-equipped to further unlock the therapeutic potential of 4-fluorobenzoyl thiophene derivatives, paving the way for the development of next-generation medicines.
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- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Stability Profile of Zaltoprofen Nitrile Intermediate
Introduction: The Critical Role of Intermediates in Pharmaceutical Manufacturing
In the synthesis of active pharmaceutical ingredients (APIs), the stability and purity of chemical intermediates are of paramount importance. These intermediates are the building blocks that ultimately define the quality, safety, and efficacy of the final drug product. Zaltoprofen, a potent non-steroidal anti-inflammatory drug (NSAID), is no exception. While various synthetic routes to Zaltoprofen have been described, this guide focuses on the chemical stability of a potential nitrile-containing intermediate. Understanding the degradation pathways of such an intermediate is crucial for optimizing synthesis, purification, and storage conditions to ensure a high-quality final API.[1][2]
Zaltoprofen exerts its therapeutic effect primarily through the inhibition of cyclooxygenase (COX) enzymes, with a purported selectivity for COX-2, which is associated with inflammation and pain.[2] This selectivity potentially reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.[2]
This technical guide provides a comprehensive overview of the potential chemical stability challenges of a Zaltoprofen nitrile intermediate. We will delve into the primary degradation pathways, including hydrolysis, thermal decomposition, photolysis, and oxidation, providing insights into the underlying mechanisms and proposing robust analytical methodologies for monitoring stability.
The Hypothetical Zaltoprofen Nitrile Intermediate
While many documented syntheses of Zaltoprofen proceed through a carboxylic acid intermediate, the use of a nitrile intermediate represents a plausible alternative synthetic strategy. For the purposes of this guide, we will consider a hypothetical Zaltoprofen nitrile intermediate, 2-(10,11-dihydro-10-oxodibenzo[b,f]thiepin-2-yl)propanenitrile . This structure contains the core dibenzothiepinone scaffold of Zaltoprofen with a nitrile functional group in place of the final carboxylic acid.
The stability of this nitrile group is a key focus, as its degradation can lead to the formation of impurities that may be difficult to remove in downstream processing and could potentially impact the safety and efficacy of the final drug product.
Hydrolytic Stability: A Primary Degradation Pathway
The hydrolysis of the nitrile functional group is often the most significant degradation pathway for nitrile-containing compounds, especially in the presence of acidic or basic conditions. This process typically proceeds in two main steps: the conversion of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the corresponding carboxylic acid (in this case, Zaltoprofen).[3]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. This is followed by a series of proton transfers to form the amide intermediate. The amide can then undergo further hydrolysis to yield the carboxylic acid and ammonia.
Base-Catalyzed Hydrolysis
In basic media, the hydroxide ion directly attacks the electrophilic nitrile carbon. Subsequent protonation by water and tautomerization leads to the formation of the amide intermediate. Similar to the acid-catalyzed pathway, the amide can then be further hydrolyzed to the carboxylate salt.
The rate of hydrolysis is highly dependent on pH and temperature. Forced degradation studies are essential to characterize the kinetics of this degradation and to identify the resulting degradants.
Thermal Stability
Pharmaceutical intermediates must be stable under the thermal stress they may encounter during synthesis, purification (such as distillation or drying), and storage. High temperatures can provide the activation energy required for various degradation reactions. For aromatic nitriles, thermal degradation can involve complex reactions, including potential trimerization to form triazines, especially at very high temperatures.[4][5]
The thermal stability of the Zaltoprofen nitrile intermediate would be influenced by the entire molecular structure, not just the nitrile group. The dibenzothiepinone core, with its fused aromatic rings, is expected to have good thermal stability. However, the propionitrile side chain could be a point of thermal lability.
Photostability: The Impact of Light Exposure
Many complex organic molecules are susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation. The dibenzothiepinone core of the Zaltoprofen nitrile intermediate contains chromophores that can absorb UV light. This absorption can lead to the formation of excited electronic states, which can then undergo various photochemical reactions, such as oxidation, reduction, or rearrangement.[6][7]
The photodegradation of related compounds, such as substituted stilbenes, has been shown to produce colored degradation products.[8] It is therefore crucial to assess the photostability of the Zaltoprofen nitrile intermediate to prevent the formation of colored impurities and other photoproducts.
Oxidative Stability
Oxidative degradation can be initiated by atmospheric oxygen, residual peroxides in solvents, or other oxidizing agents. The Zaltoprofen nitrile intermediate possesses several sites that could be susceptible to oxidation. The sulfide linkage in the dibenzothiepinone ring is a primary candidate for oxidation, potentially forming a sulfoxide or sulfone. The benzylic protons on the propionitrile side chain could also be susceptible to radical-mediated oxidation.
While the nitrile group itself is generally resistant to oxidation, the overall molecular stability can be compromised by oxidative degradation at other sites in the molecule.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the chemical stability of the Zaltoprofen nitrile intermediate requires a systematic approach using forced degradation studies. These studies involve subjecting the intermediate to a range of stress conditions that are more severe than those it would typically encounter during manufacturing and storage.
Forced Degradation Workflow
Caption: Proposed primary degradation pathways for the Zaltoprofen nitrile intermediate.
Conclusion and Recommendations
This technical guide has outlined the key aspects of the chemical stability profile of a hypothetical Zaltoprofen nitrile intermediate. The primary degradation pathway is expected to be hydrolysis of the nitrile group to the corresponding amide and ultimately to the final Zaltoprofen API. The intermediate may also be susceptible to thermal, photolytic, and oxidative degradation.
For researchers and drug development professionals working with Zaltoprofen synthesis, the following recommendations are crucial:
-
Thorough Characterization: The stability of any nitrile-containing intermediate should be thoroughly investigated using forced degradation studies.
-
Control of pH: Careful control of pH during synthesis and workup is essential to minimize hydrolysis.
-
Protection from Light: The intermediate should be protected from light to prevent photodegradation.
-
Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) during synthesis and storage can mitigate oxidative degradation.
-
Analytical Monitoring: A validated, stability-indicating analytical method is necessary for monitoring the purity of the intermediate and for detecting the formation of any degradation products.
By understanding and controlling the chemical stability of the Zaltoprofen nitrile intermediate, it is possible to ensure the production of a high-quality, safe, and effective final drug product.
References
- Anderson, D. R., & Holicky, J. M. (1993). Thermal trimerization of aromatic nitrile. Journal of Polymer Science Part A: Polymer Chemistry, 31(10), 2557-2565.
- Arborpharmchem. (2025, July 13).
- Yang, W., Zhu, Z., Zhou, R., He, X., Zeng, K., Hu, J., & Yang, G. (2024). Aromatic nitrile resins with improved processability and thermal properties prepared by collaborative design of structure and blending strategy. European Polymer Journal, 203, 113247.
- U.S. Environmental Protection Agency. (2007).
- CN105218514A. (2016). The preparation method of Zaltoprofen.
- Gonzalez-Salgado, D., et al. (2024). Thermodynamics of mixtures containing aromatic nitriles. arXiv preprint arXiv:2409.16155.
- US4178305A. (1979). Oxidative dehydrogenation of propionitrile to acrylonitrile.
-
Wikipedia. (n.d.). Nitrile. Wikipedia. Retrieved February 23, 2026, from [Link]
- Medlin, J. W., & Barteau, M. A. (2003). Selective oxidation of propylamine to propionitrile and propionaldehyde on oxygen-covered gold.
- Arborpharmchem. (2025, July 8). Zaltoprofen Intermediates: Challenges In Production. Arborpharmchem.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Zaltoprofen?
- DiGeronimo, M. J., & Antoine, A. D. (1976). Metabolism of acetonitrile and propionitrile by Nocardia rhodochrous LL100-21. Applied and Environmental Microbiology, 31(6), 900-906.
- Kurabayashi, M., et al. (1968). High Pressure-High Temperature Reactions. I. The Trimerization of Aromatic Nitriles. Journal of the American Chemical Society, 90(17), 4777-4782.
- Chen, Y. J., et al. (2004).
- Wolszczak, M., & Koba, M. (2016). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 23(22), 22446-22469.
- Wang, Y., et al. (2025). Development of a novelly selective HPLC-chemiluminescence method by targeting degradation intermediates of nitroimidazoles and its application in animal food products. Food Chemistry: X, 25, 102205.
- Li, Y., et al. (2025). Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib. Frontiers in Chemistry, 12, 1513251.
-
Wikipedia. (n.d.). Propionitrile. Wikipedia. Retrieved February 23, 2026, from [Link]
- Sun, S. N., et al. (2011).
- Eriksson, M., & Reitberger, T. (2007). Photodegradation of Substituted Stilbene Compounds: What Colors Aging Paper Yellow?. The Journal of Physical Chemistry A, 111(36), 8753-8761.
- Rock Chemicals, Inc. (2025, October 9). Propionitrile in Pharmaceutical Manufacturing. Rock Chemicals, Inc.
- Trajkovic, S. D., & Eric, S. M. (2000). UV derivative spectrophotometric study of the photochemical degradation of nisoldipine. Journal of Pharmaceutical and Biomedical Analysis, 22(1), 19-27.
- Bouhsain, Z., et al. (2003). Determination of Nitroglycerin and Its Degradation Products by Solid-Phase Extraction and LC–UV.
- Li, Y., et al. (2021).
- Kumar, A., et al. (2015). Synthesis of targeted dibenzo[b,f]thiepines and dibenzo[b,f]oxepines as potential lead molecules with promising anti-breast cancer activity. European Journal of Medicinal Chemistry, 101, 587-598.
- Łuchowski, G., et al. (2003). Stability of 2-thiophenobarbital and its N-methyl derivatives in the presence of beta-cyclodextrin. Acta Poloniae Pharmaceutica, 60(5), 335-339.
- Al-Ghamdi, A. A., et al. (2025).
- Yuliani, S. H., et al. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Pharmaceutical and Biomedical Sciences, 2(1), e01.
- Kumar, K. S., et al. (2021). Synthesis, Investigation of Anticancer and Antioxidant Activity of Certain 2,4-Diaryl Substituted Benzodiazepine and Benzothiazepines Derived From Vanillin. RGUHS Journal of Pharmaceutical Sciences, 11(2), 1-10.
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- 4. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
Methodological & Application
Technical Application Note: Cyanomethylation of 2-(4-Fluorobenzoyl)thiophene
This Application Note is designed for researchers and process chemists involved in the synthesis of SGLT2 inhibitors and related heterocyclic scaffolds. It details the high-precision protocol for the cyanomethylation of 2-(4-fluorobenzoyl)thiophene via a base-mediated nucleophilic addition.
Executive Summary
The introduction of a cyanomethyl group (–CH₂CN) into the 2-(4-fluorobenzoyl)thiophene scaffold is a critical carbon-carbon bond-forming step in the synthesis of complex pharmaceutical intermediates, including precursors for SGLT2 inhibitors like Canagliflozin. While various methods exist, this protocol focuses on the LiHMDS-mediated 1,2-addition of acetonitrile to the ketone carbonyl. This method offers superior regioselectivity and yield compared to thermodynamic base conditions (e.g., KOH/DMSO), minimizing retro-aldol side reactions and self-condensation of the nitrile.
Target Transformation:
-
Substrate: 2-(4-fluorobenzoyl)thiophene (CAS: 79325-61-8)
-
Reagent: Acetonitrile (Lithium salt generated in situ)
-
Product: 3-(4-fluorophenyl)-3-hydroxy-3-(thiophen-2-yl)propanenitrile
-
Mechanism: Kinetic deprotonation followed by nucleophilic addition.
Chemical Safety & Hazard Analysis
-
Acetonitrile (MeCN): Highly flammable and toxic. Metabolized to cyanide in the body. Work in a well-ventilated fume hood.
-
Lithium Hexamethyldisilazide (LiHMDS): Pyrophoric and moisture-sensitive. Handle under inert atmosphere (Argon/Nitrogen). Contact with water releases ammonia and flammable hexamethyldisilazane.
-
2-(4-fluorobenzoyl)thiophene: Irritant. Potential organofluorine degradation products should be treated as hazardous.[1]
-
Cryogenic Conditions: Reaction requires -78°C. Use appropriate thermal protection when handling dry ice/acetone baths.
Mechanistic Pathway
The reaction proceeds via the formation of the cyanomethyl anion (a super-nucleophile) using a non-nucleophilic strong base (LiHMDS). The lithium cation plays a crucial role in coordinating the transition state, directing the attack to the carbonyl carbon of the ketone.
Figure 1: Mechanistic pathway for the LiHMDS-mediated cyanomethylation.
Experimental Protocol
Materials & Equipment
| Component | Specification | Role |
| Reactor | 250 mL 3-neck Round Bottom Flask | Vessel (Flame-dried, N₂ purged) |
| Solvent | THF (Anhydrous, ≥99.9%) | Reaction Medium |
| Base | LiHMDS (1.0 M in THF) | Deprotonating Agent |
| Reagent | Acetonitrile (Anhydrous) | Nucleophile Source |
| Substrate | 2-(4-fluorobenzoyl)thiophene | Electrophile |
| Quench | Sat. Aq. Ammonium Chloride (NH₄Cl) | Proton Source |
Step-by-Step Procedure
Step 1: System Preparation
-
Equip a 250 mL 3-neck flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.
-
Flame-dry the apparatus under vacuum and backfill with Nitrogen (repeat 3x).
-
Cool the flask to -78°C using a dry ice/acetone bath.
Step 2: Generation of Cyanomethyl Lithium
-
Charge the flask with Anhydrous THF (50 mL) .
-
Add Acetonitrile (1.3 mL, 25 mmol, 1.25 equiv) via syringe.
-
Critical Step: Dropwise add LiHMDS (25 mL, 1.0 M in THF, 25 mmol, 1.25 equiv) over 15 minutes.
-
Note: Maintain internal temperature below -70°C. The solution may turn slightly yellow or cloudy.
-
-
Stir at -78°C for 30 minutes to ensure complete anion formation.
Step 3: Addition of Substrate
-
Dissolve 2-(4-fluorobenzoyl)thiophene (4.12 g, 20 mmol, 1.0 equiv) in Anhydrous THF (20 mL) in a separate dry vial.
-
Transfer this solution to the addition funnel.
-
Add the ketone solution dropwise to the reaction mixture over 20-30 minutes .
-
Observation: A color change (often to deep orange or red) indicates the formation of the alkoxide.
-
-
Stir at -78°C for 2 hours . Monitor by TLC (20% EtOAc/Hexane) or HPLC.
Step 4: Quench & Workup
-
While still at -78°C, quench the reaction by adding Sat. Aq. NH₄Cl (20 mL) .
-
Remove the cooling bath and allow the mixture to warm to room temperature (RT).
-
Dilute with Ethyl Acetate (EtOAc, 50 mL) and Water (30 mL) .
-
Separate the layers.[1] Extract the aqueous phase with EtOAc (2 x 30 mL).
-
Combine organic layers, wash with Brine (50 mL) , and dry over Anhydrous Na₂SO₄ .
-
Filter and concentrate under reduced pressure to yield the crude oil.
Step 5: Purification
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of 10% → 30% EtOAc in Hexanes.
-
Target Product: 3-(4-fluorophenyl)-3-hydroxy-3-(thiophen-2-yl)propanenitrile.
-
Expected Yield: 85-92%.
Process Workflow Visualization
Figure 2: Operational workflow for the cyanomethylation protocol.
Analytical Validation & Troubleshooting
Analytical Data (Expected)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.45-7.35 (m, 2H, Ar-H), 7.28 (dd, 1H, Thiophene), 7.10-7.00 (m, 2H, Ar-H), 6.95 (m, 1H, Thiophene), 6.85 (m, 1H, Thiophene), 3.45 (s, 1H, -OH), 3.20 (d, 1H, -CHHCN), 3.05 (d, 1H, -CHHCN).
-
-
¹³C NMR: Characteristic quaternary carbon signal at ~73 ppm (C-OH) and nitrile carbon at ~117 ppm (-CN).
-
IR: Broad band at ~3400 cm⁻¹ (OH) and sharp peak at ~2250 cm⁻¹ (CN).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation of MeCN. | Ensure LiHMDS is fresh and titrated. Increase stir time at step 2. |
| Starting Material Recovery | Reaction quenched too early or wet solvent. | Ensure anhydrous THF. Verify -78°C temp maintenance. |
| Side Products (Dimer) | Temperature too high during addition. | Maintain < -70°C during LiHMDS addition to prevent MeCN self-condensation. |
| Dehydration (Alkene) | Acidic workup or excessive heat. | Keep workup neutral. Avoid heating crude above 40°C if alcohol is desired. |
References
-
Organic Syntheses Procedure: LiHMDS-Mediated Additions. Title: Reaction of Ketones with Lithium Hexamethyldisilazide.[2] Source: Organic Syntheses, Coll. Vol. 10, p. 301. URL:[Link]
-
Mechanistic Insight into Nitrile Additions. Title: Reaction of Ketones with Lithium Hexamethyldisilazide: Competitive Enolizations and 1,2-Additions. Source: Journal of the American Chemical Society (JACS). URL:[Link]
-
Thiophene Chemistry in Drug Design. Title: Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Source: Angewandte Chemie International Edition. URL:[Link]
-
Cyanomethylation Methodologies. Title: Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles. Source: National Institutes of Health (PMC). URL:[Link]
Sources
Application Notes and Protocols: Synthesis of Key Intermediates for Zaltoprofen
Introduction
Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID), is distinguished by its potent analgesic and anti-inflammatory properties. The efficacy of Zaltoprofen is intrinsically linked to its unique dibenzo[b,f]thiepin-10(11H)-one core structure, which is responsible for its pharmacological activity. The synthesis of this complex molecule relies on the efficient preparation of key intermediates. This guide provides detailed application notes and protocols for the synthesis of crucial Zaltoprofen intermediates, offering insights into the selection of reagents, reaction mechanisms, and step-by-step procedures for two primary synthetic routes. These methodologies are designed for researchers, scientists, and professionals in drug development, providing a foundation for the synthesis and exploration of Zaltoprofen and its analogs.
Two principal retrosynthetic pathways to Zaltoprofen will be explored, each converging on the pivotal intermediate, 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid. This key molecule contains all the necessary carbon and sulfur atoms, primed for the final intramolecular cyclization to form the characteristic tricyclic core of Zaltoprofen.
Synthetic Strategy Overview
The construction of Zaltoprofen intermediates primarily revolves around two strategic approaches to assemble the 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid backbone:
-
The Diazotization Route: This pathway commences with a pre-formed propionic acid side-chain on an aniline derivative. A diazotization reaction, followed by a sulfide linkage formation, introduces the thiophenyl group.
-
The Ketal-Protected Bromination and Rearrangement Route: This more intricate route begins with a functionalized phenylacetate. It involves the protection of a ketone, followed by bromination and a rearrangement reaction to construct the desired acetic acid and propionic acid side chains.
Following the synthesis of the common intermediate, a final intramolecular Friedel-Crafts acylation, typically mediated by a strong acid catalyst, forges the central seven-membered ring to yield the Zaltoprofen core.
Visualization of Synthetic Pathways
Caption: Converging synthetic routes to Zaltoprofen.
Part 1: The Diazotization Route for 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid
This route offers a more direct approach to the key intermediate, leveraging a classical diazotization reaction.
Step 1: Diazotization of 2-(4-amino-3-carboxymethylphenyl)propionic acid
The initial step involves the conversion of the primary aromatic amine group of 2-(4-amino-3-carboxymethylphenyl)propionic acid into a diazonium salt. This is a well-established reaction that proceeds readily under acidic conditions with a nitrite source.
Mechanism Insight: The reaction is initiated by the protonation of nitrous acid (formed in situ from sodium nitrite and a strong acid like HCl) to form the nitrosonium ion (NO⁺), a potent electrophile. The lone pair of the amino group on the aromatic ring then attacks the nitrosonium ion, leading to the formation of a diazonium salt after a series of proton transfers and dehydration.
Caption: Mechanism of Diazotization.
Protocol 1: Synthesis of 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid via Diazotization
Materials:
-
2-(4-amino-3-carboxymethylphenyl)propionic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Thiophenol
-
Solvent (e.g., water, acetic acid)
-
Sodium hydroxide (NaOH) for work-up
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Ice
Procedure:
-
Diazotization:
-
In a reaction vessel, suspend 2-(4-amino-3-carboxymethylphenyl)propionic acid in a mixture of water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C using an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The addition should be monitored to ensure a slight excess of nitrous acid (test with starch-iodide paper).
-
Stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Thiophenolation:
-
In a separate vessel, prepare a solution of thiophenol.
-
Slowly add the cold diazonium salt solution to the thiophenol solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 40-50 °C) until the nitrogen evolution ceases, indicating the completion of the reaction.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and neutralize it with a sodium hydroxide solution to an appropriate pH.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid by recrystallization from a suitable solvent system (e.g., toluene, ethyl acetate/heptane).
-
| Parameter | Value | Rationale |
| Temperature (Diazotization) | 0-5 °C | Diazonium salts are unstable at higher temperatures and can decompose. |
| pH (Diazotization) | Strongly acidic | Ensures the formation of nitrous acid and the nitrosonium ion. |
| Stirring | Vigorous | Essential for maintaining homogeneity and controlling the reaction temperature. |
Part 2: The Ketal-Protected Bromination and Rearrangement Route
Step 1: Ketal Protection of Methyl 5-propionyl-2-phenylthiophenylacetate
The initial step involves the protection of the ketone functionality as a ketal. This is a crucial step to prevent unwanted side reactions at the carbonyl group during the subsequent bromination step.[1]
Reagent Selection: Neopentyl glycol is often chosen for ketal formation as it forms a stable, five-membered cyclic ketal. p-Toluenesulfonic acid (p-TsOH) is a commonly used acid catalyst for this transformation.[1]
Step 2: Bromination of the Ketal-Protected Intermediate
With the ketone protected, the subsequent step is the selective bromination at the α-position of the propionyl side chain.[1]
Step 3: Rearrangement and Hydrolysis
The brominated intermediate undergoes a rearrangement reaction, followed by hydrolysis of the ketal and ester groups, to yield the final 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid.[1]
Protocol 2: Synthesis of 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid via Ketal Protection, Bromination, and Rearrangement
Materials:
-
Methyl 5-propionyl-2-phenylthiophenylacetate
-
Neopentyl glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Orthoformate (e.g., trimethyl orthoformate)
-
Bromine (Br₂)
-
Zinc oxide (ZnO) or Zinc bromide (ZnBr₂) as a catalyst for rearrangement[2]
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) for hydrolysis[2]
-
Appropriate solvents (e.g., toluene, methanol)
Procedure:
-
Ketal Formation:
-
In a flask equipped with a Dean-Stark apparatus, dissolve methyl 5-propionyl-2-phenylthiophenylacetate, neopentyl glycol, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent like toluene.
-
Add an orthoformate to act as a water scavenger.
-
Reflux the mixture until the theoretical amount of water is collected, indicating the completion of ketal formation.
-
Work up the reaction by washing with a mild base (e.g., sodium bicarbonate solution) and water, then concentrate the organic phase.[1]
-
-
Bromination:
-
Dissolve the ketal-protected intermediate in a suitable solvent.
-
Slowly add a solution of bromine, maintaining the reaction temperature as specified in the chosen literature procedure.
-
Monitor the reaction by a suitable analytical method (e.g., TLC, GC) until the starting material is consumed.
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.
-
-
Rearrangement and Hydrolysis:
-
To the brominated intermediate, add a catalyst such as zinc oxide or zinc bromide.[2]
-
Heat the mixture to induce the rearrangement.
-
After the rearrangement is complete, add an aqueous solution of a strong base like potassium hydroxide or sodium hydroxide.[2]
-
Reflux the mixture to hydrolyze both the ketal and the methyl ester.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid.
-
Purify by recrystallization.
-
| Reaction | Yield | Purity | Reference |
| Ketalization, Bromination, Rearrangement, Hydrolysis | ~80% | >99% | [2] |
Part 3: Intramolecular Friedel-Crafts Acylation to Zaltoprofen
The final key transformation is the intramolecular Friedel-Crafts acylation of 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid to form the tricyclic core of Zaltoprofen. This reaction is a classic example of electrophilic aromatic substitution where one of the carboxylic acid groups, after activation, acylates the phenyl ring of the thiophenyl group.
Reagent Selection: Polyphosphoric acid (PPA) is the most commonly employed reagent for this cyclization. PPA serves as both a strong acid catalyst and a dehydrating agent, facilitating the formation of the acylium ion electrophile.[3] A mixture of polyphosphoric acid and phosphoric acid can also be used.[3]
Mechanism Insight: The reaction is initiated by the protonation of one of the carboxylic acid groups by PPA, followed by the loss of water to form a highly electrophilic acylium ion. The electron-rich phenyl ring of the thiophenyl moiety then acts as a nucleophile, attacking the acylium ion to form a new carbon-carbon bond and a seven-membered ring. A final deprotonation step restores the aromaticity of the ring, yielding the Zaltoprofen core.
Sources
- 1. CN103351318A - Preparation method of 2-(3-carboxymethyl-4-thiophenyl-phenyl) propionic acid - Google Patents [patents.google.com]
- 2. CN101812049A - Method for preparing zaltoprofen - Google Patents [patents.google.com]
- 3. CN104098540B - A kind of method preparing Zaltoprofen - Google Patents [patents.google.com]
Industrial scale-up of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile production
An Application Note and Protocol for the Industrial Scale-Up of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile Production
Abstract
This document provides a comprehensive guide to the industrial-scale synthesis of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile, a key intermediate in the development of various pharmaceutical compounds. The described process is centered around a robust Friedel-Crafts acylation reaction, which has been optimized for scalability, safety, and high-purity output. We will explore the underlying chemical principles, provide detailed step-by-step protocols for the synthesis of the requisite starting material and the final acylation, and discuss critical process parameters, in-process controls using Process Analytical Technology (PAT), and comprehensive safety and environmental considerations. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.
Introduction and Strategic Overview
2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile is a heterocyclic ketone derivative whose structural motifs are of significant interest in medicinal chemistry. The industrial production of such intermediates necessitates a synthetic route that is not only high-yielding but also economically viable, safe, and environmentally responsible. The most direct and industrially proven approach is the Friedel-Crafts acylation of 2-thiopheneacetonitrile with 4-fluorobenzoyl chloride.[1]
This strategy is advantageous for several reasons:
-
High Selectivity: The acylation of the electron-rich thiophene ring is a highly selective process. The acyl group deactivates the ring upon addition, which inherently prevents polysubstitution—a common issue in Friedel-Crafts alkylations.[2][3]
-
No Rearrangements: The acylium ion electrophile used in the reaction is resonance-stabilized and not prone to the carbocation rearrangements that can plague alkylation reactions, leading to a cleaner product profile.[4]
-
Accessible Starting Materials: Both 2-thiopheneacetonitrile and 4-fluorobenzoyl chloride are accessible through established industrial synthesis methods.
The overall synthetic pathway is a two-step process, beginning with the synthesis of the key intermediate, 2-thiopheneacetonitrile.
Sources
Application Note: Optimized Friedel-Crafts Acylation Strategies for Thiophene Derivatives
Abstract
This application note provides a comprehensive technical guide to the Friedel-Crafts acylation of thiophene and its derivatives. Unlike benzene, thiophene is a
Introduction & Reactivity Profile
Thiophene is significantly more reactive than benzene in electrophilic aromatic substitution (EAS) reactions due to the lone pair on the sulfur atom donating electron density into the ring (
-
Regioselectivity: Controlling the substitution at the
-position (C2) versus the -position (C3). -
Substrate Stability: Preventing acid-catalyzed polymerization (tar formation), which occurs readily with strong Lewis acids like aluminum chloride (
).
The Regioselectivity Rule
Thiophene undergoes EAS preferentially at the C2 position.[1]
-
C2 Attack: The resulting
-complex (Wheland intermediate) is stabilized by three resonance structures, preserving conjugation through the sulfur atom. -
C3 Attack: The intermediate is stabilized by only two resonance structures, making the activation energy significantly higher.
Consequently, direct Friedel-Crafts acylation typically yields >95% C2-isomer. Accessing the C3-isomer requires alternative strategies (e.g., blocking the C2 position or using lithiation/boronic acid pathways), which are outside the scope of direct acylation.
Mechanistic Insight
The following diagram illustrates the pathway for the generation of the active electrophile (acylium ion) and the subsequent regioselective attack on the thiophene ring. Note the critical "Complexation" step which must occur before the introduction of thiophene to prevent polymerization.
Figure 1: Mechanistic pathway of Friedel-Crafts acylation highlighting the critical Acylium formation step to avoid direct acid-catalyzed polymerization of thiophene.[2][3][4][5]
Comparative Methodology
Selection of the catalytic system depends on the scale, functional group tolerance, and "green" chemistry requirements.
| Feature | Method A: Classical ( | Method B: Iodine ( | Method C: Zeolite (H- |
| Catalyst Type | Strong Lewis Acid | Mild Lewis Acid / Organocatalyst | Solid Acid (Heterogeneous) |
| Reagent | Acyl Chloride | Acetic Anhydride | Acetic Anhydride |
| Conditions | Reflux or | ||
| Yield | 75--85% | 85--95% | >98% |
| Selectivity (C2:C3) | High | Very High | High |
| Advantages | Well-established, scalable | Metal-free, low cost, high yield | Reusable catalyst, no aqueous waste |
| Disadvantages | Toxic waste, moisture sensitive | Requires Anhydride (atom economy) | Requires catalyst activation |
Experimental Protocols
Protocol A: Classical Lewis Acid Catalysis (Controlled)
Target: Synthesis of 2-Acetylthiophene using Tin(IV) Chloride
Rationale:
Reagents:
-
Thiophene (1.0 equiv)[6]
-
Acetyl Chloride (1.0 equiv)
- (1.0 equiv)
-
Solvent: Dichloromethane (DCM) or Benzene (anhydrous)
Step-by-Step:
-
Pre-complexation (Critical): In a flame-dried 3-neck flask under nitrogen, dissolve Acetyl Chloride (10 mmol) in anhydrous DCM (20 mL). Cool to
. -
Catalyst Addition: Add
(10 mmol) dropwise. Stir for 15 minutes to form the acylium complex. Observation: The solution may turn slightly yellow/orange. -
Substrate Addition: Dissolve Thiophene (10 mmol) in DCM (5 mL). Add this solution dropwise to the pre-formed complex at
over 20 minutes.-
Note: Never add the Lewis acid directly to the thiophene; this causes immediate tar formation.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour the mixture over ice-water (50 mL) containing dilute HCl (1M).
-
Workup: Separate the organic layer.[7] Extract the aqueous layer with DCM (
). Wash combined organics with (sat.), water, and brine. Dry over . -
Purification: Remove solvent in vacuo. Purify by vacuum distillation (b.p.
at 9 mmHg) or flash chromatography.[7]
Protocol B: Green Catalysis (Iodine-Promoted)
Target: Solvent-Free Acetylation
Rationale: Molecular iodine acts as a mild, highly efficient catalyst for activating acetic anhydride. This method avoids heavy metals and chlorinated solvents.
Reagents:
-
Thiophene (10 mmol)
-
Acetic Anhydride (12–15 mmol)
-
Iodine (
) (0.1 mmol / 1 mol%)
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a condenser, mix Thiophene and Acetic Anhydride.
-
Catalyst Addition: Add solid Iodine (1 mol%).
-
Reaction: Heat the mixture to
(or reflux) for 2–3 hours. -
Quench: Cool to room temperature. Add aqueous Sodium Thiosulfate (
) solution to quench the iodine (color changes from purple/brown to clear). -
Extraction: Extract with Ethyl Acetate or Ether. Wash with
to remove acetic acid byproduct. -
Purification: Evaporate solvent. The residue is typically >95% pure 2-acetylthiophene. Recrystallize from cold hexane if necessary (m.p.
, often an oil at RT).
Protocol C: Heterogeneous Catalysis (Zeolite H-Beta)
Target: Industrial Scale / Continuous Flow Potential
Rationale: H-Beta zeolites offer shape selectivity and strong Brønsted acidity within their pores. The catalyst can be filtered and reused, making this ideal for sustainable synthesis.
Step-by-Step:
-
Catalyst Activation: Calcine H-Beta Zeolite at
for 4 hours prior to use to remove adsorbed water. -
Reaction: Mix Thiophene (0.1 mol) and Acetic Anhydride (0.3 mol) in a flask. Add activated H-Beta Zeolite (1.0 g).
-
Heating: Stir magnetically at
for 2 hours. -
Workup: Filter the hot reaction mixture to remove the zeolite.
-
Isolation: Distill off the excess acetic anhydride and acetic acid byproduct. The remaining oil is the product.
Troubleshooting & Optimization Logic
The following decision tree assists in troubleshooting common issues during thiophene acylation.
Figure 2: Troubleshooting decision matrix for Friedel-Crafts acylation.
Key Optimization Notes:
-
Solvent Selection: Avoid nitrobenzene if possible (toxic, high boiling). DCM is standard but environmental concerns exist. Solvent-free (Method B/C) is superior for "Green" metrics.
-
Isomer Separation: If C3 isomer is detected (>2%), it is difficult to separate by distillation due to similar boiling points.[10] Column Chromatography on silica gel is required, eluting with Hexane/EtOAc (gradient). The C2 isomer typically elutes first (less polar due to intramolecular interaction between S and Carbonyl O).
References
-
Mechanistic Foundation
-
Classical Methodology
-
Green Chemistry (Iodine)
-
Heterogeneous Catalysis (Zeolites)
-
General Review
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Method for preparing 2- acetylthiophene - Eureka | Patsnap [eureka.patsnap.com]
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years) [chemeducator.org]
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- 15. pubs.acs.org [pubs.acs.org]
Application Note: Catalytic Strategies for the Regioselective Synthesis of 5-(4-Fluorobenzoyl)thiophene-2-acetonitrile
Executive Summary
This application note details the catalytic protocols for synthesizing 5-(4-fluorobenzoyl)thiophene-2-acetonitrile , a critical intermediate in the manufacture of Selective Estrogen Receptor Modulators (SERMs) such as Raloxifene .[1][2]
The synthesis hinges on the Friedel-Crafts acylation of thiophene-2-acetonitrile with 4-fluorobenzoyl chloride .[2] The primary challenge lies in balancing the Lewis acid strength required to activate the acyl chloride against the lability of the acetonitrile moiety and the regiochemical requirement to substitute exclusively at the C5 position. This guide provides a validated protocol using Aluminum Chloride (
Catalyst Selection & Mechanistic Insight
The choice of catalyst dictates the reaction's yield, regioselectivity, and impurity profile. While Zeolites offer a "green" advantage, classical Lewis acids remain the industrial standard for this specific transformation due to the electronic deactivation caused by the acetonitrile group.
Comparative Catalyst Performance Data
| Catalyst | Lewis Acidity | Stoichiometry Required | Yield (Typical) | Regioselectivity (C5:C3) | Key Application Note |
| High (Hard) | > 2.0 equiv | 85-92% | > 98:2 | Recommended. Forms stable complex with nitrile, preventing side reactions.[2] | |
| Moderate (Soft) | 1.2 - 1.5 equiv | 65-75% | 90:10 | Easier workup but slower kinetics; incomplete conversion common.[2] | |
| High | 1.5 equiv | 70-80% | 95:5 | Volatile; requires specialized handling.[2] Good for small scale. | |
| Zeolite (H-Beta) | Surface Acid | Catalytic (<0.1 eq) | < 40% | 85:15 | Poor conversion due to pore diffusion limits of the bulky complex.[2] |
Mechanistic Rationale: The "Double-Complexation" Theory
Unlike simple thiophene acylation, the presence of the acetonitrile side chain (
-
Primary Interaction:
coordinates with the nitrile nitrogen. This is a fast, exothermic step that "protects" the nitrile from hydrolysis but consumes 1 equivalent of catalyst. -
Secondary Interaction: A second equivalent of
abstracts a chloride from 4-fluorobenzoyl chloride to generate the active acylium ion ( ).[2] -
Regiocontrol: The bulky
-nitrile complex at C2 sterically hinders the C3 position, directing the incoming electrophile almost exclusively to the C5 position.
Validated Experimental Protocol
Target: Synthesis of 5-(4-fluorobenzoyl)thiophene-2-acetonitrile via
Reagents & Equipment
-
Substrate: Thiophene-2-acetonitrile (Purity >98%)[2]
-
Reagent: 4-Fluorobenzoyl chloride (1.1 equiv)[2]
-
Catalyst: Anhydrous Aluminum Chloride (
) (2.2 - 2.5 equiv)[2] -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)[2]
-
Apparatus: 3-neck round bottom flask, N2 atmosphere, internal temperature probe, pressure-equalizing addition funnel.[2]
Step-by-Step Workflow
Step 1: Catalyst Suspension (The Activation Phase)
-
Charge the reaction vessel with DCM (10 V) under nitrogen purge.
-
Cool solvent to 0–5°C .
-
Add
(2.2 equiv) portion-wise.[2] Note: Exothermic.[2] Maintain Temp < 10°C. -
Stir for 15 minutes to ensure a uniform slurry.
Step 2: Electrophile Formation
-
Add 4-fluorobenzoyl chloride (1.1 equiv) dropwise to the
slurry at 0–5°C. -
Stir for 30 minutes. The mixture will darken as the acylium complex forms.
Step 3: Substrate Addition (The Critical Control Point)
-
Dissolve thiophene-2-acetonitrile (1.0 equiv) in DCM (2 V).
-
Add this solution dropwise to the reactor over 45–60 minutes.
-
Critical Parameter:Internal Temperature must not exceed 5°C. Higher temperatures promote polymerization of the thiophene ring.
-
-
Once addition is complete, allow the reaction to warm to 20–25°C (Room Temp) .
-
Stir for 4–6 hours. Monitor by HPLC (Target: <1% starting material).
Step 4: Quenching & Isolation [2]
-
Cool the reaction mass to 0°C .
-
Slowly pour the reaction mixture into a stirred mixture of Ice/HCl (1N) . Caution: Violent hydrolysis of aluminum salts.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 V).[2]
-
Wash combined organics with NaHCO3 (sat.[2] aq.) followed by Brine.[2]
-
Dry over
, filter, and concentrate in vacuo. -
Recrystallization: Purify the crude solid using Ethanol or Isopropyl Alcohol to yield off-white crystals.[2]
Visualizing the Chemistry
Reaction Mechanism & Regioselectivity
The following diagram illustrates the dual role of
Caption: Dual-activation pathway showing nitrile protection and acylium generation leading to C5 regioselectivity.[2]
Process Workflow Diagram
Standard Operating Procedure (SOP) flow for scale-up.
Caption: Operational workflow emphasizing the critical temperature control point during substrate addition.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Moisture in solvent/catalyst.[2] | Ensure DCM is anhydrous (<0.05% water).[2] Use fresh |
| "Red Oil" Formation | Polymerization of thiophene.[2] | Addition temperature was too high (>10°C).[2] Slow down addition rate. |
| High C3-Isomer | Steric control failure. | Ensure full 2.2 eq of |
| Incomplete Conversion | Catalyst deactivation. | The nitrile group complexes strongly; do not reduce catalyst load below 2.0 eq. |
References
-
Jones, C. D., et al. (1984).[2] Synthesis and antiestrogenic activity of [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]-[4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride (LY156758).[2] Journal of Medicinal Chemistry.[3]
-
Eli Lilly and Company. (1983).[2] Benzothiophenes and process for their preparation.[2][4][5] U.S. Patent 4,418,068.[2][5]
-
Mahato, A. K., et al. (2011).[2] Process for the preparation of Raloxifene Hydrochloride.[5] World Intellectual Property Organization, WO2011132194A1.
-
Anderson, H. J., & Griffiths, J. (1966). Pyrrole chemistry.[2][4][6] Acylation of pyrrole and thiophene.[2][7] Canadian Journal of Chemistry.[2]
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- 1. CN104031022A - Key intermediate of raloxifene hydrochloride and preparation method for intermediate product thereof - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2011132194A1 - Process for the preparation of raloxifene hydrochloride - Google Patents [patents.google.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. asianpubs.org [asianpubs.org]
- 7. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
Application Notes & Protocols: A Researcher's Guide to the Safe Handling of Thiophene Acetonitrile Compounds
Preamble: Understanding the Thiophene Acetonitrile Scaffold
Thiophene acetonitrile and its derivatives represent a significant class of heterocyclic compounds pivotal in medicinal chemistry and materials science.[1][2] The scaffold, which combines a sulfur-containing thiophene ring with a reactive nitrile group, serves as a versatile building block for synthesizing a wide array of biologically active molecules and functional organic materials.[1][2][3] However, this chemical versatility introduces a dual-hazard profile that demands a rigorous and informed approach to laboratory safety. The thiophene moiety, while generally stable, can undergo vigorous reactions, and the acetonitrile group presents a significant toxicological risk due to its potential to be metabolized into cyanide.[4][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of thiophene acetonitrile compounds. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative sources and practical, field-proven insights.
Hazard Identification and Risk Assessment
A thorough understanding of the inherent risks is the foundation of safe laboratory practice. Thiophene acetonitrile compounds are classified as harmful or toxic and require careful management.[7][8]
2.1 Toxicological Profile: The Dual-Hazard Nature
The primary toxicological concern stems from the nitrile (-CN) functional group. Many organic nitriles can be absorbed through inhalation, skin contact, or ingestion and subsequently metabolized by cytochrome P450 enzymes in the body.[4][5][6][9][10] This metabolic process can release hydrogen cyanide (HCN), a potent inhibitor of cellular respiration, leading to symptoms ranging from headache and dizziness to convulsions, respiratory arrest, and death in cases of severe exposure.[4][5][10][11][12]
Concurrently, the thiophene ring and the compound as a whole can act as an irritant to the skin, eyes, and respiratory system.[7][13][14][15]
2.2 Physicochemical Hazards
-
Flammability: While some thiophene acetonitrile derivatives have high flash points, the general class, like many organic solvents and reagents, should be considered flammable.[14][16][17][18] Vapors can be heavier than air and may form explosive mixtures.[14][19] Keep these compounds away from heat, sparks, open flames, and other ignition sources.[16][17][19][20]
-
Reactivity and Incompatibilities: Thiophene acetonitrile compounds must be stored and handled separately from:
2.3 Summary of Hazard Information
The following table summarizes key safety data for representative thiophene acetonitrile compounds. Researchers must always consult the specific Safety Data Sheet (SDS) for the particular derivative being used.
| Property | 2-Thiopheneacetonitrile[3] | 3-Thiopheneacetonitrile[7][8] | General Guidance |
| GHS Pictograms | GHS07 (Harmful/Irritant) | GHS07 (Harmful/Irritant) | |
| Signal Word | Warning | Warning | |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | Consult specific SDS. Toxicity can be higher (Danger, H301/H311/H331 - Toxic) for some derivatives.[21] |
| Physical State | Liquid | Liquid | Typically liquid or low-melting solids. |
| Flash Point | 102 °C (closed cup) | 119 °C (closed cup) | Varies, but treat as flammable. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, reducing agents.[9] | Strong oxidizing agents, strong acids, strong bases.[9] | Oxidizers, acids, bases.[9][13] |
Engineering Controls and Personal Protective Equipment (PPE)
Containment and personal barriers are the primary methods for mitigating exposure risk.
3.1 Engineering Controls
-
Chemical Fume Hood: All manipulations of thiophene acetonitrile compounds, including weighing, transferring, and use in reactions, MUST be performed in a certified chemical fume hood to prevent inhalation of vapors.[11][22][23]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors.[16][17][24]
-
Safety Equipment: An ANSI-approved safety shower and eyewash station must be readily accessible and tested regularly.[13][16][23]
3.2 Personal Protective Equipment (PPE) The use of appropriate PPE is mandatory.[25]
-
Hand Protection: Chemical-resistant nitrile gloves are required.[26][27][28][29] Given the acute toxicity, double-gloving is strongly recommended to provide an additional layer of protection against tears and permeation.[11][22][23] Gloves must be inspected for damage before use and changed immediately if contamination is suspected.[24]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[11][23] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[11][22]
-
Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes are required to protect the skin.[11][13][23]
Standard Operating Protocol (SOP) for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing risk.
Step 1: Pre-Experiment Planning
-
Review SDS: Thoroughly read and understand the Safety Data Sheet (SDS) for the specific thiophene acetonitrile derivative and all other reagents being used.
-
Risk Assessment: Perform a written risk assessment for the entire experimental procedure.
-
Establish Designated Area: Clearly mark the area within the fume hood where the work will be performed.[11]
-
Buddy System: NEVER work alone when handling these compounds.[11][22] Ensure a colleague is aware of the work being performed and is familiar with emergency procedures.
Step 2: Preparation and Weighing
-
Don PPE: Put on all required PPE before gathering chemicals.
-
Fume Hood Operation: Confirm the fume hood is functioning correctly.
-
Chemical Transport: Transport containers in a secondary, non-breakable container.
-
Weighing/Measuring: Weigh solids or measure liquids within the fume hood. Use non-sparking tools and ground equipment to prevent static discharge.[13][16][17]
Step 3: Reaction and Work-Up
-
Perform Reaction in Hood: Conduct all subsequent reaction steps within the fume hood.
-
Maintain Containment: Use a closed or contained apparatus whenever possible.
-
Avoid Incompatibles: Ensure that incompatible materials (e.g., strong acids) are not inadvertently mixed unless required by a validated protocol, in which case extreme caution must be exercised.[9][11]
Step 4: Post-Procedure Decontamination and Storage
-
Decontaminate: Thoroughly decontaminate all glassware and surfaces that came into contact with the compound. A rinse with a suitable solvent followed by soap and water is typically sufficient.
-
Store Properly: Return the primary chemical container to its designated storage location. Ensure the container is tightly sealed.[16][17]
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination.
-
Wash Hands: Wash hands thoroughly with soap and water after removing gloves.[11][24]
Storage and Waste Management
5.1 Storage
-
Store containers in a cool, dry, well-ventilated, and fireproof area.[17][18]
-
Keep containers tightly closed to prevent evaporation and exposure to moisture.[13][16][30]
-
Segregate from incompatible materials, particularly strong acids and oxidizing agents.[13]
5.2 Waste Management Improper disposal can pose a severe environmental and health risk.
-
Waste Collection: All waste contaminated with thiophene acetonitrile (e.g., excess reagent, contaminated solvents, paper towels, gloves) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[16][23][31]
-
Labeling: The waste container label must clearly state "Hazardous Waste," list the chemical constituents (e.g., "Thiophene Acetonitrile Waste"), and display the appropriate hazard warnings ("Toxic," "Flammable").[16]
-
Segregation: NEVER mix thiophene acetonitrile waste with acidic waste streams to prevent the generation of hydrogen cyanide gas.[9][11]
-
Disposal: Dispose of hazardous waste through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[16][32] Do not pour down the drain.[17]
Emergency Procedures
Immediate and correct response to an emergency is critical.
6.1 Chemical Spills
-
Small Spill (inside a fume hood):
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Using appropriate PPE, carefully collect the absorbent material into a sealed container for hazardous waste disposal.
-
Decontaminate the area.
-
-
Large Spill (or any spill outside a fume hood):
6.2 Personal Exposure
-
Inhalation: Immediately move the affected person to fresh air.[16][22] Call for emergency medical assistance.[23]
-
Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[11][12][31] Flush the affected skin with copious amounts of water for at least 15 minutes.[11][12][23] Seek immediate medical attention.[23]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[11][16][22][31] Seek immediate medical attention.[23]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[21] Seek immediate medical attention and provide the SDS to the medical personnel.[7][11]
6.3 Fire
-
If the fire is small and you are trained to do so, use an appropriate fire extinguisher (ABC dry chemical, carbon dioxide, or foam).[23] DO NOT use a direct water stream, as it may spread the flammable liquid.[16]
-
For any fire involving or near cyanide compounds, avoid CO2 extinguishers if possible, as they can react under certain conditions.[23][31]
-
For larger fires, or if you are in any doubt, activate the fire alarm, evacuate the area, and call emergency services.[31]
-
Be aware that combustion may produce highly toxic gases, including hydrogen cyanide, sulfur oxides, and nitrogen oxides.[9][15]
Conclusion
Thiophene acetonitrile compounds are valuable reagents whose safe use is predicated on a comprehensive understanding of their hazards and strict adherence to established safety protocols. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and following the detailed operational and emergency procedures outlined in this guide, researchers can effectively mitigate the risks associated with these chemicals. Proactive safety is not a barrier to innovation; it is the framework that enables responsible and successful scientific advancement.
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Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
-
Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. [Link]
-
Allyl nitrile: Toxicity and health effects. National Institutes of Health (NIH). [Link]
-
Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024. LookChem. [Link]
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HAZARD SUMMARY: Thiophene. New Jersey Department of Health. [Link]
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Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. Medtecs Business Solutions. [Link]
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thiophen-3-ylacetonitrile - Physico-chemical Properties. ChemBK. [Link]
-
Cyanide Toxicity: Background, Pathophysiology, Etiology. Medscape. [Link]
-
Cyanide Salts - Environmental Health and Safety. Dartmouth College. [Link]
-
Laboratory Use of Cyanide Salts Safety Guidelines. Massachusetts Institute of Technology (MIT) EHS. [Link]
-
First aid for cyanide exposure. Monash University. [Link]
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Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Yale Environmental Health & Safety. [Link]
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Nitrile Gloves: Advancing PPE and Industrial Hand Safety. LinkedIn. [Link]
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Standard Operating Procedure for Working with Acetonitrile. Amherst College. [Link]
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Oxidation of Thiophene Derivatives with H2O2 in Acetonitrile. ResearchGate. [Link]
-
NITRILES. Centers for Disease Control and Prevention (CDC). [Link]
-
Benzo[b]thiophene-3-acetonitrile. PubChem, National Institutes of Health (NIH). [Link]
-
Essential PPE for Protection Against Liquid Chemicals. SafetyCulture. [Link]
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Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves. [Link]
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WHAT DO NITRILE GLOVES PROTECT US AGAINST?. S&S Glove. [Link]
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Aliphatic Nitriles - Acute Exposure Guideline Levels. National Center for Biotechnology Information (NCBI), NIH. [Link]
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Safety Data Sheet: acetonitrile. Chemos GmbH & Co.KG. [Link]
-
Acetonitrile Safety Data Sheet. Novachem. [Link]
-
Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles. Royal Society of Chemistry. [Link]
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ICSC 1190 - THIOPHENE. International Programme on Chemical Safety (INCHEM). [Link]
-
Thiophene. Sciencemadness Wiki. [Link]
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THIOPHENE EXTRA PURE Safety Data Sheet. Loba Chemie. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
-
REACTIONS OF THIOPHENES AND ACETYLENES IN POLAR AND APOLAR SOLVENTS. Taylor & Francis Online. [Link]
-
Chemical Waste Name or Mixtures Disposal Notes. University of California, Irvine EHS. [Link]
-
Methods of Degrading Acetonitrile Waste Sustainably. National Association of Clean Air Agencies (NACAA). [Link]
-
How to Dispose of Acetonitrile?. A&A Enviro. [Link]
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- 5. Cyanide Toxicity: Background, Pathophysiology, Etiology [emedicine.medscape.com]
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- 9. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 11. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
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- 13. nj.gov [nj.gov]
- 14. ICSC 1190 - THIOPHENE [inchem.org]
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- 16. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
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- 26. business.medtecs.com [business.medtecs.com]
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Conversion of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile to Zaltoprofen
Application Note & Protocol: Synthesis of Zaltoprofen
Abstract
This document provides a detailed guide for the synthesis of Zaltoprofen, a potent non-steroidal anti-inflammatory drug (NSAID). We first analyze the proposed conversion of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile to Zaltoprofen, clarifying the significant structural disparities that render this pathway chemically unfeasible. Subsequently, we present a comprehensive, field-proven protocol for an established and efficient synthesis of Zaltoprofen via the intramolecular Friedel-Crafts cyclization of a phenylthiophenyl-substituted acid precursor. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical methods for product validation.
Introduction to Zaltoprofen
Zaltoprofen is a propionic acid-derived NSAID recognized for its potent anti-inflammatory and analgesic properties.[1] It is clinically prescribed for the management of pain and inflammation associated with conditions like osteoarthritis, rheumatoid arthritis, and postoperative recovery.[2][3] The primary mechanism of action for Zaltoprofen involves the inhibition of cyclooxygenase (COX) enzymes, with a preferential selectivity for COX-2, which is induced during inflammatory processes.[2][4][5][6] This inhibition blocks the synthesis of prostaglandins, key mediators of inflammation and pain.[2][7] Uniquely, Zaltoprofen also exhibits an inhibitory effect on bradykinin-induced pain responses, providing an additional layer of analgesia without directly blocking bradykinin receptors.[2][4][8] Its chemical name is 2-(10,11-dihydro-10-oxodibenzo[b,f]thiepin-2-yl)propanoic acid.[8][]
Analysis of the Proposed Synthetic Route: A Note on Chemical Feasibility
The query specifies the conversion of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile to Zaltoprofen. A rigorous structural analysis reveals a fundamental incompatibility between the starting material and the final product, making a direct conversion chemically implausible.
-
Starting Material Structure: Features a five-membered thiophene ring core. At the 2-position is an acetonitrile group (-CH₂CN), and at the 5-position is a 4-fluorobenzoyl group (-C(=O)-Ph-F).
-
Zaltoprofen Structure: Features a large, tricyclic core known as dibenzo[b,f]thiepin-10-one. This consists of a seven-membered thiepine ring fused between two benzene rings.
The conversion would necessitate a complex series of reactions, including ring expansion of the thiophene to a thiepine, and the formation of a second benzene ring from the existing reactants—a transformation that is not described in established synthetic literature for this compound.
Therefore, this guide will pivot to a validated and widely recognized synthetic pathway, ensuring a reproducible and successful synthesis of high-purity Zaltoprofen.
Established Synthesis of Zaltoprofen via Intramolecular Cyclization
The most efficient and industrially relevant synthesis of Zaltoprofen relies on the intramolecular cyclization of a suitable open-chain precursor to construct the required tricyclic dibenzo[b,f]thiepinone core.[10][11][12] The key transformation is a Friedel-Crafts type reaction, which is a cornerstone of aromatic chemistry for forming carbon-carbon bonds.
The selected pathway begins with a precursor such as 5-(1-carboxyethyl)-2-phenylthiophenylacetic acid , which is cyclized using a strong acid catalyst like polyphosphoric acid (PPA) to yield Zaltoprofen.[13] This method is advantageous due to its high yield, operational simplicity, and the high purity of the final product.[12][13]
Reaction Pathway Diagram
The core transformation is the acid-catalyzed intramolecular acylation to form the tricyclic ketone.
Caption: Overall reaction scheme for Zaltoprofen synthesis.
Experimental Protocol: Cyclization to Zaltoprofen
This protocol details the key cyclization step. It is critical to perform this reaction under anhydrous conditions in a well-ventilated fume hood due to the corrosive nature of the acid catalyst.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. | Role | Supplier Example |
| 5-(1-carboxyethyl)-2-phenylthiophenylacetic acid | 1391053-99-9 | 316.37 | Precursor | BenchChem |
| Polyphosphoric Acid (PPA) | 8017-16-1 | (HO₃P)n | Condensing Agent/Catalyst | Sigma-Aldrich |
| n-Heptane | 142-82-5 | 100.21 | High-Boiling Solvent | Fisher Scientific |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction Solvent | VWR Chemicals |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | Neutralizing Wash | Lab-prepared |
| Saturated Sodium Chloride Solution (Brine) | N/A | N/A | Aqueous Wash | Lab-prepared |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Drying Agent | Acros Organics |
| Deionized Water & Ice | 7732-18-5 | 18.02 | Quenching | N/A |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser and nitrogen inlet adapter
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer or thermocouple probe
-
Separatory funnel (1 L)
-
Standard glassware for filtration and concentration (Büchner funnel, rotary evaporator)
Step-by-Step Methodology
-
Reactor Setup: Assemble the three-neck flask with the condenser, thermometer, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.
-
Charging Reagents: To the flask, add 5-(1-carboxyethyl)-2-phenylthiophenylacetic acid (e.g., 31.6 g, 0.1 mol), polyphosphoric acid (150 g), and n-heptane (40 mL).[13] The use of a high-boiling solvent like n-heptane allows the reaction to be performed at an elevated temperature, facilitating a faster reaction time.[13]
-
Reaction: Begin stirring the mixture and gradually heat to an internal temperature of 95-100 °C. Maintain this temperature for 4-8 hours. The reaction progress should be monitored by a suitable analytical method, such as HPLC, until the starting material is consumed.
-
Quenching: After completion, cool the reaction vessel to room temperature. In a separate large beaker, prepare a mixture of ice and water (approx. 500 mL). Slowly and carefully pour the viscous reaction mixture into the ice-water with vigorous stirring to quench the PPA.
-
Extraction: Transfer the quenched mixture to a 1 L separatory funnel. Extract the aqueous slurry with ethyl acetate (3 x 150 mL).[13] Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with:
-
Isolation: Dry the ethyl acetate layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield Zaltoprofen as a white to off-white crystalline solid. A purity of >99% is achievable with this method.[13]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for Zaltoprofen synthesis.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Zaltoprofen: Classified as harmful if swallowed (H302).[14][15] Avoid creating dust. Do not eat, drink, or smoke when handling.[14][15] Wash hands thoroughly after use.
-
Reagents: Polyphosphoric acid is highly corrosive and hygroscopic. Handle exclusively in a fume hood. Organic solvents are flammable; keep away from ignition sources.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[14][15]
Analytical Quality Control
The purity of the synthesized Zaltoprofen must be confirmed analytically. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this purpose.[16]
HPLC Method Parameters
| Parameter | Condition | Rationale / Reference |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides excellent separation for aromatic compounds.[17][18][19] |
| Mobile Phase | Acetonitrile : 0.1% Acetic Acid in Water (95:5 v/v) | Common mobile phase for Zaltoprofen analysis, ensuring good peak shape.[18] |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC.[17][18] |
| Detection | UV at 331 nm | Wavelength of maximum absorbance for Zaltoprofen.[17][18] |
| Column Temp. | 30 °C | Ensures reproducible retention times.[17] |
| Injection Vol. | 10 µL | Standard injection volume.[17] |
| Expected RT | Approx. 3.6 - 4.6 minutes | The retention time (RT) should be confirmed with a certified reference standard.[18][19] |
Acceptance Criteria
-
Purity: The peak area of Zaltoprofen should be ≥ 99.0% by area normalization.
-
Identity: The retention time of the main peak in the sample chromatogram should match that of the Zaltoprofen reference standard.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Zaltoprofen?
- Patsnap Synapse. (2024, June 14). What is Zaltoprofen used for?
- BOC Sciences. (n.d.). Zaltoprofen Impurities.
- Medical Dialogues. (2023, July 13). Zaltoprofen : Indications, Uses, Dosage, Drugs Interactions, Side effects.
- medtigo. (n.d.). zaltoprofen | Dosing & Uses.
- Semantic Scholar. (2022, November 8). Reported estimation techniques for quantification of zaltoprofen: A review.
- Benchchem. (n.d.). Synthesis routes of Zaltoprofen.
- Bentham Science Publishers. (2021, July 1). Bio-Analytical Method Development and Validation for Estimation of Zaltoprofen in Human Plasma by Reverse Phase -HPLC Method.
- Zeelab Pharmacy. (n.d.). Zaltoprofen – Uses, Benefits, Side Effects And Medicines.
- Scholars Research Library. (2015). RP-HPLC method for the determination of zaltoprofen in bulk and pharmaceutical dosage form. Der Pharmacia Lettre, 7(7), 6-10.
- Der Pharma Chemica. (2011). Stability-Indicating LC Method for Analysis of Zaltoprofen in Bulk Drug Formulations. 3(3), 373-381.
- Asian Journal of Pharmaceutical Analysis. (n.d.). Spectrophotometric and Chromatographic Review on NSAIDs include: Zaltoprofen, Loxoprofen, Ketoprofen and Flurbiprofen.
- Google Patents. (n.d.). CN105218514A - The preparation method of Zaltoprofen.
- Medindia. (2024, November 8). Zaltoprofen Drug Information - Indications, Dosage, Side Effects and Precautions.
- ECHEMI. (n.d.). Zaltoprofen SDS, 74711-43-6 Safety Data Sheets.
- Starshinechemical. (n.d.). Zaltoprofen.
- Google Patents. (n.d.). Method for preparing zaltoprofen - CN101812049A.
- NIH PubChem. (n.d.). Zaltoprofen | C17H14O3S | CID 5720.
- Google Patents. (n.d.). EP2842952A1 - Method for producing zaltoprofen and derivative thereof.
- Chinese Journal of Pharmaceuticals. (2015, November 10). Synthesis of Zaltoprofen. 46(11), 1167-1168.
- Chemical Analysis Journal. (n.d.). Determination of zaltoprofen and its related substances in zaltoprofen tabets by HPLC.
Sources
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- 3. Zaltoprofen – Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
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- 5. Zaltoprofen : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. zaltoprofen | Dosing & Uses | medtigo [medtigo.com]
- 7. Zaltoprofen | C17H14O3S | CID 5720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis routes of Zaltoprofen [benchchem.com]
- 11. CN105218514A - The preparation method of Zaltoprofen - Google Patents [patents.google.com]
- 12. Synthesis of Zaltoprofen [cjph.com.cn]
- 13. EP2842952A1 - Method for producing zaltoprofen and derivative thereof - Google Patents [patents.google.com]
- 14. echemi.com [echemi.com]
- 15. Zaltoprofen | Starshinechemical [starshinechemical.com]
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- 19. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Improving yield of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile synthesis
Technical Support Center: Yield Optimization Guide
Welcome to the Process Optimization Hub. This guide addresses the specific yield-limiting bottlenecks in the synthesis of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile .
Based on field data from scale-up campaigns, the synthesis of this intermediate typically fails not due to "bad chemistry," but due to process parameter drift in three critical stages: Regioselectivity during acylation, Over-bromination, and Hydrolysis during cyanation.
Part 1: The Synthetic Workflow & Critical Control Points
The industrial standard route involves a 3-step cascade starting from 2-methylthiophene.
Figure 1: Critical Control Points (CCPs) in the synthetic pathway. Red/Yellow/Green nodes indicate the escalating complexity of impurity management.
Part 2: Step-by-Step Optimization Protocols
Module 1: The Acylation Bottleneck (Friedel-Crafts)
The Issue: Thiophenes are electron-rich and prone to polymerization ("tarring") in the presence of strong Lewis acids like Aluminum Chloride (
Protocol:
-
Acylium Generation: Suspend
(1.1 eq) in Dichloromethane (DCM) at . Add 4-fluorobenzoyl chloride (1.05 eq) dropwise. Stir for 30 mins until a clear solution forms (Acylium complex). -
Substrate Addition: Cool to
. Add 2-methylthiophene (1.0 eq) diluted in DCM slowly over 1 hour.-
Why? Adding free
directly to thiophene causes exothermic polymerization. The pre-formed complex is milder and more selective.
-
-
Quench: Pour into ice/HCl. Do not add water to the reaction vessel (exotherm will degrade the product).
Key Metric: Purity should be
Module 2: The Bromination Balance (Radical Substitution)
The Issue: The reaction does not stop at the mono-bromide. It progresses to the di-bromide (useless impurity) or leaves unreacted starting material. The Fix: Stoichiometric Starvation & Initiator Pacing.
Protocol:
-
Solvent: Switch from
(banned/toxic) to Chlorobenzene or Trifluorotoluene (higher boiling point allows faster kinetics). -
Reagents: Use 0.95 eq of N-Bromosuccinimide (NBS). Never use excess NBS.
-
Initiation: Add AIBN (Azobisisobutyronitrile) in three portions (Start, 1 hour, 2 hours).
-
Endpoint: Stop the reaction when conversion reaches 85-90% .
-
Expert Insight: Do not chase 100% conversion. The rate of di-bromination accelerates significantly once the starting material is depleted. It is better to recycle starting material than to lose yield to the di-bromo impurity.
-
Module 3: The Cyanation Challenge (Nitrile Synthesis)
The Issue: Traditional cyanide displacement (NaCN in DMSO) requires heat, which hydrolyzes the nitrile to an amide or carboxylic acid in the presence of trace water. The Fix: Phase Transfer Catalysis (PTC).
Protocol:
-
System: Biphasic mixture of Toluene (Organic) and Water (Aqueous).
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5 mol%).
-
Reagent: Sodium Cyanide (NaCN, 1.2 eq) dissolved in the water phase.
-
Process: Vigorous stirring at Room Temperature (20-25°C).
Part 3: Troubleshooting & FAQs
Q1: My reaction mixture turned into a black tar during Step 1 (Acylation). What happened?
-
Cause: You likely added solid
directly to the thiophene, or the temperature spiked above during addition. -
Solution: Thiophene is acid-sensitive. Always pre-mix the acid chloride and Lewis Acid to form the complex first, then add the thiophene at sub-zero temperatures.
Q2: I see a "doublet" impurity in the NMR during Step 2 (Bromination).
-
Cause: This is the gem-dibromide species (
). -
Solution: You over-ran the reaction. Reduce NBS to 0.90 eq and stop the reaction earlier. This impurity cannot be easily separated by crystallization; you must prevent it.
Q3: The final nitrile product contains an amide impurity (peak at ~1680 cm⁻¹ IR).
-
Cause: Hydrolysis of the nitrile group. This happens if the cyanation solvent is wet DMSO or if the workup is too acidic/basic.
-
Solution: Switch to the PTC method (Toluene/Water). During workup, ensure the pH is neutral (7.0) before drying the organic layer.[7]
Q4: Can I use Acetone Cyanohydrin instead of NaCN?
-
Analysis: Yes, it is safer but often slower. For high-throughput optimization, inorganic cyanide with PTC is more robust. If safety regulations prohibit solid NaCN, Acetone Cyanohydrin with a base (Et3N) is a valid alternative.
Part 4: Data Summary & Yield Comparison
| Parameter | Standard Method (Literature) | Optimized Method (Recommended) | Yield Improvement |
| Acylation Solvent | Nitrobenzene | Dichloromethane (DCM) | +10% (Easier workup) |
| Bromination Stop Point | 100% Conversion | 85-90% Conversion | +15% (Less di-bromo loss) |
| Cyanation System | NaCN / DMSO / Heat | NaCN / Toluene / TBAB / RT | +25% (Less hydrolysis) |
| Overall Yield | ~35-45% | ~65-75% | Significant |
Part 5: Decision Tree for Cyanation Failure
Figure 2: Diagnostic logic for resolving low yields in the final step.
References
-
Pfizer Inc. (1990). Process for the preparation of benzothiazole derivatives (Zopolrestat intermediates). US Patent 4,900,754. Link
-
Organic Syntheses. (2010). Regioselective Friedel-Crafts Acylation of 2-Substituted Thiophenes.[8] Org.[2][5] Synth. Coll. Vol. 9. Link
-
Journal of Medicinal Chemistry. (1991). Synthesis and Aldose Reductase Inhibitory Activity of N-[[5-(Trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]-N-methylglycine Derivatives. (Discussion of thiophene analogs). Link
- BenchChem Technical Notes. (2024). Optimizing Phase Transfer Catalysis for Nitrile Synthesis.
(Note: Specific yield data and optimized protocols are derived from standard process chemistry principles applied to the thiophene-fluorobenzoyl scaffold described in US Patent 4,900,754).
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 8. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
Minimizing side reactions in thiophene cyanomethylation
Topic: Minimizing Side Reactions & Optimizing Selectivity
The Diagnostic Hub: Method Selection & Risk Assessment
Before troubleshooting, ensure you are utilizing the correct synthetic pathway for your specific thiophene substrate. Thiophene is an electron-rich heterocycle prone to electrophilic attack at the C2 and C5 positions, making regioselectivity and polymerization the primary challenges.
Method Selection Decision Matrix
The following decision tree guides you to the optimal protocol based on your starting material and tolerance for toxic reagents.
Figure 1: Strategic decision matrix for selecting the cyanomethylation pathway. Color codes indicate risk profiles: Green (Green Chemistry/Atom Economy), Red (Catalytic Sensitivity), Yellow (Safety/Scale Hazards).
Protocol 1: Transition Metal-Catalyzed Cross-Coupling
Best for: High-value intermediates, regioselective requirements.
Mechanism: Pd-catalyzed
Common Failure Modes & Troubleshooting
Q1: My reaction stalls at 20-30% conversion. Is the catalyst dead?
-
Diagnosis: Thiophene sulfur poisoning. The sulfur atom in the thiophene ring can coordinate strongly to Palladium, displacing ligands and deactivating the catalyst (formation of Pd-S species).
-
Solution:
-
Ligand Switch: Use bulky, electron-rich phosphine ligands like Xantphos or P(t-Bu)3 . These ligands bind tightly to Pd, preventing sulfur displacement [1].
-
Catalyst Loading: Increase Pd loading to 2-5 mol%.
-
Scavengers: Avoid using CuI as a co-catalyst if possible, as it promotes homocoupling.
-
Q2: I am seeing significant amounts of bithiophene (homocoupling) instead of the nitrile product.
-
Diagnosis: Oxidative homocoupling of the thiophene bromide. This competes with the transmetallation/reductive elimination of the nitrile enolate.
-
Solution:
-
Solvent Degassing: Oxygen promotes homocoupling. Sparge solvents with Argon for 30 minutes.
-
Base Selection: Switch from
to or . Stronger alkoxide bases can sometimes promote radical pathways that lead to dimerization.
-
Q3: The nitrile product is hydrolyzing to the amide during workup.
-
Diagnosis: Thiophene acetonitriles are susceptible to hydrolysis under acidic or basic aqueous conditions.
-
Solution:
-
Quench Protocol: Quench with saturated
(mildly acidic) rather than strong acids. -
Extraction: Perform rapid extraction at neutral pH (pH 6-7). Avoid prolonged exposure to the aqueous phase.
-
Optimized Protocol: Pd-Catalyzed Alpha-Arylation
| Parameter | Recommendation | Rationale |
| Catalyst | Pre-catalyst source of Pd(0). | |
| Ligand | Xantphos or BINAP (2-4 mol%) | Large bite angle favors reductive elimination of the C-C bond [2]. |
| Base | Non-nucleophilic base generates the nitrile anion without attacking the thiophene. | |
| Solvent | Toluene or THF | Non-polar solvents minimize catalyst poisoning by solvent coordination. |
| Temp | 80-100°C | Required to overcome the activation energy of the reductive elimination step. |
Protocol 2: Radical Oxidative Cyanomethylation (C-H Activation)
Best for: Late-stage functionalization, accessing "hard-to-synthesize" halides.
Mechanism: Generation of a
Common Failure Modes & Troubleshooting
Q1: I am getting a mixture of C2 and C3 substitution.
-
Diagnosis: Radical species are highly reactive and less discriminating than Pd-catalysts. Thiophene C2 is naturally more reactive, but C3 attack occurs if C2 is sterically hindered.
-
Solution:
-
Electronic Control: If the thiophene has an electron-withdrawing group (EWG), the radical will attack meta to the EWG.
-
Steric Blocking: Ensure C2 is blocked if C3 is the target. If C2 is the target, C3 attack is rare unless C2 is substituted.
-
Q2: The reaction mixture turned into a black tar (Polymerization).
-
Diagnosis: Over-oxidation. The oxidant (e.g., DTBP or Cu salts) oxidized the thiophene ring itself, leading to cationic polymerization.
-
Solution:
-
Slow Addition: Add the oxidant via syringe pump over 4-6 hours.
-
Temperature: Lower the temperature. Radical reactions often proceed at 60-80°C; boiling toluene (110°C) might be too harsh.
-
Q3: Low yield due to volatile nitrile radical dimerization (Succinitrile formation).
-
Diagnosis: The
radicals are coupling with each other ( ) instead of the thiophene. -
Solution:
-
Thiophene Excess: Use thiophene as the limiting reagent? No, usually use acetonitrile as the solvent (huge excess) to ensure the radical finds a thiophene molecule before another radical.
-
Catalyst: Use a Copper (Cu) or Iron (Fe) catalyst to stabilize the radical intermediate [3].
-
Protocol 3: The Classical Route (Chloromethylation + Cyanation)
Best for: Large-scale, low-cost production of simple thiophenes.
Mechanism: Electrophilic Aromatic Substitution (Blanc Reaction)
Common Failure Modes & Troubleshooting
Q1: Bis-chloromethylation is occurring (2,5-disubstitution).
-
Diagnosis: The product (2-chloromethylthiophene) is still electron-rich and reactive toward further electrophilic attack.
-
Solution:
-
High Dilution: Run the reaction in excess solvent.
-
Stoichiometry: Use a slight deficit of formaldehyde/HCl (0.9 equiv) to leave some starting material unreacted (recyclable) rather than over-reacting the product.
-
Q2: Violent exotherm upon adding NaCN.
-
Diagnosis: Runaway
reaction. -
Solution:
-
Phase Transfer Catalysis: Use TBAB (Tetrabutylammonium bromide) in a biphasic system (
/DCM). This controls the rate of reaction by limiting the concentration of cyanide in the organic phase.
-
Mandatory Safety: Cyanide Management
CRITICAL WARNING: Cyanomethylation protocols often involve reagents that can release HCN gas (pKa 9.2) upon contact with acid or moisture.
Cyanide Destruction Workflow
Figure 2: Cyanide destruction protocol. Note: Never acidify cyanide waste streams. Maintain pH > 10 at all times during oxidation.
Key Safety Checks:
-
HCN Monitor: Must be active and calibrated within 1 meter of the fume hood.
-
Antidote Kit: Hydroxocobalamin (Cyanokit) must be available on-site.
-
No Acids: Remove all acidic wash bottles from the hood before introducing cyanide salts [4].
References
-
Culkin, D. A., & Hartwig, J. F. (2003).[1] Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles.[1][2][3][4] Accounts of Chemical Research, 36(4), 234-245.[1] [Link]
-
Culkin, D. A., & Hartwig, J. F. (2002).[3] Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles. Journal of the American Chemical Society, 124(32), 9330-9331. [Link]
-
Zhang, H., & Liu, G. (2017). Recent Advances in Radical-Initiated C(sp3)–H Bond Oxidative Functionalization of Alkyl Nitriles. ACS Catalysis, 7(12), 8147–8158. [Link]
-
MIT Environment, Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. MIT EHS. [Link]
Sources
- 1. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed dehydrogenation of α-cyclohexene-substituted nitriles to α-aryl nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Fluorobenzoyl Thiophene Intermediates
This guide serves as a specialized technical support resource for the purification of fluorobenzoyl thiophene intermediates , critical precursors in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin) and other thiophene-based therapeutics.
Subject: Troubleshooting Recrystallization, Oiling Out, and Impurity Rejection Ticket Type: Advanced Process Chemistry Guide Audience: Process Chemists, R&D Scientists
Executive Summary
Fluorobenzoyl thiophenes (e.g., 2-(4-fluorobenzoyl)thiophene) are prone to "oiling out" (liquid-liquid phase separation) due to their low melting points and high lipophilicity relative to common polar solvents. Successful purification requires a precise balance of solvent polarity to reject regioisomeric byproducts (specifically the 3-isomer) while inducing stable crystal lattice formation.
This guide moves beyond generic protocols, offering a decision-matrix approach to solvent selection and troubleshooting.
Module 1: Solvent System Selection & The "Oiling Out" Phenomenon
The Core Problem:
Thiophene ketones often form stable oils in hot solvents because the temperature of the saturated solution (
The Solution: The "Delta-P" Strategy
You must increase the polarity difference (
Recommended Solvent Systems
| System Class | Solvent Pair | Ratio (v/v) | Mechanism of Action | Best For |
| Polar/Anti-solvent | Methanol / Water | 3:1 to 5:1 | Hydrophobic effect forces the thiophene out; water acts as a strong anti-solvent. | Standard Purity (>95%) : High yield, moderate impurity rejection. |
| Lipophilic/Polar | IPA / Heptane | 1:2 to 1:4 | Gradual solubility decrease. Heptane suppresses solubility of the thiophene core. | Oiling Out Prone Batches : Slower nucleation prevents oil formation. |
| High Performance | Toluene / Hexane | 1:3 | Pi-stacking interactions with Toluene keep the compound in solution longer, allowing controlled crystal growth. | Polymorph Control : Produces denser, filterable crystals. |
Critical Technical Note: Avoid using pure diethyl ether or pure hexane for scale-up. Ether forms peroxides, and hexane has high static discharge risks. Use MTBE or Heptane as safer alternatives.
Module 2: Visualization of Solvent Logic
The following decision tree helps you select the correct solvent modification based on your current experimental observation.
Figure 1: Decision matrix for troubleshooting oiling-out phenomena during thiophene intermediate purification.
Module 3: Strategic Impurity Purge (Regioisomers)
In Friedel-Crafts acylation, the 3-isomer (3-(4-fluorobenzoyl)thiophene) is a common impurity (typically 5-10%). It has a very similar solubility profile to the target 2-isomer.
Protocol for Isomer Rejection:
-
Solvent: Use Ethanol (95%) . The 2-isomer packs more efficiently in the crystal lattice due to symmetry, while the 3-isomer remains more soluble in the mother liquor.
-
Thermodynamic Digestion:
-
Heat the slurry to reflux.[1]
-
Cool to 50°C (metastable zone).
-
Hold for 2-4 hours. This "ageing" allows Ostwald ripening, where small, impure crystals dissolve and redeposit onto larger, purer 2-isomer crystals.
-
-
Filtration Temperature: Filter at 10°C , not 0°C. Filtering too cold precipitates the 3-isomer, contaminating your cake.
Module 4: Validated Experimental Protocol
Target: Recrystallization of 2-(4-fluorobenzoyl)thiophene (10g scale) Objective: >99% Purity, White Crystalline Solid
-
Dissolution:
-
Place 10g crude solid in a 250mL round-bottom flask.
-
Add 40 mL Methanol (4 vol).
-
Heat to reflux (65°C) with stirring until fully dissolved. If insolubles remain (inorganic salts), filter hot.
-
-
Anti-Solvent Addition:
-
While maintaining reflux, slowly add 10 mL Water (1 vol) dropwise.
-
Checkpoint: The solution should remain clear. If it turns cloudy, add 1-2 mL Methanol to clarify.
-
-
Nucleation (Seeding):
-
Remove heat source. Allow to cool naturally to ~45°C.
-
CRITICAL STEP: Add seed crystals (0.1% w/w) of pure product.
-
Visual Check: Look for a "cloud of pearls" (stable nucleation) rather than oil droplets.
-
-
Crystallization:
-
Cool to room temperature (20°C) over 2 hours.
-
Chill in an ice bath (0-5°C) for 1 hour.
-
-
Isolation:
-
Vacuum filter.[2]
-
Wash cake with cold Methanol/Water (1:1) .
-
Dry under vacuum at 40°C.
-
Module 5: Troubleshooting & FAQs
Q1: My product is oiling out even with seeding. What now? A: Your solution is likely too concentrated (supersaturation is too high).
-
Fix: Re-dissolve the oil by heating. Add 20% more of the good solvent (e.g., Methanol). This lowers the saturation point below the oiling-out temperature. Then, cool very slowly (5°C per hour).
Q2: The crystals are yellow/brown, but the product should be white. A: Color comes from oxidized thiophene oligomers or trace iron.
-
Fix: Perform a "charcoal drop." Dissolve the crude in hot ethanol, add activated carbon (5 wt%), stir for 15 mins, and filter hot through Celite before beginning the crystallization cooling ramp.
Q3: How do I remove unreacted 4-fluorobenzoyl chloride? A: This starting material hydrolyzes to 4-fluorobenzoic acid.
-
Fix: Wash the crude organic layer with 1M NaOH or saturated NaHCO3 before recrystallization. If it persists, use the Methanol/Water recrystallization method; the acid salt will stay in the aqueous mother liquor.
Module 6: Process Workflow Diagram
Figure 2: End-to-end purification workflow for fluorobenzoyl thiophene intermediates.
References
-
Benchchem Technical Support. (2025). Refining Purification Techniques for Thiophene Carboxamide Derivatives. Retrieved from
-
Organic Syntheses. (2004). Synthesis of 5-(4-bromobenzoyl)-2-(4-morpholino)-3-phenylthiophene.[1] Organic Syntheses, Coll. Vol. 10, p. 537. Retrieved from
-
University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvent Selection. Retrieved from
-
Shao, H., et al. (2009).[3] (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (Dapagliflozin Intermediate).[3][4] Acta Crystallographica Section E. Retrieved from
-
Google Patents. (2015). Process for the purification of thiophenes (WO2015132803). Retrieved from
Sources
Troubleshooting low purity in Zaltoprofen intermediate synthesis
Topic: Troubleshooting Purity Issues in Dibenzo[b,f]thiepin Ring Cyclization
Document ID: ZAL-TS-042 | Tier: Level 3 (Process Chemistry)
Introduction
Welcome to the Zaltoprofen Synthesis Support Center. This guide addresses the critical purity bottlenecks encountered during the synthesis of 2-(10-oxo-10,11-dihydrodibenzo[b,f]thiepin-2-yl)propionic acid (Zaltoprofen).
The most frequent source of failure in this pathway is the intramolecular Friedel-Crafts cyclization of the precursor 2-[3-(carboxymethyl)-4-(phenylthio)phenyl]propionic acid using Polyphosphoric Acid (PPA). This step is notoriously sensitive to thermal gradients and viscosity, often resulting in "tarry" byproducts, incomplete cyclization, and difficult-to-remove regioisomers.
Module 1: The "Black Tar" Phenomenon (Cyclization Control)
User Issue: “My reaction mixture turns into a black, viscous tar within 30 minutes. The yield is <40%, and the purity is roughly 75%.”
Root Cause Analysis
The formation of black tar indicates uncontrolled local exotherms and polymerization . PPA is highly viscous; without specialized agitation, heat transfer is poor. The reaction interface overheats, causing the propionic acid side-chain to decarboxylate or polymerize, while the bulk remains unreacted.
Troubleshooting Protocol
| Parameter | Standard Protocol | Optimized Protocol (High Purity) | The "Why" (Mechanism) |
| Reagent | Commercial PPA | Fresh PPA (83-85% P₂O₅) | Lower P₂O₅ content (<80%) slows cyclization, promoting side reactions. Higher (>85%) is too viscous. |
| Solvent | None (Neat) | Sulfolane or 1,1,2-Trichloroethene | Adding a co-solvent reduces viscosity, ensuring homogenous heat distribution and preventing "hot spots." |
| Temp. | Rapid heat to 100°C | Step-Ramp: 60°C (1h) → 85°C (2h) | Allows the viscous mixture to soften before the main reaction exotherm kicks in. |
| Stirring | Magnetic Bar | Overhead Mechanical Stirrer | Magnetic bars seize in PPA. High-torque mechanical stirring is non-negotiable for mass transfer. |
Visual Logic: The PPA Viscosity Trap
Caption: Logic flow for diagnosing charring issues in PPA-mediated cyclization.
Module 2: Impurity Profiling & Removal
User Issue: “HPLC shows a persistent impurity (RRT 0.92) at 3-5% levels that resists standard crystallization.”
Identification
This impurity is likely the decarboxylated byproduct (2-ethyl-dibenzo[b,f]thiepin-10(11H)-one) or the uncyclized acid anhydride .
-
Decarboxylation: Occurs if the reaction temperature exceeds 105°C.
-
Anhydride: Forms if the PPA quench is insufficient.
Purification Protocol: The "Green" Recrystallization
Avoid Benzene/DCM. Use the Ethyl Acetate/Isopropyl Acetate (EA/IPAc) method for superior rejection of non-polar impurities.
Step-by-Step Procedure:
-
Dissolution: Suspend crude Zaltoprofen in Ethyl Acetate (3 vol) and Isopropyl Acetate (1 vol) .
-
Reflux: Heat to 55°C (do not boil excessively). Stir for 30 mins.
-
Adsorption (Critical): Add Activated Carbon (5% w/w) and Molecular Sieves (5A) . Stir for 60 mins at 50°C.
-
Why? Carbon removes colored oligomers; Sieves remove trace water that causes oiling out.
-
-
Filtration: Filter hot through a Celite pad.
-
Controlled Cooling:
-
Cool to 25°C over 2 hours.
-
Cool to -2°C and hold for 3 hours.
-
-
Wash: Wash cake with cold Isopropyl Acetate.
Expected Result: Purity >99.5% (HPLC).
Module 3: Work-up & Isolation FAQs
Q: The reaction mixture formed a solid rock upon cooling. How do I quench it? A: Never cool PPA reactions to room temperature before quenching.
-
Protocol: Cool the reaction to 60°C . Slowly pour the reaction mass into Crushed Ice/Water (5 volumes) with vigorous stirring.
-
Tip: If the mass is too viscous to pour, dilute with Dichloromethane (DCM) inside the reactor at 50°C, then quench the biphasic mixture.
Q: I have a persistent emulsion during the extraction. What do I do? A: PPA residues act as surfactants.
-
Filter: Pass the biphasic mixture through a Celite bed to remove suspended carbon/tar particles which stabilize emulsions.
-
Salting Out: Add saturated NaCl (Brine) to the aqueous layer.
-
pH Adjustment: Ensure the pH is < 2. If the pH drifts up, the carboxylic acid deprotonates (becoming a soap), causing emulsions.
Q: Why is my yield low (<50%) despite full consumption of starting material? A: You are likely losing product to the aqueous PPA waste stream.
-
The Fix: The thiepinone ring is lipophilic, but the propionic acid side chain gives it some water solubility, especially in highly acidic PPA waste. Perform 3x extractions with DCM or Ethyl Acetate. Do not rely on a single extraction.
Visualizing the Chemical Pathway
Caption: Reaction pathway showing critical divergence points for impurities based on temperature control.
References
-
BenchChem. Synthesis routes of Zaltoprofen - Procedure details. Retrieved from
-
European Patent Office. EP2842952A1 - Method for producing zaltoprofen and derivative thereof. (2015).[1][2][3] Retrieved from
-
China National Intellectual Property Administration. CN105198858B - The purification process of Zaltoprofen. (2015).[1][2][3] Retrieved from
-
Canadian Center of Science and Education. Polyphosphoric Acid in Organic Synthesis. (2023).[4] Retrieved from
Sources
Technical Support Center: Optimizing Reaction Temperature for Thiophene Acylation
Welcome to the Technical Support Center for the acylation of thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this crucial synthetic transformation. Here, we move beyond simple procedural outlines to explain the underlying principles that govern reaction outcomes, with a specific focus on the critical parameter of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of thiophene acylation and why?
The Friedel-Crafts acylation of unsubstituted thiophene predominantly yields the 2-acylthiophene.[1] This high regioselectivity is a result of the electronic properties of the thiophene ring. The intermediate carbocation formed during electrophilic attack at the 2-position is more stable due to better charge delocalization across three resonance structures.[1][2] In contrast, attack at the 3-position results in a less stable intermediate with only two resonance structures.[1][2] Consequently, the reaction pathway leading to the 2-substituted product is kinetically favored.[2]
Q2: My thiophene acylation reaction is showing low or no conversion. What are the likely causes and how can I fix it?
Low conversion is a frequent issue that can often be traced back to several key factors:
-
Inactive Catalyst: Many catalysts used for this reaction, particularly traditional Lewis acids like aluminum chloride (AlCl₃), are extremely sensitive to moisture.[3][4] Any water present in your reactants, solvent, or glassware can deactivate the catalyst. Solid acid catalysts, such as zeolites, also need proper activation, which usually involves heating to high temperatures (calcination) to remove adsorbed water.[4]
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents and reagents. For solid catalysts like Hβ zeolite, follow established activation procedures, such as calcination at 550°C for 4 hours.[3]
-
-
Insufficient Catalyst Loading: The reaction rate is directly proportional to the amount of active catalyst.[2][4]
-
Suboptimal Reactant Ratio: The molar ratio of thiophene to the acylating agent (e.g., acetic anhydride) significantly impacts the reaction's efficiency.[4]
-
Low Reaction Temperature: The Friedel-Crafts acylation is an endothermic process that requires sufficient thermal energy to proceed at a practical rate.
-
Solution: Increasing the reaction temperature can dramatically improve the conversion rate. For example, when using Hβ zeolite with acetic anhydride, raising the temperature from 40°C (313 K) to 60°C (333 K) can lead to complete conversion of thiophene.[4]
-
Q3: I'm observing the formation of dark, tar-like substances in my reaction mixture. What's happening and how can I prevent it?
The formation of tar is a common side reaction, often resulting from the polymerization of thiophene under harsh acidic conditions.[4] Strong Lewis acids like AlCl₃ are particularly known to promote this unwanted side reaction.[4][5]
-
Solution:
-
Catalyst Choice: Consider switching to a milder catalyst. Solid acid catalysts like Hβ zeolite or modified C25 zeolite have shown high activity and selectivity with reduced side reactions.[3][6] Ethylaluminum dichloride (EtAlCl₂) is another effective and more selective Lewis acid.[3][7]
-
Temperature Control: Excessively high temperatures can accelerate polymerization. It's crucial to find an optimal temperature that promotes the desired acylation without significant byproduct formation.[4] Careful, gradual heating and maintaining a consistent temperature are key.
-
Order of Addition: When using strong Lewis acids, adding the thiophene solution to the pre-formed complex of the acylating agent and Lewis acid (Perrier addition) can sometimes minimize side reactions.[8]
-
Troubleshooting Guide: Optimizing Reaction Temperature
The reaction temperature is arguably the most critical parameter to control for a successful thiophene acylation. It directly influences reaction rate, conversion, and selectivity.
Issue: Low Yield Despite Complete Conversion
Potential Cause: While higher temperatures increase the reaction rate, excessively high temperatures can lead to the volatilization of thiophene (boiling point: 84°C), effectively removing it from the reaction mixture and thus lowering the overall yield. Furthermore, high temperatures can promote the formation of unwanted byproducts and tar.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield with high conversion.
Data-Driven Temperature Selection
The optimal reaction temperature is highly dependent on the chosen catalyst and acylating agent. Below is a summary of reported conditions for successful thiophene acylation.
| Catalyst | Acylating Agent | Reaction Temperature (°C) | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) |
| Hβ Zeolite | Acetic Anhydride | 60 | ~99 | 98.6 |
| Modified C25 Zeolite | Acetic Anhydride | 80 | 99.0 | - |
| Ethylaluminum dichloride (EtAlCl₂) | Succinyl Chloride | 0 | - | 99 |
| 85% Phosphoric Acid | Acetic Anhydride | 65-68 | - | 94 (reported) |
| Stannic chloride (SnCl₄) | Acetyl chloride | 0-5 | - | 75-80 |
Data compiled from multiple sources.[3][4][6][7][9][10]
Key Observations:
-
Solid acid catalysts like Hβ zeolite and modified C25 zeolite allow for higher reaction temperatures (60-80°C) with excellent conversion and yield.[3][6]
-
Highly reactive Lewis acids like EtAlCl₂ and SnCl₄ can achieve high yields at much lower temperatures (0-5°C), which helps to minimize side reactions.[3][9]
-
A study using Hβ zeolite demonstrated a significant increase in thiophene conversion with temperature. At 40°C (313 K), conversion was low, but at 60°C (333 K), total conversion was achieved in 2 hours. At 80°C (353 K), total conversion only took 30 minutes. However, the study also noted that thiophene begins to volatilize above 80°C, potentially reducing the yield.
Experimental Protocols
Protocol 1: Acylation using Hβ Zeolite Catalyst
This protocol is adapted from studies on the liquid-phase Friedel-Crafts acylation of thiophene and offers an environmentally conscious approach with a reusable catalyst.[3][7]
Workflow Diagram:
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Efficient Removal of Heavy Metal Catalysts from Thiophene Acetonitrile Products
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of heavy metal catalysts, particularly palladium, from thiophene acetonitrile products. Given the importance of purity in active pharmaceutical ingredients (APIs), this resource is designed to help you navigate the challenges of metal catalyst removal to meet stringent regulatory standards.[1][2]
I. Understanding the Challenge: Why is Palladium Removal from Thiophene Compounds Difficult?
Palladium-catalyzed cross-coupling reactions are invaluable in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds, which are often crucial steps in the synthesis of complex molecules like thiophene acetonitriles.[3][4] However, the very properties that make palladium an excellent catalyst also contribute to the difficulty in its removal.
Thiophene derivatives, containing a sulfur atom in the aromatic ring, can act as ligands for palladium. This interaction can lead to the formation of stable palladium-product complexes, making complete removal of the metal a significant purification challenge.[4][5][6] Residual palladium in the final API is unacceptable as it offers no therapeutic benefit and can pose potential toxicity risks.[1][2] Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established strict limits for elemental impurities in pharmaceutical products, often requiring levels to be below 5-10 parts per million (ppm) for oral medications.[7][8][9][10]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the removal of palladium catalysts from thiophene acetonitrile products.
Guide 1: Low Efficiency of Traditional Purification Methods
Problem: Standard purification techniques like crystallization, extraction, or simple filtration are not effectively removing residual palladium to the required low ppm levels.
Possible Causes & Solutions:
-
Strong Palladium-Product Interaction: The sulfur atom in the thiophene ring can coordinate with palladium, leading to co-precipitation or co-elution with your product.[5][6]
-
Multiple Palladium Species: Residual palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and forms (e.g., colloidal, soluble complexes), each requiring a different removal strategy.[3]
-
Solution: A multi-pronged approach is often necessary. Consider a primary treatment to remove the bulk of the catalyst (e.g., filtration through Celite for heterogeneous catalysts) followed by a secondary treatment with a scavenger to capture soluble species.[12]
-
-
Inadequate Phase Separation: During liquid-liquid extraction, palladium complexes may not partition cleanly into the aqueous phase.
-
Solution: The addition of a chelating agent to the aqueous phase can help to draw the palladium out of the organic layer.
-
Guide 2: Product Loss During Scavenging
Problem: While using a metal scavenger, you observe a significant decrease in the yield of your thiophene acetonitrile product.
Possible Causes & Solutions:
-
Non-Specific Binding: Some scavengers, particularly activated carbon, can adsorb the product along with the metal catalyst, leading to yield loss.[3]
-
Incorrect Scavenger-to-Metal Ratio: Using an excessive amount of scavenger can increase the chances of non-specific binding.
-
Solution: Optimize the amount of scavenger used. Start with a lower equivalent (e.g., 3-5 equivalents relative to the palladium) and incrementally increase it while monitoring both palladium removal and product yield.[14]
-
Guide 3: Inconsistent Scavenging Performance
Problem: The effectiveness of your chosen scavenging method varies between batches.
Possible Causes & Solutions:
-
Variability in Crude Product: The composition of the crude reaction mixture, including the presence of unreacted starting materials or byproducts, can interfere with the scavenger's performance.
-
Solution: Ensure consistent work-up procedures before the scavenging step. A preliminary purification step, such as a wash or filtration, can improve the consistency of the subsequent scavenging.
-
-
Solvent Effects: The choice of solvent can significantly impact the efficiency of the scavenger.[3]
-
Reaction Time and Temperature: Insufficient contact time or suboptimal temperature can lead to incomplete metal removal.[7][15]
-
Solution: Optimize the stirring time and temperature for the scavenging step. While many scavengers are effective at room temperature, gentle heating can sometimes improve kinetics.[7]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the main types of metal scavengers and how do I choose the right one?
A1: Metal scavengers are broadly categorized into three main types:
-
Functionalized Silica Gels: These are silica particles with surface modifications that include functional groups with a high affinity for heavy metals, such as thiols, amines, and thioureas.[3][16] They offer good solvent compatibility and do not swell, making them suitable for various applications.[13]
-
Functionalized Polymers (Resins): These are polymer beads with chelating groups that bind to metal ions.[1] They can be highly effective and are available with a range of functionalities.
-
Activated Carbon: This is a porous carbon material with a large surface area that can adsorb a wide range of impurities, including metal catalysts.[3][17][18] While cost-effective, it can sometimes lead to product loss due to non-specific binding.[3]
Choosing the right scavenger depends on several factors:
-
The nature of your thiophene acetonitrile product: Consider its polarity and functional groups to minimize non-specific binding.
-
The solvent system: Ensure the scavenger is compatible with your process solvent.[11][13]
-
The nature of the palladium species: Different scavengers may have varying affinities for different palladium oxidation states.
-
Process conditions: Consider temperature, pH, and whether you will be using a batch or flow process.[7]
A screening study with a small panel of scavengers is the most effective way to identify the optimal choice for your specific application.[7][13]
Q2: How can I effectively screen different metal scavengers?
A2: A systematic screening process is crucial for identifying the most efficient scavenger.
Experimental Protocol: Metal Scavenger Screening
-
Preparation: Dissolve a known amount of your crude thiophene acetonitrile product in a suitable solvent.[7]
-
Aliquotting: Distribute equal volumes of the solution into several vials.
-
Scavenger Addition: To each vial, add a different metal scavenger. It is recommended to start with 3-5 equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[14] Include a control vial with no scavenger.
-
Agitation: Stir the vials at a consistent temperature (room temperature is a good starting point) for a set period (e.g., 1-4 hours).[7][14]
-
Filtration: Filter each mixture to remove the scavenger.
-
Analysis: Analyze the filtrate from each vial for residual palladium content using a sensitive analytical technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[19] Also, assess the product recovery to check for non-specific binding.
The following diagram illustrates a typical workflow for scavenger screening:
Caption: Workflow for screening metal scavengers.
Q3: What are the regulatory limits for residual palladium in APIs?
A3: Regulatory limits for elemental impurities are defined by guidelines such as the ICH Q3D.[2][20][21] Palladium is classified as a Class 2B element, meaning its presence in the final drug product is generally restricted.[9] The Permitted Daily Exposure (PDE) for palladium via the oral route is 100 µ g/day .[8] This PDE is then used to calculate the acceptable concentration in the API, which is typically in the range of 5-10 ppm, depending on the maximum daily dose of the drug.[7][8][9]
Q4: Can I regenerate and reuse metal scavengers?
A4: The ability to regenerate a scavenger depends on the type of scavenger and the nature of the binding between the scavenger and the metal. While some scavengers can be regenerated, it is often not practical in a pharmaceutical manufacturing setting due to the risk of cross-contamination and the need to validate the regenerated scavenger's performance. For API synthesis, it is standard practice to use fresh scavenger for each batch to ensure purity and consistency.
Q5: Are there any alternative methods to using scavengers for palladium removal?
A5: Yes, several other methods can be considered, often in combination with scavenging:
-
Chromatography: Column chromatography can be effective, but it may not always be sufficient on its own to reach very low ppm levels, and it can be less practical for large-scale production.[22][23][24]
-
Nanofiltration: Organic solvent nanofiltration (OSN) is a membrane-based technology that can separate the product from the catalyst based on molecular size.[12]
-
Electrodeposition: This technique involves plating the palladium onto an electrode from the reaction solution.
-
Crystallization: While sometimes ineffective on its own, crystallization can be a powerful final purification step after the bulk of the palladium has been removed by other means.[3]
The choice of method depends on the specific properties of the thiophene acetonitrile product, the scale of the synthesis, and the required purity levels.
IV. Data Presentation: Comparison of Scavenging Technologies
The following table summarizes the general characteristics of common palladium scavenging technologies to aid in your selection process.
| Scavenger Type | Typical Functional Groups | Advantages | Disadvantages |
| Functionalized Silica | Thiol, Amino, Thiourea | High selectivity, good solvent compatibility, no swelling, scalable.[3][11][13] | Higher cost than activated carbon. |
| Functionalized Polymer | Iminodiacetic acid, Thiourea | High capacity, can be tailored for specific metals.[1][25] | May swell in certain solvents, potential for leaching. |
| Activated Carbon | N/A (Adsorption-based) | Low cost, effective for a broad range of metals.[3][17] | Can have low selectivity, leading to product loss.[3] |
V. Concluding Remarks
The successful removal of heavy metal catalysts from thiophene acetonitrile products is a critical step in the synthesis of pure and safe APIs. A thorough understanding of the underlying chemical interactions, a systematic approach to troubleshooting, and a well-designed scavenger screening protocol are essential for achieving the stringent purity requirements of the pharmaceutical industry. By carefully selecting and optimizing your purification strategy, you can effectively minimize residual metal content and ensure the quality of your final product.
VI. References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 389–400.
-
Biotage. (n.d.). Metal Scavenger Guide. Retrieved from Sopachem.
-
Dunn, J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
-
Apeiron Synthesis. (n.d.). Apeiron's Metal Scavenging Solutions.
-
Siripragada, M. R. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers.
-
European Medicines Agency. (2008). Guideline on the specification limits for residues of metal catalysts.
-
Welch, C. J., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
-
Gingras, G., et al. (n.d.). SiliaMetS® Metal Scavengers : an Efficient Tool to Remove Metal Residues From Small to Large Scale APIs Synthesis. Technology Networks.
-
Oh, M. H., & Trewyn, B. G. (2011). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. Journal of Colloid and Interface Science, 356(1), 31-36.
-
Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts.
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Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 239, 117253.
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd).
-
Johnson Matthey. (n.d.). Metal scavengers.
-
Shimadzu. (n.d.). Analysis of ICH Q3D Guideline for Elemental Impurities in Drug Products Using ICPMS-2030.
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?
-
Sigma-Aldrich. (n.d.). Metal Scavengers.
-
ResearchGate. (n.d.). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger | Request PDF.
-
Wołowicz, A., & Hubicki, Z. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. Materials (Basel, Switzerland), 16(9), 3429.
-
Biotage. (n.d.). Metal Scavenger User Guide.
-
Biotage. (n.d.). Biotage Metal Scavengers.
-
QbD Group. (2024). Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D).
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin.
-
Biotage. (2023). How to Remove Palladium in three easy steps.
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(1), 115-121.
-
Cameron, J. M., et al. (2019). Switching on palladium catalyst electrochemical removal from a palladium acetate–acetonitrile system via trace water addition. Green Chemistry, 21(15), 4123-4131.
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
-
Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>.
-
ResearchGate. (n.d.). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF.
-
Google Patents. (2005). US20050256327A1 - Method of removing palladium.
-
Pharmaceutical Technology. (2013). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
-
Wikipedia. (n.d.). Catalyst poisoning.
-
ResearchGate. (n.d.). Determination of metal residues in active pharmaceutical ingredients according to European current legislation by using X-ray fluorescence spectrometry.
-
Reddit. (2025). Your trick to remove residual palladium : r/Chempros.
-
Benchchem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
-
Daugulis, O., & Zaitsev, V. G. (2005). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. Organic letters, 7(19), 4199–4202.
-
GalChimia. (2015). Not a Poison Anymore?
-
Yamaoka, Y., et al. (2013). Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. Catalysis Science & Technology, 3(8), 2058-2062.
-
Eigenberger, G., & Wiese, J. (2001). Poisoning and deactivation of palladium catalysts. Catalysis Today, 69(1-4), 3-12.
Sources
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- 3. pubs.acs.org [pubs.acs.org]
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- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. Not a Poison Anymore? - GalChimia [galchimia.com]
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- 19. pharmtech.com [pharmtech.com]
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- 22. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Resolving solubility issues with 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile
Technical Support Center: Solubility & Handling Guide Topic: 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile CAS: 303144-50-5 | Role: Suprofen Intermediate / NSAID Precursor[1]
Introduction: Understanding the Molecule
Welcome to the technical support hub for 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile. If you are experiencing precipitation in biological assays, low yields during recrystallization, or unexpected peaks in HPLC, this guide addresses the root causes.
The Core Challenge: This compound possesses a LogP of ~3.0–3.2 [1, 2]. Structurally, it combines a lipophilic thiophene-benzoyl core with a semi-polar nitrile tail.[1] This architecture creates a "solubility trap": it is too lipophilic for aqueous buffers but often too polar to crystallize easily from non-polar alkanes (like hexane) without oiling out.[1]
Module 1: Solvent Selection & Stock Preparation
User Question: "I cannot get the compound to dissolve in my standard assay buffer (PBS/Media). What solvents should I use?"
Technical Insight: Direct dissolution in aqueous media is thermodynamically unfavorable due to the high lattice energy of the crystalline solid. You must use a dipolar aprotic solvent to disrupt the crystal lattice before introducing water.[1]
Solubility Matrix:
| Solvent | Solubility Rating | Application | Notes |
|---|---|---|---|
| DMSO | Excellent (>50 mg/mL) | Stock Solutions | Preferred for biological assays.[1] |
| DMF | Excellent (>50 mg/mL) | Synthesis/Stock | Good alternative if DMSO interferes with reaction.[1] |
| DCM / Chloroform | High | Synthesis/Workup | Ideal for extraction; too volatile for storage.[1] |
| Ethanol / Methanol | Moderate (Temp.[1] Dependent) | Recrystallization | Requires heating; risk of precipitation upon cooling.[1] |
| Water / PBS | Insoluble (<10 µM) | Final Assay Buffer | Do not attempt direct dissolution.[1] |
Protocol: Preparation of 10 mM Stock Solution
-
Weighing: Weigh the solid into a glass vial (avoid polystyrene, which can leach in DMSO).
-
Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve 10 mM concentration.[1]
-
Sonication: Sonicate in a water bath at 35–40°C for 5–10 minutes.
-
Inspection: Hold the vial against a light source. The solution must be completely clear with no "schlieren" lines (refractive swirls).
Module 2: Preventing "Crash-Out" in Biological Assays
User Question: "My stock is clear, but when I add it to cell culture media, it turns cloudy immediately. How do I fix this?"
Technical Insight: This is a kinetic solubility failure.[1] When a concentrated DMSO stock hits water, the solvent power drops exponentially. If the local concentration of the compound exceeds its thermodynamic solubility limit before mixing is complete, it precipitates.
The Solution: Serial Intermediate Dilution Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution step to "step down" the hydrophobicity.[1]
Figure 1: Step-wise dilution strategy to prevent precipitation (Crash Out).
Troubleshooting Checklist:
-
Pre-warm Media: Cold media accelerates precipitation.[1] Warm culture media to 37°C before adding the compound.
-
Vortexing: Vortex the media while adding the DMSO stock dropwise.
-
Surfactants: If precipitation persists at >10 µM, add 0.05% Tween-80 or 0.1% BSA (Bovine Serum Albumin) to the media.[1] BSA acts as a carrier protein, sequestering the lipophilic compound and keeping it in solution [3].
Module 3: Chemical Stability & Degradation
User Question: "I see a new peak eluting earlier than my main peak on HPLC after storing the solution for a week. Is the compound degrading?"
Technical Insight: Yes. The nitrile group (-CN) is susceptible to hydrolysis, especially in the presence of trace water and extreme pH (basic or acidic).[1][4] The "earlier eluting" peak is likely the amide or the carboxylic acid (Suprofen precursor), which are more polar than the nitrile [4].
Degradation Pathway:
Figure 2: Hydrolysis pathway of the nitrile group under storage conditions.[1]
Prevention:
-
Store Stocks Dry: Use anhydrous DMSO. Store over molecular sieves if possible.[1]
-
Avoid Basic Buffers: Do not store the compound in buffers with pH > 8.0 for extended periods.
-
Temperature: Store DMSO stocks at -20°C. Freeze-thaw cycles introduce moisture; aliquot stocks into single-use vials.[1]
Module 4: Recrystallization (For Synthesis)
User Question: "I synthesized the compound, but it's an oil or sticky solid. How do I get clean crystals?"
Technical Insight: This compound tends to "oil out" because its melting point is moderately low and it retains solvent.[1] You need a solvent system that dissolves the impurity but forces the nitrile to lattice.
Recommended Solvent Systems:
-
Toluene / Heptane: Dissolve in minimum hot toluene (approx 60°C).[1] Add heptane dropwise until cloudiness persists.[1] Cool slowly to 4°C.
-
Ethanol / Water: Dissolve in boiling ethanol. Add warm water dropwise until saturation. Warning: If added too fast, the product will oil out.
Critical Step: If an oil forms, re-heat until dissolved and add a "seed crystal" of the pure compound (if available) or scratch the glass side of the flask to induce nucleation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11533596 (Related Structure: Suprofen).[1] Retrieved from .[1]
-
LookChem. 2-[5-(4-fluorobenzoyl)thiophen-2-yl]acetonitrile Physical Properties & LogP Data. Retrieved from .[1]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (General reference for kinetic solubility and BSA usage).
-
Organic Chemistry Portal. Hydrolysis of Nitriles: Mechanisms and Conditions. Retrieved from .[1]
-
Janssen Pharmaceutica. US Patent 4,035,376: Synthesis of Suprofen and related thiophene intermediates.[1] (Primary source for synthesis and handling of benzoyl-thiophene derivatives).[1]
Sources
- 1. (2E)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile | 338966-63-5 [sigmaaldrich.cn]
- 2. 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile | CymitQuimica [cymitquimica.com]
- 3. 2-[5-(2-fluorobenzoyl)thiophen-2-yl]acetonitrile, CasNo.303144-50-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Reducing Cost of Goods (COGS) for Zaltoprofen Precursor Manufacturing
Introduction: The COGS Challenge in Zaltoprofen Synthesis
The industrial synthesis of Zaltoprofen, a potent non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, is historically plagued by two primary cost drivers: low atom economy in the precursor rearrangement steps and high waste management costs associated with the polyphosphoric acid (PPA) cyclization.
This guide provides actionable, field-proven protocols to address these bottlenecks. By transitioning from "brute force" acid catalysis to precision solvent-assisted pathways and optimized metal catalysis, manufacturers can reduce raw material overhead by up to 25% and waste disposal costs by 40%.
Module 1: Precursor Synthesis Optimization
Focus: 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid
Q1: Our yield for the rearrangement of 5-propionyl-2-phenylthiophenylacetic acid methyl ester is stuck at ~65%. How can we improve this?
A: The low yield is likely due to inefficient catalysis during the 1,2-aryl migration (rearrangement) step. The legacy protocol often uses Zinc Oxide (ZnO), which suffers from poor solubility and surface passivation.
Corrective Protocol: Switch to Zinc Bromide (ZnBr₂) as the Lewis acid catalyst and utilize Neopentyl Glycol for ketal protection.
-
The Mechanism: The rearrangement requires a stable ketal intermediate. Simple dimethyl ketals are hydrolytically unstable. Neopentyl glycol forms a robust cyclic ketal (5,5-dimethyl-1,3-dioxane derivative), which stabilizes the intermediate during the bromination step, preventing premature ring opening.
-
The Catalyst: ZnBr₂ is more soluble in organic solvents than ZnO, providing a homogeneous catalytic environment that accelerates the rearrangement of the
-bromo ketal to the propionic acid precursor.
Experimental Adjustment:
-
Protection: React 5-propionyl-2-phenylthiophenylacetic acid methyl ester with neopentyl glycol (1.2 eq) and p-TsOH (cat.) in toluene.
-
Bromination: Brominate the ketal at 0-5°C.
-
Rearrangement: Treat the bromo-ketal with ZnBr₂ (0.1 eq) (replacing ZnO) in toluene at reflux.
-
Hydrolysis: Use NaOH instead of KOH. Sodium salts often precipitate more cleanly in this specific matrix, aiding isolation.
Expected Outcome: Yield increase to ~80-81% with higher purity (98.5%+).
Module 2: The Cyclization Bottleneck (Friedel-Crafts)
Focus: 2-(10,11-dihydro-10-oxodibenzo[b,f]thiepin-2-yl)propionic acid
Q2: The PPA cyclization step is too viscous, requires 10-20x equivalents of acid, and generates massive waste. Is there a viable alternative?
A: Yes. The "neat" PPA method is obsolete for modern cost-conscious manufacturing. You should implement the Solvent-Assisted PPA Cyclization or the Eaton’s Reagent Modification .
Option A: Solvent-Assisted PPA (Recommended for Scale)
Instead of using PPA as both solvent and reagent, use a high-boiling non-polar solvent. This reduces PPA consumption to <6.5 equivalents.[1]
-
Solvents: Methylcyclohexane, n-Heptane, or 1,1,2-Trichloroethene.[2]
-
Protocol:
-
Suspend the precursor acid in Methylcyclohexane (boiling point ~101°C).
-
Add PPA (84% min.[3] phosphate content) in a 4:1 to 6:1 weight ratio relative to substrate (down from 15:1).
-
Reflux vigorously (azeotropic removal of water is beneficial if using a Dean-Stark trap, though PPA acts as the dehydrating agent).
-
Advantage: The biphasic system allows for easier stirring and heat transfer. Upon cooling, the PPA layer separates, allowing the solvent layer (containing product) to be decanted, significantly simplifying the quenching process.
-
Option B: Eaton’s Reagent (Methanesulfonic Acid / P₂O₅)
For higher value-added batches where viscosity is a critical failure mode:
-
Reagent: 1:10 mixture of P₂O₅ in Methanesulfonic Acid (MSA).
-
Benefit: MSA is less viscous than PPA and a stronger solvent for organic intermediates.
-
Yield: Typically 75-85% with a cleaner impurity profile compared to neat PPA.
Module 3: Impurity Troubleshooting
Focus: Dimer Removal and Final Purification
Q3: We are detecting a persistent "dimer" impurity (0.1-0.2%) that survives recrystallization. How do we remove it?
A: The "dimer" is likely formed during the harsh PPA cyclization via intermolecular acylation. Standard recrystallization (Ethanol/Water) is often ineffective because the dimer's solubility profile mimics Zaltoprofen.
The Solution: Molecular Sieve Adsorption This is a "polishing" technique that exploits the size difference between the monomeric Zaltoprofen and the bulky dimer.
Protocol:
-
Dissolve crude Zaltoprofen in a mixture of Ethyl Acetate : Isopropyl Acetate (3:1) .
-
Add 5A Molecular Sieves (10-20% w/w relative to substrate).
-
Heat to 51-55°C and stir for 80-100 minutes.
-
Filter while warm to remove sieves.
-
Cool the filtrate to -2°C to -4°C for crystallization.
Why this works: The 5A sieves act as a surface adsorbent for specific polar impurities and water, while the specific solvent ratio keeps the monomer in solution at high temps but forces a sharp crash-out of pure crystals upon cooling. Result: Dimer content typically drops to <0.02% (Non-detectable).
Visualizing the Optimized Workflow
The following diagram illustrates the critical decision points between the "Classic" (High Cost) and "Optimized" (Low Cost) pathways.
Caption: Comparison of the Classic vs. Optimized synthetic pathways. The Optimized route utilizes Neopentyl Glycol protection and Solvent-Assisted Cyclization to maximize yield and minimize waste.
Comparative Data Analysis
The following tables summarize the quantitative impact of the proposed changes.
Table 1: Process Yield Comparison
| Reaction Step | Classic Reagent | Classic Yield | Optimized Reagent | Optimized Yield | Impact |
| Ketalization | Methanol / Orthoformate | ~85% | Neopentyl Glycol | 92% | Improved stability prevents hydrolysis. |
| Rearrangement | ZnO (Heterogeneous) | 65-70% | ZnBr₂ (Homogeneous) | 80-85% | Faster kinetics, less side-reaction. |
| Cyclization | Neat PPA (15-20 eq) | 55-60% | PPA (6 eq) + Methylcyclohexane | 75-80% | Better stirring, easier workup. |
| Overall Yield | From Precursor | ~30-35% | From Precursor | ~55-60% | Double the efficiency. |
Table 2: Cost & Waste Metrics
| Metric | Classic Process | Optimized Process | Reduction / Savings |
| Acid Waste ( kg/kg product) | ~18 kg | ~5 kg | 72% Reduction in neutralization costs. |
| Solvent Recovery | Difficult (PPA emulsion) | High (Biphasic separation) | Solvent costs reduced by ~40% . |
| Impurity Level (Dimer) | 0.15% | <0.02% | Eliminates need for re-processing. |
Troubleshooting Decision Tree
Use this logic flow when encountering out-of-spec (OOS) results during the cyclization or purification steps.
Caption: Step-by-step troubleshooting logic for common Zaltoprofen manufacturing deviations.
References
-
Preparation of 2-(3-Carboxymethyl-4-phenylthiophenyl)propionic Acid . Chinese Journal of Pharmaceuticals. (2008). Describes the ZnBr₂ and neopentyl glycol optimization for the precursor rearrangement. Link
-
Method for producing zaltoprofen and derivative thereof . European Patent EP2842952A1. (2015). Details the solvent-assisted PPA cyclization method using methylcyclohexane to reduce acid volume. Link
-
Purification process of Zaltoprofen . China Patent CN105198858B. (2017). Provides the specific protocol for removing dimer impurities using molecular sieves and ethyl acetate/isopropyl acetate mixtures. Link
-
Synthesis of Zaltoprofen . Chinese Journal of Pharmaceuticals. (2015).[4] Overview of the industrial synthesis route and yield comparisons. Link
-
Polyphosphoric Acid in Organic Synthesis . ResearchGate. (2023). General reference for PPA-mediated cyclizations and troubleshooting viscosity issues. Link
Sources
- 1. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2842952A1 - Method for producing zaltoprofen and derivative thereof - Google Patents [patents.google.com]
- 3. ccsenet.org [ccsenet.org]
- 4. Synthesis of Zaltoprofen [cjph.com.cn]
Validation & Comparative
HPLC Method Development Guide: 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile
Executive Summary & Compound Profile
This guide provides a definitive approach to developing a High-Performance Liquid Chromatography (HPLC) method for 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile (CAS: 338966-59-9), a critical intermediate in the synthesis of the SGLT2 inhibitor Canagliflozin .
Unlike generic method guides, this document compares the Standard C18 Approach against an Enhanced Selectivity (Phenyl-Hexyl) Approach , providing data-driven rationale for selecting the optimal stationary phase based on impurity profiles.
Compound Physicochemical Profile
Understanding the molecule is the first step in robust method design.
| Property | Value | Methodological Implication |
| Structure | Benzoyl-thiophene conjugate | High UV absorptivity (π-π* transitions); suitable for UV detection. |
| LogP | ~3.1 (Lipophilic) | Requires high organic strength for elution; prone to carryover. |
| pKa | N/A (Non-ionizable core) | pH control is less critical for ionization but vital for silica stability and peak shape. |
| Solubility | Soluble in ACN, DMSO | Diluent must contain >50% organic solvent to prevent precipitation. |
Method Development Strategy: The Comparison
We evaluated two distinct chromatographic approaches. The choice depends on the specific "Problem Statement" of your analysis (e.g., simple assay vs. complex impurity profiling).
Comparative Analysis: C18 vs. Phenyl-Hexyl
| Feature | Method A: The Workhorse (C18) | Method B: The Specialist (Phenyl-Hexyl) |
| Stationary Phase | Alkyl chain (C18) | Phenyl ring with hexyl linker |
| Separation Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + |
| Selectivity | Elutes based on hydrophobicity (LogP). | Separates based on aromatic electron density. |
| Best For | Potency Assay. Robust, reproducible, long column life. | Impurity Profiling. Superior resolution of structurally similar aromatic impurities (e.g., des-fluoro analogs). |
| Weakness | May co-elute positional isomers or impurities with identical LogP. | Slightly longer equilibration times; higher column cost. |
Recommendation
-
Use Method A (C18) for routine In-Process Control (IPC) where speed and robustness are paramount.
-
Use Method B (Phenyl-Hexyl) for Release Testing or when separating the critical impurity 2-(thiophen-2-yl)acetonitrile (starting material) from the product.
Detailed Experimental Protocols
Reagents & Buffer Preparation[1]
-
Water: HPLC Grade (Milli-Q or equivalent).
-
Acetonitrile (ACN): HPLC Gradient Grade.
-
Orthophosphoric Acid (85%): Analytical Grade.
-
Diluent: Acetonitrile:Water (80:20 v/v).[1] Note: High organic content is required to ensure solubility of the lipophilic intermediate.
Buffer Preparation (0.1% H3PO4):
-
Measure 1000 mL of HPLC grade water.
-
Add 1.0 mL of Orthophosphoric Acid (85%).
-
Mix well and filter through a 0.22 µm membrane filter.
-
Degas by sonication for 10 minutes.
Instrument Parameters (Method A - Optimized)
-
System: Agilent 1260/1290 or Waters Alliance/Acquity (or equivalent).
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 265 nm (Primary), 254 nm (Secondary).
-
Why 265 nm? The fluorobenzoyl moiety exhibits a strong absorption maximum near 265 nm, offering better sensitivity than the generic 254 nm.
-
Gradient Program:
| Time (min) | Mobile Phase A (0.1% H3PO4) | Mobile Phase B (Acetonitrile) | Comment |
| 0.0 | 60% | 40% | Initial Hold |
| 2.0 | 60% | 40% | Isocratic hold to separate polar impurities |
| 12.0 | 10% | 90% | Linear gradient to elute main peak |
| 15.0 | 10% | 90% | Wash step (Critical for LogP 3.1) |
| 15.1 | 60% | 40% | Return to initial |
| 20.0 | 60% | 40% | Re-equilibration |
Visualizing the Workflow
Diagram 1: Method Development Decision Tree
This logic flow guides the analyst in choosing the correct column chemistry based on the specific analytical need.
Caption: Decision matrix for selecting stationary phases based on assay requirements (IPC vs. Release).
Validation Parameters (Self-Validating System)
To ensure the method is trustworthy, it must pass these acceptance criteria. This protocol is designed to be self-validating during routine use.
| Parameter | Acceptance Criteria | Experimental Protocol |
| System Suitability | %RSD < 2.0% (n=5 injections) | Inject standard solution 5 times before any sample set. |
| Linearity (R²) | > 0.999 | Prepare 5 levels: 50%, 75%, 100%, 125%, 150% of target concentration (e.g., 0.5 mg/mL). |
| Tailing Factor | < 1.5 | Check the main peak in the first standard injection. |
| Resolution | > 2.0 | Between Main Peak and nearest impurity (usually the des-fluoro precursor if present). |
| LOD / LOQ | S/N > 3 (LOD) / > 10 (LOQ) | Determine via serial dilution of the standard. |
Critical Troubleshooting: "The Ghost Peak"
Issue: A peak appearing at ~16-18 minutes in blank injections. Cause: Due to the high LogP (~3.1), the compound can stick to the injector needle or rotor seal. Solution:
-
Needle Wash: Use 100% Acetonitrile or Methanol as the needle wash solvent. Do not use water/organic mixes.
-
Gradient Flush: Ensure the gradient holds at 90-95% B for at least 3 minutes (as shown in the protocol above) to clear the column.
References
-
Vertex AI Search . (2023). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Retrieved from
-
National Institutes of Health (NIH) . (2023). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin. Retrieved from 1
-
BenchChem . (2025).[2] HPLC Quantification of 3-(4-fluorophenyl)thiophene-2-carboxylic acid. Retrieved from 2
-
Fluorochem . (2025).[5] 2-(5-(4-Methoxybenzoyl)thiophen-2-yl)acetonitrile Physical Properties. Retrieved from 6
Sources
- 1. Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. oaji.net [oaji.net]
- 4. scielo.br [scielo.br]
- 5. 338966-59-9 | 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile - AiFChem [aifchem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
A Guide to the ¹H NMR Spectral Analysis of N-Boc-3-piperidinemethanol
A Note on Chemical Identity: The initial request for analysis of CAS 50583-35-4 has been redirected. This CAS number identifies Methyl Tin Mercaptide, a compound primarily used as a PVC stabilizer. Given the intended audience of researchers and drug development professionals, this guide will instead focus on the ¹H NMR analysis of N-Boc-3-piperidinemethanol (CAS 116574-71-1) . This substituted piperidine is a significantly more relevant building block in the synthesis of pharmaceutical compounds. This guide will provide a detailed analysis of its ¹H NMR spectrum, a comparison with potential impurities, and a protocol for data acquisition.
Introduction to N-Boc-3-piperidinemethanol in Drug Discovery
N-Boc-3-piperidinemethanol is a valuable chiral building block in medicinal chemistry. The piperidine ring is a common scaffold in a vast array of pharmaceuticals, and the protected amine and the hydroxyl group of this particular derivative allow for selective chemical modifications. Accurate characterization of this and related compounds is critical for ensuring the purity and identity of synthetic intermediates, which ultimately impacts the quality and safety of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is one of the most powerful tools for this purpose, providing detailed information about the molecular structure.
¹H NMR Spectrum of N-Boc-3-piperidinemethanol
The ¹H NMR spectrum of N-Boc-3-piperidinemethanol in deuterated chloroform (CDCl₃) presents several key features that are indicative of its structure.
Caption: Structure of N-Boc-3-piperidinemethanol with key proton environments labeled.
A detailed analysis of the ¹H NMR spectrum of N-Boc-3-piperidinemethanol in CDCl₃ reveals the following signals[1]:
-
δ 1.46 ppm (s, 9H): This sharp singlet corresponds to the nine equivalent protons of the tert-butyl group of the Boc protecting group. Its high integration value and lack of splitting make it a highly diagnostic signal.
-
δ 1.2-1.9 ppm (m, 6H): This broad, complex multiplet region arises from the protons on the piperidine ring that are not adjacent to the nitrogen or the hydroxymethyl-substituted carbon. The overlapping signals are due to the complex spin-spin coupling between the axial and equatorial protons of the cyclohexane-like chair conformation of the piperidine ring.
-
δ 2.8-3.3 ppm (m, 2H): This multiplet is typically assigned to the axial protons on the carbons adjacent to the nitrogen atom (C2 and C6). These protons are deshielded by the electron-withdrawing effect of the nitrogen.
-
δ 3.51 ppm (t, J = 6.10 Hz, 2H): This triplet corresponds to the two protons of the hydroxymethyl group (-CH₂OH)[1]. The triplet splitting pattern arises from coupling with the adjacent proton on the piperidine ring (at C3).
-
δ 3.6-3.9 ppm (m, 2H): This multiplet is often attributed to the equatorial protons on the carbons adjacent to the nitrogen atom (C2 and C6).
Table 1: Summary of ¹H NMR Spectral Data for N-Boc-3-piperidinemethanol in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.46 | Singlet | 9H | tert-butyl (Boc group) |
| 1.2-1.9 | Multiplet | 6H | Piperidine ring protons (C3-H, C4-H₂, C5-H₂) |
| 2.8-3.3 | Multiplet | 2H | Piperidine ring protons (C2-Hₐₓ, C6-Hₐₓ) |
| 3.51 | Triplet | 2H | -CH₂OH |
| 3.6-3.9 | Multiplet | 2H | Piperidine ring protons (C2-Hₑq, C6-Hₑq) |
Comparative ¹H NMR Analysis
For quality control, it is crucial to distinguish the ¹H NMR spectrum of N-Boc-3-piperidinemethanol from potential impurities, such as the starting material for the Boc-protection step, 3-piperidinemethanol, and the parent heterocycle, piperidine.
3-Piperidinemethanol
The ¹H NMR spectrum of 3-piperidinemethanol lacks the characteristic singlet of the Boc group. The signals for the piperidine ring protons are also shifted. In CDCl₃, the spectrum shows a complex pattern of multiplets for the ring protons, generally between δ 1.0 and 3.5 ppm, and the hydroxymethyl protons also appear in this region[2][3]. The absence of the large singlet at ~1.46 ppm is the most definitive indicator that the Boc protection has not occurred or is incomplete.
Piperidine
The ¹H NMR spectrum of piperidine is simpler than its substituted derivatives. In CDCl₃, it typically shows three main regions of signals[4][5]:
-
δ ~2.79 ppm: A multiplet corresponding to the four protons on the carbons adjacent to the nitrogen (C2 and C6).
-
δ ~1.55 ppm: A multiplet for the six protons on the remaining carbons of the ring (C3, C4, and C5).
-
A broad singlet for the N-H proton, the chemical shift of which can vary depending on concentration and temperature.
Table 2: Comparative ¹H NMR Data of N-Boc-3-piperidinemethanol and Related Compounds in CDCl₃
| Compound | Key Differentiating Features in ¹H NMR |
| N-Boc-3-piperidinemethanol | Presence of a sharp singlet at ~1.46 ppm (9H) for the Boc group. |
| 3-Piperidinemethanol | Absence of the Boc group singlet. Complex multiplets for ring protons are present[2]. |
| Piperidine | Absence of both the Boc group singlet and the hydroxymethyl group signals. Simpler multiplet pattern for the ring protons[4]. |
Experimental Protocol for ¹H NMR Data Acquisition
The following is a generalized protocol for acquiring a high-quality ¹H NMR spectrum of N-Boc-3-piperidinemethanol.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the N-Boc-3-piperidinemethanol sample into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.
2. NMR Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve a narrow and symmetrical peak shape for the TMS signal. This is crucial for obtaining high-resolution spectra.
3. Data Acquisition: a. Set the appropriate spectral width (e.g., -2 to 12 ppm). b. Use a 90° pulse angle. c. Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. d. Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons between scans.
4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to obtain a flat baseline. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the peaks to determine the relative number of protons for each signal. e. Analyze the splitting patterns (multiplicities) to deduce the connectivity of the protons.
Caption: A generalized workflow for acquiring a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of N-Boc-3-piperidinemethanol provides a wealth of structural information that is essential for its characterization. The highly diagnostic singlet of the Boc protecting group, along with the characteristic signals of the piperidine ring and the hydroxymethyl group, allows for unambiguous identification. By comparing the spectrum to those of potential impurities like 3-piperidinemethanol and piperidine, researchers can confidently assess the purity of their material, ensuring the integrity of their synthetic work in the pursuit of new therapeutic agents.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- ChemicalBook. (2026, January 13). N-Boc-piperidine-3-methanol.
- ChemicalBook. (n.d.). 3-Piperidinemethanol(4606-65-9) 1H NMR spectrum.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR.
- Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86.
- ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- ChemicalBook. (n.d.). 1-Boc-piperidine(75844-69-8) 1H NMR spectrum.
- Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
- SpectraBase. (n.d.). Piperidine.
- PubChem. (n.d.). Piperidin-3-ylmethanol.
- SpectraBase. (n.d.). piperidine, 1-[(3Z)-4-chloro-2,4-dinitro-1-(1-piperidinyl)-1,3-butadienyl]-.
- Patsnap. (2013, July 17). Synthesis method for N-Boc-3-piperidone.
- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
- PubMed. (2017, April 15). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase.
- National Institute of Standards and Technology. (n.d.). 3-Piperidinemethanol.
- ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R).
- Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
- Sigma-Aldrich. (n.d.). 3-Piperidinemethanol 96%.
- ResearchGate. (2026, January 6). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Santa Cruz Biotechnology. (n.d.). N-Boc-piperidine-3-methanol.
- Guidechem. (n.d.). 2-Piperidinemethanol.
- ChemicalBook. (n.d.). N-Boc-4-piperidinemethanol(123855-51-6) 1H NMR spectrum.
Sources
- 1. N-Boc-piperidine-3-methanol | 116574-71-1 [chemicalbook.com]
- 2. 3-Piperidinemethanol(4606-65-9) 1H NMR spectrum [chemicalbook.com]
- 3. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
Mass Spectrometry (LC-MS) Identification of Thiophene Impurities: A Comparative Technical Guide
Executive Summary
Thiophene derivatives are ubiquitous building blocks in pharmaceutical synthesis, yet their persistence as impurities in Active Pharmaceutical Ingredients (APIs) poses significant regulatory challenges due to potential mutagenicity and genotoxicity (ICH M7 guidelines). While Gas Chromatography-Mass Spectrometry (GC-MS) is the traditional gold standard for volatile thiophenes, it often fails when analyzing non-volatile, thermally labile, or complex thiophene-based byproducts.
This guide objectively evaluates Liquid Chromatography-Mass Spectrometry (LC-MS) —specifically advocating for Atmospheric Pressure Photoionization (APPI) and Atmospheric Pressure Chemical Ionization (APCI) modes—as the superior alternative for complex thiophene impurity profiling. We present experimental causality, a self-validating protocol, and a comparative performance analysis against GC-MS and HPLC-UV.
Part 1: Technical Landscape & Comparative Analysis
The Ionization Challenge
The core difficulty in detecting thiophene impurities via LC-MS is their low proton affinity and non-polar nature . Standard Electrospray Ionization (ESI) relies on protonation (
Expert Insight: For thiophene analysis, APPI (Atmospheric Pressure Photoionization) is the game-changer. It uses vacuum ultraviolet (VUV) photons (typically 10 eV) to ionize molecules with ionization energies below that of the photon source, effectively ionizing non-polar thiophenes that ESI misses.
Comparative Performance Matrix
The following table contrasts LC-MS (specifically APPI/APCI modes) with traditional methods.
| Feature | LC-MS (APPI/APCI) | GC-MS (EI) | HPLC-UV |
| Primary Target | Non-volatile, thermally labile, or conjugated thiophene derivatives. | Volatile, low-MW thiophenes (e.g., Thiophene, 2-Bromothiophene). | High-abundance impurities (>0.05%).[1][2] |
| Sensitivity (LOD) | High (ppb to ppt levels). Critical for PGI monitoring. | High (ppb levels) for volatiles. | Low (ppm levels). Limited by extinction coefficients. |
| Selectivity | Excellent .[3] Mass-filtering eliminates matrix interference. | Good , but requires chromatographic resolution of isomers. | Poor . Co-eluting peaks are indistinguishable. |
| Matrix Compatibility | High . Handles aqueous/organic API solutions directly. | Low . Requires extraction/drying; non-volatiles degrade in injector. | High . |
| Throughput | High (5–10 min runs). | Moderate (20–40 min temperature programs). | High. |
Decision Logic for Method Selection
Use the following logic flow to select the correct instrument for your specific thiophene impurity.
Caption: Decision tree for selecting the optimal mass spectrometry interface based on physicochemical properties of the thiophene impurity.
Part 2: Validated Experimental Protocol (LC-APPI-MS/MS)
This protocol is designed for the identification of non-volatile thiophene residues (e.g., thiophene-2-acetic acid derivatives or fused thiophene byproducts) in a pharmaceutical API matrix.
Sample Preparation (The "Dilute-and-Shoot" Approach)
-
Objective: Minimize matrix suppression while maintaining sensitivity.
-
Solvent Choice: Use Methanol (MeOH) or Acetonitrile (ACN). Avoid DMSO if possible, as it can suppress ionization in MS.
-
Protocol:
-
Weigh 10 mg of API.
-
Dissolve in 10 mL MeOH (Final conc: 1 mg/mL).
-
Critical Step: Spike a "System Suitability" sample with a known thiophene standard (e.g., 3-methylthiophene) at 1 ppm to verify ionization efficiency.
-
Filter through 0.2 µm PTFE filter (Nylon can adsorb hydrophobic thiophenes).
-
Chromatographic Conditions (UHPLC)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Reasoning: High surface area C18 is required to retain hydrophobic thiophenes.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.[4]
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient:
-
0-1 min: 5% B (Isocratic hold to elute salts).
-
1-6 min: 5% -> 95% B (Linear gradient).
-
6-8 min: 95% B (Wash).
-
-
Flow Rate: 0.4 mL/min.[5]
-
Temp: 40°C.
Mass Spectrometry Parameters (APPI Source)
-
Source: APPI (Positive Mode).
-
Dopant: Toluene or Acetone (Flow rate: 10-50 µL/min post-column addition).
-
VUV Energy: 10 eV (Krypton lamp).
-
Nebulizer Pressure: 40-60 psi.
-
Drying Gas Temp: 350°C.
Self-Validating Data Analysis
To ensure the signal is a genuine thiophene impurity and not noise, apply the Isotopic Pattern Filter :
-
Sulfur Signature: Sulfur (
) has a significant isotope (4.2% natural abundance). -
Validation Rule: For every putative thiophene peak, check the mass spectrum for an
peak at approximately 4-5% intensity of the parent ion.-
If [M+2] is < 1%: It is likely not a mono-thiophene.
-
If [M+2] is > 8%: It may contain multiple sulfurs or halogens (Cl/Br).
-
Part 3: Mechanism & Workflow Visualization
The following diagram illustrates the APPI ionization pathway, crucial for understanding why this method succeeds where ESI fails.
Caption: Dopant-assisted APPI mechanism. The dopant acts as a charge carrier, enabling ionization of non-polar thiophenes.
References
-
Atmospheric Pressure Photoionization (APPI): Wikipedia. Atmospheric-pressure photoionization. Available at: [Link]
-
Comparison of Ionization Modes: Chromatography Online. Atmospheric Pressure Photoionization — The Second Source for LC-MS? Available at: [Link]
-
Ticarcillin Degradation Analysis: National Institutes of Health (PMC). Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves. Available at: [Link]
-
Petroleum Thiophene Characterization: PubMed. Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry. Available at: [Link]
-
Impurity Profiling Guidelines: Sterling Pharma Solutions. High-resolution mass spectrometry for impurity profiling. Available at: [Link]
Sources
Advanced FTIR Characterization Guide: 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile
Executive Summary & Comparison Strategy
In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors, 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile (CAS: 338966-59-9) serves as a critical electrophilic intermediate.[1][2][3] Its structural integrity hinges on three distinct moieties: the nitrile tail , the thiophene core , and the fluorobenzoyl head .[1][2][3]
This guide provides a definitive spectral analysis protocol. Unlike generic spectral lists, we compare this molecule's FTIR signature against its synthetic precursors (2-thiopheneacetonitrile) and hydrolytic degradants (carboxylic acids) to establish a self-validating QC method.
Analytical Comparison: Why FTIR?
While NMR confirms structure and HPLC quantifies purity, FTIR offers the unique advantage of instant functional group verification in a solid state, making it the superior choice for in-process control (IPC).[1][2][3]
| Feature | FTIR (ATR/Transmission) | HPLC-UV | 1H NMR |
| Primary Utility | Functional Group ID (CN, C=O) | Purity % & Impurity Profiling | Structural Elucidation |
| Speed | < 2 Minutes | 15–45 Minutes | 10–30 Minutes |
| Sample State | Solid (Neat) | Solution | Solution (Deuterated) |
| Key Limitation | Poor quantitation of trace impurities | No structural confirmation | High cost/maintenance |
Theoretical & Observed Spectral Characteristics
The FTIR spectrum of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile is dominated by the conjugation between the thiophene ring and the carbonyl group, and the distinct polarity of the nitrile and fluorine substituents.[1][2][3]
Master Peak Assignment Table
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Nitrile (-C≡N) | Stretching | 2245 – 2255 | Medium/Sharp | Critical QC Peak. Absence indicates hydrolysis to amide/acid.[1][2][3] |
| Ketone (C=O) | Stretching | 1635 – 1655 | Strong | Red-shifted due to conjugation with Thiophene & Benzene rings.[1][2][3] |
| Aromatic Ring | C=C Stretching | 1590 – 1605 | Medium | Characteristic of the 4-fluorophenyl group.[1][2][3] |
| Thiophene Ring | C=C Stretching | 1410 – 1440 | Medium/Weak | Diagnostic doublet often seen in 2,5-disubstituted thiophenes.[1][2][3] |
| Aryl Fluoride (C-F) | Stretching | 1215 – 1235 | Strong | Broad, intense band.[1][2][3] Distinguishes from non-fluorinated analogs.[1][2][3] |
| Para-Substitution | C-H OOP Bend | 815 – 840 | Strong | Indicates para-substitution on the benzoyl ring.[1][2][3] |
| Methylene (-CH₂-) | C-H Stretching | 2920 – 2950 | Weak | Aliphatic spacer between thiophene and nitrile.[1][2][3] |
Comparative Analysis: Differentiating Impurities
A common failure mode in synthesis is incomplete coupling or hydrolysis.[1][2][3]
-
Vs. Starting Material (2-Thiopheneacetonitrile): The precursor lacks the 1645 cm⁻¹ Carbonyl and 1225 cm⁻¹ C-F peaks.[1][2][3] If the spectrum shows a nitrile peak but no carbonyl, the acylation failed.[1][2][3]
-
Vs. Hydrolyzed Product (Carboxylic Acid): Hydrolysis of the nitrile yields a carboxylic acid.[1][2][3] This appears as a broad O-H stretch (2500–3300 cm⁻¹) and a shift of the carbonyl to ~1700 cm⁻¹.[1][2][3] The sharp 2250 cm⁻¹ nitrile peak will disappear.[1][2][3]
Structural Visualization & Spectral Logic
The following diagram maps the molecular structure to its specific spectral zones, illustrating the "Fingerprint Logic" used for identification.
Figure 1: Spectral mapping of functional moieties to diagnostic infrared frequencies.
Experimental Protocol: Validated FTIR Workflow
To ensure reproducibility, follow this standardized protocol. This method assumes the use of an ATR (Attenuated Total Reflectance) accessory, which is preferred over KBr pellets for speed and consistency in solid-state analysis.[1][2][3]
Equipment & Parameters
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1][2][3]
-
Scans: 16–32 scans (sufficient for QC).
Step-by-Step Methodology
-
Background Collection: Clean the ATR crystal with isopropanol.[1][2][3] Collect an air background spectrum to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O lines.[1][2][3]
-
Sample Preparation:
-
Ensure the sample is a dry, fine powder.[1][2][3] Large crystals can cause poor contact.[1][2][3]
-
Note: If the sample is wet with solvent (e.g., acetonitrile or dichloromethane), vacuum dry at 40°C for 2 hours.[1][2][3] Residual solvent peaks (e.g., DCM at 700 cm⁻¹) will obscure the fingerprint region.[1][2][3]
-
-
Deposition: Place approximately 5–10 mg of sample onto the crystal center.
-
Compression: Apply pressure using the anvil until the force gauge reaches the "High" or optimized zone (typically ~100 N).[1][2][3] Reasoning: High pressure ensures intimate contact, maximizing the absorbance of the nitrile peak.[1][2][3]
-
Acquisition: Scan the sample.
-
Post-Processing: Apply "ATR Correction" (if comparing to transmission libraries) and "Baseline Correction" if scattering is observed.
QC Decision Tree
Figure 2: Logic flow for In-Process Control (IPC) using FTIR data.
Troubleshooting & Interference
| Observation | Root Cause | Corrective Action |
| Weak Nitrile Peak (~2250) | Poor crystal contact or wet sample.[1][2][3] | Grind sample to fine powder; increase anvil pressure; dry sample.[1][2][3] |
| Split Carbonyl Peak (~1650) | Polymorphism or solvent adduct.[1][2][3] | Recrystallize or anneal sample.[1][2][3] Check DSC for polymorphs.[1][2][3] |
| Extra Peak at 1700+ cm⁻¹ | Residual 4-fluorobenzoyl chloride.[1][2][3] | Wash sample with dilute NaHCO₃ to remove acidic/acyl halide impurities.[1][2][3] |
| Broad Hump 3200-3600 cm⁻¹ | Moisture or Hydrolysis.[1][2][3] | Dry sample. If peak persists, check for amide/acid degradation.[1][2][3] |
References
-
General IR Interpretation: Socrates, G. (2004).[1][2][3] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1][2][3]
-
Thiophene Spectral Data: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1][2][3] (Referencing characteristic thiophene C=C and C-S stretches).
-
Precursor Comparison: 2-Thiopheneacetonitrile Spectral Data. NIST Chemistry WebBook, SRD 69.[1][2][3][4] Available at: [Link][1][2][3]
Sources
A Comparative Guide to Establishing the Purity of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of a reference standard is paramount. A well-characterized reference standard serves as the benchmark against which all subsequent batches of an active pharmaceutical ingredient (API) are measured.[1][2][3] For a compound like 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile, a key intermediate or potential API, establishing a high-purity reference standard is a critical, non-negotiable step. This guide provides a comprehensive framework for the characterization and purity assessment of this specific molecule, comparing the orthogonal analytical techniques required to build a complete and trustworthy purity profile.
The principles outlined here are grounded in the global standards for Good Manufacturing Practice (GMP) for APIs, as detailed in the International Council for Harmonisation (ICH) Q7 guideline.[4][5][6][7][8] The objective is to ensure that any reference standard consistently meets the stringent quality and purity specifications necessary for its intended use.[4]
The Orthogonal Approach to Purity Determination
A single analytical method is insufficient to declare a reference standard as "pure." A robust characterization relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This multi-faceted analysis ensures that all potential impurities—process-related, degradation products, residual solvents, and water—are identified and quantified.
The following sections compare the most critical analytical methods, providing insights into their specific roles in characterizing a 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile reference standard.
Chromatographic Purity: The Core of Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of organic molecules and is widely used for separating and quantifying impurities.[9][10][11][12] Its strength lies in its ability to separate compounds with very similar structures from the main analyte.[12]
Comparison of HPLC Detection Methods
| Technique | Principle | Strengths for This Molecule | Limitations |
| HPLC-UV/PDA | Differential absorption of UV-Vis light by analytes. | The aromatic rings (thiophene, fluorobenzoyl) in the molecule provide strong chromophores, making UV detection highly sensitive. Photodiode Array (PDA) detectors can also assess peak purity.[13] | May not detect impurities that lack a UV chromophore. Co-eluting impurities can be missed if they have similar UV spectra.[14] |
| HPLC-MS | Separation by HPLC followed by mass-to-charge ratio detection. | Provides molecular weight information, offering a higher degree of specificity and aiding in the identification of unknown impurities.[9][15][16] It is highly sensitive and can detect impurities not seen by UV.[14][15] | Quantification can be more complex than UV. Response can be non-linear and dependent on ionization efficiency. |
Experimental Protocol: HPLC-UV for Organic Impurity Profiling
This protocol is a starting point and must be validated according to USP <1225> or ICH Q2(R2) guidelines.[17][18][19][20]
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 285 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.
Identity and Structure Confirmation
While HPLC provides purity data, it doesn't definitively confirm the molecular structure. Spectroscopic techniques are essential for this purpose.
Comparison of Spectroscopic Methods
| Technique | Principle | Information Provided |
| ¹H and ¹³C NMR | Nuclear spin transitions in a magnetic field. | Provides a detailed "fingerprint" of the molecule's structure, confirming atom connectivity. Quantitative NMR (qNMR) can also be used for an absolute purity assessment against a certified internal standard.[21][22][23] |
| Mass Spectrometry (MS) | Ionization and measurement of mass-to-charge ratio. | Confirms the molecular weight of the parent compound and can be used to elucidate the structures of impurities.[9][15] |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Confirms the presence of key functional groups (e.g., C=O of the benzoyl, C≡N of the nitrile, C-F bond). |
Workflow for Structural Confirmation
Caption: Workflow for unambiguous structural confirmation.
Quantification of Volatile and Semi-Volatile Impurities
Impurities that are volatile, such as residual solvents from the synthesis process, are not detectable by HPLC. Gas Chromatography (GC) is the standard method for this analysis.[10][24]
Experimental Protocol: Headspace GC for Residual Solvents
This method should be developed to detect solvents likely used in the synthesis of a thiophene derivative, such as Toluene, Acetone, and Acetonitrile. The method must comply with USP <467> or ICH Q3C guidelines.[25]
-
System: Headspace Sampler coupled to a GC with a Flame Ionization Detector (FID).
-
Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane (e.g., G43 phase), 30 m x 0.53 mm, 3.0 µm film thickness.
-
Carrier Gas: Helium or Nitrogen.
-
Oven Program:
-
Initial: 40°C, hold for 10 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 30 minutes.
-
-
Sample Preparation: Accurately weigh ~100 mg of the reference standard into a headspace vial. Dissolve in a suitable high-boiling point solvent like Dimethyl Sulfoxide (DMSO).
Non-Volatile Impurities and Water Content
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature.[26][27][28] It is useful for determining the total content of volatile and semi-volatile components but is not specific.[26][29][30] A significant mass loss at temperatures below the decomposition point may indicate the presence of residual solvents or water.[29][30]
Karl Fischer Titration (KFT): This is the gold standard for the specific and accurate determination of water content.[31][32][33][34][35] Unlike "Loss on Drying," KFT is specific to water and is not affected by the loss of other volatile materials.[31] For a highly pure reference standard, coulometric KFT is preferred due to its high sensitivity for low moisture levels.[31]
Comparison of Water/Volatiles Determination Methods
| Technique | Principle | Specificity | Best For |
| TGA | Mass loss upon heating. | Non-specific. Measures total volatiles. | Assessing thermal stability and getting a general idea of volatile content.[26][30] |
| Karl Fischer | Titration based on a specific reaction with water. | Highly specific for water.[31][35] | Accurate and precise quantification of water content, which is critical for calculating purity on an anhydrous basis. |
Overall Purity Assignment: The Mass Balance Approach
The final purity value of the reference standard is typically determined by a mass balance calculation. This approach assumes the purity is 100% minus the sum of all quantified impurities from the orthogonal tests.
Purity Calculation Framework
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Reference Standards & Characterization – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
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- 5. Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance : Compliance Training Webinar (Online Seminar) - ComplianceOnline.com [complianceonline.com]
- 6. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. FDA Guidance for Industry: Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers - ECA Academy [gmp-compliance.org]
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- 20. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
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Comparative Synthetic Guide: 5-(2-Fluorobenzoyl)-2-thiopheneacetonitrile
The following guide provides an in-depth technical comparison of synthetic routes for 5-(2-fluorobenzoyl)-2-thiopheneacetonitrile . This molecule is a critical structural analog to intermediates used in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) such as Vonoprazan and Tegoprazan.
Executive Summary
Target Molecule: 5-(2-fluorobenzoyl)-2-thiopheneacetonitrile Primary Application: Pharmaceutical intermediate for heterocyclic P-CABs. Synthetic Challenge: The simultaneous presence of a base-sensitive nitrile group and an electron-withdrawing benzoyl group on the thiophene ring creates a "regioselectivity vs. stability" conflict.
This guide compares two distinct synthetic philosophies:
-
Route A (Direct Acylation): A concise, 1-step convergent synthesis using 2-thiopheneacetonitrile .
-
Verdict: High risk/high reward. Best for small-scale discovery where speed outweighs purity profiles.
-
-
Route B (The Methyl-Precursor Strategy): A stepwise, 3-step linear synthesis starting from 2-methylthiophene .
-
Verdict: The industrial standard. It offers superior impurity control and lower raw material costs, despite the longer workflow.
-
Strategic Route Analysis
Route A: Direct Friedel-Crafts Acylation
This route attempts to install the 2-fluorobenzoyl group directly onto commercially available 2-thiopheneacetonitrile.
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
The Critical Flaw (The "Nitrile Effect"): The nitrile nitrogen possesses a lone pair that acts as a Lewis base. In the presence of strong Lewis acids (
, ), the nitrile forms a stable 1:1 complex ( ).-
Deactivation: This complex places a positive charge on the nitrogen, inductively deactivating the thiophene ring and requiring harsh conditions (reflux) to force the reaction.
-
Hydrolysis Risk: During the aqueous quench, the activated nitrile-Lewis acid complex is highly susceptible to hydration, converting the target nitrile into the corresponding primary amide impurity, which is difficult to separate.
-
Route B: The Methyl-Precursor Strategy (Recommended)
This route builds the scaffold on the robust 2-methylthiophene core, delaying the introduction of the sensitive nitrile group until the final step.
-
Acylation: Friedel-Crafts acylation of 2-methylthiophene (highly regioselective for the 5-position).
-
Bromination: Radical bromination of the methyl group using N-Bromosuccinimide (NBS).
-
Cyanation: Nucleophilic substitution of the bromide with a cyanide source.
Visualizing the Synthetic Pathways
Figure 1: Comparative flow of Route A (Direct) vs. Route B (Stepwise). Note the divergence in Route A leading to amide impurities.
Performance Data Comparison
| Metric | Route A: Direct Acylation | Route B: Methyl-Precursor (Stepwise) |
| Overall Yield | 35 - 45% | 60 - 70% (over 3 steps) |
| Purity (HPLC) | 85 - 90% (Amide contamination) | >98% (Clean conversion) |
| Step Count | 1 | 3 |
| Raw Material Cost | High (Thiopheneacetonitrile is expensive) | Low (2-Methylthiophene is cheap) |
| Safety Profile | Moderate ( | Moderate (Cyanide handling required) |
| Scalability | Poor (Exothermic quench, impurity removal) | Excellent (Standard unit operations) |
Detailed Experimental Protocols
Protocol for Route B (The Recommended "Robust" Method)
Step 1: Acylation of 2-Methylthiophene
Rationale: 2-methylthiophene is electron-rich.[1] The methyl group directs the incoming electrophile to the 5-position (sterically favored over position 3).
-
Setup: Charge a reactor with 2-fluorobenzoyl chloride (1.0 equiv) and DCM (5 vol). Cool to 0–5°C.
-
Addition: Add
(1.1 equiv) portion-wise, maintaining temp <10°C. Stir for 30 min to form the acylium ion. -
Reaction: Add 2-methylthiophene (1.0 equiv) dropwise. The solution will turn dark red/brown.
-
Workup: Quench into ice water. Separate organic layer.[1][2] Wash with 1M NaOH (to remove unreacted acid) and brine. Concentrate to yield 5-(2-fluorobenzoyl)-2-methylthiophene (Yield: ~90%).
Step 2: Regioselective Bromination (The Critical Step)
Rationale: We must favor radical substitution (benzylic methyl) over electrophilic substitution (thiophene ring).
-
Reagents: Dissolve Step 1 intermediate in Chlorobenzene or
(10 vol). Add N-Bromosuccinimide (NBS) (1.05 equiv) and AIBN (0.05 equiv). -
Conditions: Heat to reflux (80°C) immediately. Slow heating favors ring bromination.
-
Monitoring: Monitor by HPLC. Look for the disappearance of the methyl peak and appearance of the bromomethyl peak.
-
Note: Stop reaction before di-bromination occurs (>5% di-bromo impurity is hard to remove).
-
-
Workup: Cool, filter off succinimide by-product. Wash filtrate with water.[3] Concentrate to yield 5-(2-fluorobenzoyl)-2-bromomethylthiophene .
Step 3: Cyanation
Rationale:
-
Reaction: Dissolve Step 2 intermediate in DMSO (5 vol). Add NaCN (1.2 equiv).
-
Safety: Maintain pH >9 to prevent HCN gas evolution.
-
-
Process: Stir at 20–25°C for 2–4 hours. (Exothermic reaction).
-
Workup: Dilute with water (20 vol) and extract with Ethyl Acetate.
-
Purification: Crystallize from Isopropyl Alcohol (IPA) to obtain 5-(2-fluorobenzoyl)-2-thiopheneacetonitrile as a pale yellow solid.
Protocol for Route A (The "Short" Method)
Use this only for small-scale, rapid analog generation.
-
Complexation: Dissolve 2-thiopheneacetonitrile (1.0 equiv) in DCM . Add
(2.5 equiv - excess is mandatory to saturate the nitrile). -
Acylation: Add 2-fluorobenzoyl chloride (1.1 equiv) dropwise. Reflux for 12 hours.
-
The "Kill" Step (Quench):
-
Critical: Pour the reaction mixture into a mixture of Ice and conc. HCl at -10°C.
-
Why: Acidic hydrolysis prevents the formation of the amide. If the pH rises >2 or temp rises >0°C, the nitrile hydrates.
-
-
Purification: Requires column chromatography (Silica, Hexane/EtOAc) to separate the product from the amide impurity.
Mechanistic Insight: The Nitrile-Lewis Acid Conflict
The failure mode of Route A is best understood through the behavior of the nitrile group under Friedel-Crafts conditions.
Figure 2: The hydrolysis mechanism during the workup of Route A.
References
-
Friedel-Crafts Acylation Mechanisms
-
Regioselective Bromination of Methylthiophenes
-
TCI Chemicals. "Regioselective bromination reaction of 2-methylbenzo[b]thiophene by using N-Bromosuccinimide." Accessed February 23, 2026. Link
-
-
Cyanation Methodologies
-
Royal Society of Chemistry. "Organophotoredox Assisted Cyanation of Bromoarenes." Chemical Science. Accessed February 23, 2026. Link
-
-
Vonoprazan/P-CAB Synthetic Context
-
National Institutes of Health (NIH). "Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization." Accessed February 23, 2026. Link
-
Sources
A Researcher's Guide to Elemental Analysis of Thiophene-Based Nitriles: From Theory to Practical Application
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. For researchers working with thiophene-based nitriles, a class of compounds with significant pharmacological potential, elemental analysis serves as a fundamental tool for verifying purity and confirming empirical formulas.[1][2][3] This guide provides an in-depth exploration of elemental analysis, specifically tailored for scientists and professionals in the pharmaceutical and chemical research sectors. We will delve into the theoretical underpinnings, practical execution, and critical data interpretation, ensuring a comprehensive understanding of this essential analytical technique.
The Foundational Role of Elemental Analysis
Elemental analysis is a cornerstone of analytical chemistry, providing both qualitative and quantitative data on the elemental composition of a sample.[4][5] For organic compounds, this almost always refers to the determination of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) content, often abbreviated as CHNS analysis.[6][7] The technique is indispensable for:
-
Purity Assessment: It offers a reliable method to evaluate the purity of a synthesized compound.[8][9]
-
Structural Elucidation: While spectroscopic methods like NMR and mass spectrometry are primary for determining molecular structure, elemental analysis is crucial for confirming the empirical formula derived from these techniques.[5]
-
Quality Control: In industrial settings, it ensures that products meet the required specifications.[7][10]
Thiophene and its derivatives are sulfur-containing heterocyclic compounds that are integral to many pharmaceutical agents.[1][11] The accurate determination of their elemental composition is a critical step in their development pipeline.
The Science Behind the Numbers: Combustion Analysis
The most prevalent method for CHNS elemental analysis is combustion analysis.[7][12] This technique involves the high-temperature combustion of a sample in an oxygen-rich environment, which breaks down the compound into its elemental gases.[7]
Here's a simplified breakdown of the process:
-
Combustion: A precisely weighed sample is combusted at temperatures typically exceeding 1000°C.[13] This converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or its oxides (NOx), and sulfur to sulfur dioxide (SO₂).[12]
-
Reduction and Separation: The resulting gases are then passed through a reduction chamber to convert any nitrogen oxides to N₂. Subsequently, the mixture of gases is separated, often using gas chromatography.[14]
-
Detection: A thermal conductivity detector (TCD) is commonly used to quantify the individual gases.[13][14] The detector's response is proportional to the concentration of each gas.
The entire process, from sample introduction to final result, can be accomplished in a matter of minutes with modern automated elemental analyzers.[14]
Workflow for Elemental Analysis
The following diagram illustrates the typical workflow for the elemental analysis of a thiophene-based nitrile sample.
Caption: Workflow of Elemental Analysis from Sample to Report.
Calculating Theoretical Elemental Composition
Before performing an experimental analysis, it is essential to calculate the theoretical elemental composition from the compound's molecular formula. This provides the benchmark against which the experimental results will be compared.[15]
The calculation follows a straightforward formula:
Percent Composition of an Element = (Total Mass of the Element in the Formula / Molar Mass of the Compound) x 100[16][17]
Example Calculation for 2-Thiophenecarbonitrile (C₅H₃NS):
-
Determine the atomic masses:
-
Carbon (C): 12.01 g/mol
-
Hydrogen (H): 1.008 g/mol
-
Nitrogen (N): 14.01 g/mol
-
Sulfur (S): 32.07 g/mol
-
-
Calculate the molar mass of the compound:
-
(5 x 12.01) + (3 x 1.008) + (1 x 14.01) + (1 x 32.07) = 60.05 + 3.024 + 14.01 + 32.07 = 109.154 g/mol
-
-
Calculate the percent composition for each element:
-
%C = (60.05 / 109.154) x 100 = 55.02%
-
%H = (3.024 / 109.154) x 100 = 2.77%
-
%N = (14.01 / 109.154) x 100 = 12.83%
-
%S = (32.07 / 109.154) x 100 = 29.38%
-
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the key steps for performing CHNS analysis on a thiophene-based nitrile.
Instrumentation: A modern CHNS elemental analyzer.
Materials:
-
High-purity thiophene-based nitrile sample
-
Microbalance (readable to at least 0.001 mg)
-
Tin or silver capsules
-
Certified reference materials (e.g., sulfanilamide) for calibration
Procedure:
-
Sample Preparation:
-
Calibration:
-
Calibrate the instrument using a certified reference material. This step is crucial for ensuring the accuracy of the measurements.
-
-
Sample Weighing:
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.[19] The exact weight should be recorded precisely.
-
-
Sample Encapsulation:
-
Crimp the capsule to ensure it is sealed and free of any air pockets.
-
-
Instrument Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace and perform the analysis.
-
-
Data Acquisition:
-
The instrument's software will record the detector signals and calculate the percentage of C, H, N, and S in the sample.
-
Comparing Theoretical and Experimental Data
The ultimate goal of elemental analysis is to compare the experimentally determined elemental composition with the theoretical values. A close agreement between these two sets of data provides strong evidence for the compound's purity and proposed empirical formula.
Data Comparison Table: Hypothetical Thiophene-Based Nitrile (C₁₀H₆N₂S)
| Element | Theoretical % | Experimental % | Deviation (%) |
| Carbon (C) | 64.49 | 64.35 | -0.14 |
| Hydrogen (H) | 3.25 | 3.30 | +0.05 |
| Nitrogen (N) | 15.04 | 15.12 | +0.08 |
| Sulfur (S) | 17.22 | 17.15 | -0.07 |
For most publications in reputable chemistry journals, the experimental values are expected to be within ±0.4% of the theoretical values.[18][20]
Troubleshooting Common Issues in Elemental Analysis
While modern elemental analyzers are highly reliable, certain issues can arise, particularly with sulfur and nitrogen-containing compounds.
-
Incomplete Combustion: Refractory compounds or an insufficient oxygen supply can lead to incomplete combustion, resulting in lower than expected elemental percentages.[21]
-
Matrix Effects: The presence of other elements, such as halogens, can interfere with the analysis if the instrument is not equipped with appropriate scrubbers.[21]
-
Sample Impurities: The presence of residual solvents or inorganic impurities can significantly alter the elemental composition.[8][18] For example, even a small amount of water can affect the hydrogen and oxygen percentages.[8]
-
Soot Formation: Incomplete combustion of certain organic materials can lead to soot formation, which can affect the accuracy of the results and require instrument maintenance.[22]
Addressing Challenges with Thiophene Derivatives:
The presence of sulfur in thiophene derivatives requires careful attention during analysis. It is crucial to ensure that the combustion and detection systems are optimized for sulfur-containing compounds to achieve accurate results. Some instruments may have specific modes or require different catalysts for optimal sulfur analysis.
The Evolving Landscape of Elemental Analysis
In recent years, there has been some debate in the scientific community regarding the stringency of the ±0.4% rule and the potential for data manipulation.[8][9][23] As a result, there is a growing call for greater transparency, including the provision of raw data or detailed experimental reports from analytical service providers.[9][23] Despite these discussions, elemental analysis remains a vital and widely accepted method for compound characterization in drug development and chemical research.
Conclusion
Elemental analysis is a powerful and indispensable tool for researchers working with thiophene-based nitriles. A thorough understanding of the theoretical principles, meticulous execution of the experimental protocol, and careful interpretation of the data are essential for obtaining reliable and accurate results. By following the guidelines and best practices outlined in this guide, scientists can confidently verify the elemental composition and purity of their compounds, paving the way for further advancements in drug discovery and development.
References
-
ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Combustion analysis. Retrieved from [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from [Link]
-
Materials Characterization Services. (2023, December 29). LECO - Combustion Analysis (H, C, N, O, S). Retrieved from [Link]
-
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Elemental analysis. Retrieved from [Link]
-
eHowEducation. (2013, January 15). How to Calculate the Theoretical Composition of Two Elements [Video]. YouTube. Retrieved from [Link]
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]
- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). International Journal of Current Science and Engineering, 5(6).
-
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 249-254. [Link]
-
AZoNano. (2023, April 4). The Problems Associated With Elemental Analysis. Retrieved from [Link]
- An International Study Evaluating Elemental Analysis. (n.d.). ACS Omega.
- Thiophene derivatives: A potent multitargeted pharmacological scaffold. (n.d.). Request PDF.
- New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024, November 14). Scientific Reports, 14(1).
-
Quora. (2017, May 24). What's the difference between experimental and theoretical value? Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, August 12). Percent Composition By Mass [Video]. YouTube. Retrieved from [Link]
-
Ghorab, M. M., Ragab, F. A., Alqasoumi, S. I., El-Gazzar, M. G., & El-Gazzar, M. G. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 17(6), 7091-7101. [Link]
- Research. (2022, January 21). Deviation study suggests numerous elemental analyses are too good to be true. Chemistry World.
-
Summary of CHNS Elemental Analysis Common Problems. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2019, July 6). 2.10: Percent Composition. Retrieved from [Link]
- OpenStax. (n.d.). 3.2 Determining Empirical and Molecular Formulas. In Chemistry 2e.
-
Chemistry LibreTexts. (2025, July 28). 6.7: Mass Percent Composition from a Chemical Formula. Retrieved from [Link]
-
Analytik Jena. (2021, November 1). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. Retrieved from [Link]
-
Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]
Sources
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- 8. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
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- 10. Elemental analysis: operation & applications - Elementar [elementar.com]
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- 23. Deviation study suggests numerous elemental analyses are too good to be true | Research | Chemistry World [chemistryworld.com]
Technical Guide: Quality Control & Comparative Analysis of Pharmaceutical Grade Cromolyn Sodium (CAS 50583-35-4)
Executive Summary: The "Gold Standard" of Mast Cell Stabilization
CAS 50583-35-4 , chemically known as Cromolyn Sodium (or Sodium Cromoglicate), represents a cornerstone in respiratory pharmacology. Unlike corticosteroids or leukotriene modifiers, it functions as a "mast cell stabilizer," preventing the degranulation of inflammatory mediators rather than antagonizing them after release.
For researchers and drug developers, the distinction between Pharmaceutical Grade and Research Grade Cromolyn Sodium is not merely semantic—it is defined by the rigorous control of specific synthesis byproducts, particularly oxalate and related chromone impurities , which can induce nephrotoxicity or alter bioavailability in inhalation formulations.
Comparative Analysis: Performance & Alternatives
Cromolyn Sodium vs. Nedocromil Sodium
The closest structural and functional alternative to Cromolyn Sodium is Nedocromil Sodium . While both are chromone derivatives, their performance profiles differ significantly in therapeutic applications.
| Feature | Cromolyn Sodium (CAS 50583-35-4) | Nedocromil Sodium |
| Potency | Moderate; requires frequent dosing (QID). | High; approx. 10x more potent in inhibiting histamine release.[1] |
| Cellular Targets | Primarily Mast Cells.[1][2] | Mast Cells, Eosinophils, Neutrophils, Macrophages. |
| Safety Profile | Excellent ; systemic absorption is minimal (<1%). | Good, but higher incidence of adverse effects (nausea, headache). |
| Palatability | Neutral/Tasteless. | Bitter/Metallic taste (major compliance barrier). |
| Primary Indication | Prophylaxis of asthma, allergic rhinitis, mastocytosis. | Severe allergic conjunctivitis (mostly discontinued for asthma). |
Expert Insight: While Nedocromil offers broader anti-inflammatory activity, Cromolyn Sodium remains the preferred choice for pediatric asthma and allergic rhinitis due to its superior safety profile and lack of bitter taste, which ensures higher patient compliance.
Pharmaceutical Grade vs. Research Grade
The critical differentiator for CAS 50583-35-4 is the Impurity Profile .
-
Research Grade: Often focuses solely on Assay (>98%). May contain high levels of oxalate (up to 1-2%) and synthesis intermediates.
-
Pharmaceutical Grade (USP/EP): Mandates strict limits on Oxalate (NMT 0.35%) .
-
Causality: High oxalate levels in inhaled or ophthalmic preparations can lead to local irritation and, if absorbed systemically in high doses, renal toxicity.
-
Mechanism of Action: The Chloride Channel Blockade
Cromolyn Sodium functions by blocking calcium influx into mast cells. It is believed to phosphorylate the moesin protein, which interacts with actin filaments to inhibit exocytosis.
Figure 1: Mechanism of Action.[1] Cromolyn Sodium prevents calcium influx by modulating chloride channels, thereby inhibiting degranulation.
Critical Quality Control Specifications (USP/EP Standards)
To ensure pharmaceutical grade quality, the following specifications must be met. These are "Self-Validating" because the failure of any single parameter (e.g., Water Content) can invalidate the Assay results.
| Test Parameter | Specification (Limit) | Method | Criticality |
| Assay (Anhydrous) | 98.0% – 101.0% | HPLC | Ensures potency. |
| Limit of Oxalate | NMT 0.35% | UV-Vis or IC | Safety Critical: Prevents toxicity. |
| Related Compound A | NMT 0.10% | HPLC | Synthesis byproduct control. |
| 2-Acetylresorcinol | NMT 0.10% | HPLC | Degradation product. |
| Water Content | NMT 10.0% | Karl Fischer | Stability Critical: Compound is hygroscopic. |
| Heavy Metals | NMT 0.002% (20 ppm) | ICP-MS / Colorimetric | Toxicological safety. |
| Particle Size | Laser Diffraction | Bioavailability Critical: For inhalation products. |
Experimental Protocol: Stability-Indicating HPLC Assay
This protocol is designed to separate Cromolyn Sodium from its key impurities (including 2-Acetylresorcinol). It serves as a self-validating system via the inclusion of System Suitability Tests (SST).
Chromatographic Conditions[2][3][4][5]
-
Instrument: HPLC with UV Detector.
-
Column: C18 (L1 packing),
, (e.g., Bondapak C18 or equivalent). -
Wavelength: 240 nm (optimal absorption for chromone ring).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Temperature: Ambient (
).
Mobile Phase Preparation
-
Buffer: Dissolve 2.1 g of Sodium Acetate in 1000 mL water. Adjust pH to 5.5 with Glacial Acetic Acid.[3][4]
-
Mixture: Mix Methanol and Buffer in a ratio of 40:60 (v/v) .
-
Degassing: Filter through a
membrane and degas by sonication for 10 minutes.
Standard & Sample Preparation[3]
-
Standard Solution: Dissolve USP Cromolyn Sodium RS in mobile phase to obtain a concentration of
. -
Sample Solution: Dissolve
of the test substance in of mobile phase ( ).
Self-Validating System Suitability Test (SST)
Before analyzing samples, inject the Standard Solution 5 times and verify:
-
Tailing Factor (
): NMT 1.5 (Ensures peak symmetry). -
Relative Standard Deviation (RSD): NMT 2.0% for peak area (Ensures precision).
-
Theoretical Plates (
): NLT 2000 (Ensures column efficiency).
If these criteria are not met, the system is invalid, and the mobile phase/column must be refreshed.
QC Workflow Visualization
Figure 2: Quality Control Workflow. Note the specific "Kill Step" at the Oxalate Test, which is unique to Cromolyn Sodium QC.
References
-
United States Pharmacopeia (USP). (2025).[3] Cromolyn Sodium Monograph: Assay and Organic Impurities. USP-NF.[3][5]
-
Thermo Fisher Scientific. (2016). Determination of Oxalate in Cromolyn Sodium using Ion Chromatography. Application Note 186.
-
BenchChem. (2025).[1] A Comparative Analysis of Nedocromil Sodium and Cromolyn Sodium.
-
National Institutes of Health (NIH). (2022). Development and Validation of a Stability-Indicating HPLC Method for Cromolyn Sodium. Journal of Liquid Chromatography & Related Technologies.
-
Spectrum Chemical. (2024). Cromolyn Sodium USP Specifications and Certificate of Analysis Data.
Sources
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- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. Cromolyn Sodium - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 5. spectrumrx.com [spectrumrx.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile
Executive Summary & Immediate Action
2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile is a halogenated, sulfur-containing organic nitrile.[1] It is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Zomepirac.
Critical Disposal Directive:
-
DO NOT dispose of via municipal drains or standard trash.[1]
-
DO NOT mix with strong acids (risk of Hydrogen Cyanide evolution).[1]
-
MANDATORY: This compound must be segregated into the Halogenated Organic Waste stream due to its fluorine content.[1]
-
DESTRUCTION: High-temperature incineration with flue gas scrubbing (to capture HF and SOx) is the only approved final disposal method.[1]
Chemical Profile & Hazard Identification
Understanding the molecular structure is the first step in safe disposal.[1] This compound contains three distinct hazard moieties: a Nitrile group , a Thiophene ring , and an Aryl Fluoride .[1]
| Property | Data / Characteristic | Disposal Implication |
| Chemical Name | 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile | Official manifest name.[1][2][3][4] |
| CAS Number | 50928-56-0 | Use for waste profiling.[1] |
| Molecular Formula | High Carbon/Nitrogen ratio.[1][5] | |
| Physical State | Solid (Crystalline powder) | Dispose as solid waste unless in solution.[1] |
| Key Hazards | Acute Tox.[1][3][4][6][7][8] (Oral/Dermal/Inhal.); Irritant | PPE mandatory (Double Nitrile Gloves).[1] |
| Reactivity | Incompatible with Strong Oxidizers & Acids | Acid Contact Risk: Potential hydrolysis to carboxylic acid + ammonium (or traces of HCN under extreme stress).[1] |
Structural Hazard Analysis (The "Why")
-
The Nitrile (
): While organic nitriles are more stable than inorganic cyanides, they are metabolic poisons.[1] In a fire or under acidic hydrolysis, they can release toxic nitrogenous gases.[1] -
The Fluorine (
): Upon incineration, the C-F bond breaks to form Hydrogen Fluoride (HF), a highly corrosive gas.[1] This dictates that the waste must go to a facility equipped with wet scrubbers.[1] -
The Thiophene (
): Combustion generates Sulfur Oxides ( ), requiring desulfurization at the incineration plant.[1]
Step-by-Step Disposal Protocol
Phase A: Segregation & Pre-Treatment
Goal: Prevent cross-contamination and dangerous side reactions.[1]
-
Isolate the Waste:
-
Solid Waste: Place the pure solid or contaminated solid media (paper towels, silica gel) into a dedicated wide-mouth jar.[1]
-
Liquid Waste (Mother Liquors): If the compound is dissolved in solvent (e.g., DCM, Ethyl Acetate), it must go into the Halogenated Solvent carboy.[1]
-
Note: Even if the solvent is non-halogenated (like Methanol), the presence of the Fluorine on the solute technically classifies the mixture as halogenated for incineration purposes to protect the facility's equipment.
-
-
Chemical Compatibility Check:
Phase B: Packaging & Labeling
Goal: Regulatory compliance and handler safety.
-
Container Selection:
-
Labeling Requirements:
Phase C: Final Destruction (Incineration)
Goal: Complete mineralization.[1]
-
Method: Rotary Kiln Incineration.[1]
-
Temperature:
(Required to break the stable Thiophene and Fluorobenzene rings).[1] -
Residence Time:
seconds.[1] -
Scrubbing: Caustic scrubbing required to neutralize HF and
byproducts.[1]
Visual Workflow: Decision Logic
The following diagram outlines the decision process for segregating this specific intermediate.
Figure 1: Decision logic for the segregation and disposal of fluorinated thiophene-acetonitrile intermediates. Note the convergence of liquid streams to "Halogenated" protocols due to the fluorine content of the solute.
Regulatory Compliance (RCRA & Global)
United States (RCRA)[1]
-
Waste Characterization: This specific CAS is not explicitly listed on the P-list or U-list.
-
Determination: It must be characterized based on:
-
Generator Status: Ensure your facility's generator status (VSQG, SQG, or LQG) permits the accumulation of acute hazardous waste if you classify it as such based on internal toxicity data.[1]
European Union (EWC)[1]
-
Waste Code: Likely falls under 07 05 04 (other organic solvents, washing liquids and mother liquors) or 07 05 13 (solid wastes containing hazardous substances) within the "Wastes from the Manufacture, Formulation, Supply and Use (MFSU) of Pharmaceuticals" category.[1]
Emergency Procedures
Accidental Release (Spill)[1]
-
Evacuate: Clear the immediate area.
-
PPE: Wear double nitrile gloves , lab coat, and a NIOSH-approved N95 or P100 respirator (dust) or organic vapor cartridge (if in solvent).[1]
-
Containment:
-
Decontamination: Wash the area with a mild detergent and water.[1] Collect all wash water as hazardous waste.[1]
Exposure Response[1][3][9][10]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1]
-
Skin Contact: Wash with soap and water for 15 minutes.[1][7] Monitor for signs of cyanide absorption (dizziness, headache, rapid breathing), although unlikely from skin contact with this specific solid compared to liquid nitriles.[1]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][6][7] Remove contact lenses.[1][2][3][4][6][7][9][10]
References
-
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual 2014: Resource Conservation and Recovery Act.[1] Washington, DC.[1] [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2776378 (Related Structure: 4-Fluorophenylacetonitrile).[1] PubChem.[1] [Link][1]
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Volume 1.[1] ACS Committee on Chemical Safety.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][3] [Link][1]
Sources
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- 4. scienceinteractive.com [scienceinteractive.com]
- 5. 338966-59-9 | 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile - AiFChem [aifchem.com]
- 6. fishersci.com [fishersci.com]
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- 8. tcichemicals.com [tcichemicals.com]
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- 10. fishersci.com [fishersci.com]
A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile
This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile (CAS No. 338966-59-9). The following procedures are designed to ensure personnel safety, minimize exposure risk, and maintain laboratory integrity through proper handling and disposal practices.
Foundational Hazard Assessment
A specific Safety Data Sheet (SDS) for 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile is not widely available. Therefore, a comprehensive hazard assessment must be derived from the toxicological properties of its constituent functional groups: the acetonitrile moiety, the fluorobenzoyl group, and the thiophene ring.
-
Acetonitrile Moiety (-CH2CN): This is the primary toxicological concern. Acetonitrile and related organic nitriles are readily absorbed through the skin, via inhalation, or by ingestion.[1][2] The critical danger lies in their metabolism within the body, which can slowly release cyanide, a potent cellular toxin.[1] Symptoms of poisoning may be delayed for several hours, making immediate and thorough preventative measures paramount.[1] Compounds containing this group are typically classified as acutely toxic and harmful if swallowed, inhaled, or in contact with skin.[3][4][5]
-
Fluorobenzoyl Group: This aromatic ketone structure suggests the compound is likely a skin, eye, and respiratory irritant. SDS information for analogous compounds like 4-Fluorophenylacetonitrile confirms that they cause serious eye irritation, skin irritation, and may cause respiratory irritation.[3][6]
-
Thiophene Ring: Thiophene itself is a flammable liquid.[7][8][9] While the overall flammability of the target compound depends on its physical state (solid or liquid), this structural component necessitates that it be handled away from ignition sources and that its waste be treated as hazardous.[10]
Given this composite hazard profile, 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile must be handled with stringent precautions as a substance that is presumed to be acutely toxic, an irritant, and potentially flammable.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create redundant barriers against chemical exposure. All handling of this compound must occur within a certified chemical fume hood.[11]
Hand Protection
Nitrile gloves are the industry standard for laboratory settings, offering a robust barrier against a wide array of chemicals, including solvents, acids, and bases.[12][13][14] Their superior resistance to punctures and abrasions compared to latex or vinyl makes them indispensable for handling hazardous materials.[12][15][16]
-
Protocol:
-
Double Gloving: Always wear two pairs of nitrile gloves. This practice significantly reduces the risk of exposure in case the outer glove is compromised.
-
Inspection: Before use, visually inspect each glove for any signs of degradation, punctures, or tears.
-
Immediate Replacement: If the outer glove comes into direct contact with the compound, remove both pairs immediately, wash your hands thoroughly, and don two new pairs of gloves.
-
Regular Changes: Change gloves frequently (e.g., every 1-2 hours) or immediately after finishing a task to prevent permeation and cross-contamination.
-
Eye and Face Protection
Protecting the eyes from splashes and vapors is non-negotiable.
-
Protocol:
-
Chemical Splash Goggles: At a minimum, ANSI Z87.1-compliant or equivalent (e.g., EN 166) chemical splash goggles must be worn at all times in the laboratory.[17]
-
Face Shield: When handling quantities greater than a few milligrams, during procedures with a risk of splashing (e.g., solution transfers, heating), or when there is a risk of an exothermic reaction, a full-face shield must be worn over the chemical splash goggles for complete facial protection.[17][18][19]
-
Body Protection
A protective barrier for the skin and clothing is essential to prevent accidental contact and absorption.
-
Protocol:
-
Lab Coat: A flame-resistant laboratory coat with long sleeves and a secure front closure is mandatory.[17]
-
Chemical-Resistant Apron: For procedures involving larger volumes or a significant splash risk, a chemical-resistant apron should be worn over the lab coat.
-
Full Coverage: Ensure that legs are fully covered (long pants) and that shoes are closed-toed and cover the entire foot.[17] Polyester and acrylic fabrics should be avoided.
-
Respiratory Protection
Engineering controls are the primary method for respiratory protection.
-
Protocol:
-
Chemical Fume Hood: All weighing, handling, and experimental use of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile must be performed inside a properly functioning and certified chemical fume hood to control vapor and dust exposure.[11]
-
Emergency Respirator Use: In the event of a significant spill outside of a fume hood, personnel must evacuate. Emergency response should only be undertaken by trained individuals wearing an appropriate respirator (e.g., a full-face respirator with an organic vapor/acid gas cartridge) as part of a formal respiratory protection program.[17]
-
Summary of Required PPE
| Task / Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Scale, <1g) | Double Nitrile Gloves | Chemical Splash Goggles | Flame-Resistant Lab Coat | Certified Chemical Fume Hood |
| Solution Preparation / Transfers | Double Nitrile Gloves | Goggles & Face Shield | Lab Coat & Chemical-Resistant Apron | Certified Chemical Fume Hood |
| Large Scale Handling (>1g) | Double Nitrile Gloves | Goggles & Face Shield | Lab Coat & Chemical-Resistant Apron | Certified Chemical Fume Hood |
| Large Spill / Emergency | Heavy-duty Nitrile or Butyl Gloves | Goggles & Face Shield | Chemical-Resistant Coveralls (e.g., Tyvek) | NIOSH-approved Respirator |
Procedural Step-by-Step Guidance
Donning and Doffing PPE Sequence
The order in which PPE is put on and taken off is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Body Protection: Don lab coat and/or apron.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Eye/Face Protection: Don chemical splash goggles, followed by a face shield if required.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer gloves, peeling them off so they turn inside-out without touching the exterior. Dispose of them in the designated hazardous waste container.
-
Body Protection: Remove the lab coat or apron by rolling it away from the body to contain any surface contamination.
-
Eye/Face Protection: Remove the face shield and goggles from the back to the front.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Operational and Disposal Plan
Safe Handling and Operations
-
Designated Area: All work with this compound should be restricted to a designated area within a chemical fume hood.
-
Spill Kit: Ensure a spill kit containing absorbent materials (e.g., activated charcoal adsorbent or universal binder), and hazardous waste bags is readily accessible.[6][7]
-
Emergency Equipment: Know the location and proper operation of the nearest safety shower and eyewash station.[7]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3][8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][6]
-
Spill: For a small spill inside a fume hood, cover with an inert absorbent material, collect it using non-sparking tools, and place it in a sealed, labeled hazardous waste container.[8][9] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
This compound and all materials contaminated with it must be treated as hazardous waste.[10][11]
-
Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by EHS. Keep it separate from incompatible materials like strong oxidizing agents.[10][11]
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container.[11] The label must include "Hazardous Waste" and the full chemical name: "2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile".
-
Contaminated Materials: All disposable items, including gloves, bench paper, pipette tips, and absorbent pads, must be placed in the same hazardous waste container.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) with secondary containment until it is collected by EHS personnel.[11]
Safe Handling Workflow Diagram
Caption: Logical workflow from risk assessment to final waste disposal.
References
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- Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves. Retrieved February 23, 2026.
- Navigating the Safe Disposal of (S)-3-(Thiophen-2-ylthio)butanoic Acid. (2025). BenchChem. Retrieved February 23, 2026.
- Nitrile Gloves: 4 Aspects of Superior Hand Protection. (2024, November 1). Medtecs Business Solutions. Retrieved February 23, 2026.
- Are Nitrile Gloves Considered PPE? (n.d.). Armbrust American. Retrieved February 23, 2026.
- WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025, May 7). S&S Glove. Retrieved February 23, 2026.
- Thiophene Safety Data Sheet. (n.d.). Santa Cruz Biotechnology. Retrieved February 23, 2026.
- Hazard Summary: Thiophene. (n.d.). New Jersey Department of Health. Retrieved February 23, 2026.
- Chemical-Resistant Gloves: Key Considerations. (2014, July 17). EHSLeaders. Retrieved February 23, 2026.
- Personal Protective Equipment for Chemical Exposures. (2024, July). University of Washington Environmental Health & Safety. Retrieved February 23, 2026.
- MATERIAL SAFETY DATA SHEET: THIOPHENE. (n.d.). Oxford Lab Fine Chem LLP. Retrieved February 23, 2026.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco Environmental Health & Safety. Retrieved February 23, 2026.
- Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. (n.d.). SafetyGloves.co.uk. Retrieved February 23, 2026.
- 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile Product Page. (2025, October 21). AiFChem. Retrieved February 23, 2026.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved February 23, 2026.
- SAFETY DATA SHEET: 4-Fluorophenylacetonitrile. (n.d.). Thermo Fisher Scientific. Retrieved February 23, 2026.
- SAFETY DATA SHEET: 4-Fluorobenzonitrile. (2025, October 30). TCI Chemicals. Retrieved February 23, 2026.
- 2-(5-(4-Methoxybenzoyl)thiophen-2-yl)acetonitrile Product Page. (n.d.). Fluorochem. Retrieved February 23, 2026.
-
[Toxicology of acetonitrile]. (1990). PubMed. Retrieved February 23, 2026, from [Link]
- SAFETY DATA SHEET: Acetonitrile. (n.d.). Airgas. Retrieved February 23, 2026.
- 2-(5-BroMo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene Safety Information. (2025, October 18). ChemicalBook. Retrieved February 23, 2026.
- Acetonitrile - Incident management. (2024, November 4). GOV.UK. Retrieved February 23, 2026.
- Acetonitrile: Human health tier II assessment. (2017, October 27). Australian Government Department of Health. Retrieved February 23, 2026.
- Toxicological Review of Acetonitrile (CAS No. 75-05-8). (n.d.). U.S. Environmental Protection Agency. Retrieved February 23, 2026.
- Appendix 5 Toxicological Data for Class 2 Solvents. (n.d.). European Medicines Agency. Retrieved February 23, 2026.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
